Product packaging for Moracin M-3'-O-glucopyranoside(Cat. No.:CAS No. 152041-26-4)

Moracin M-3'-O-glucopyranoside

Cat. No.: B117348
CAS No.: 152041-26-4
M. Wt: 404.4 g/mol
InChI Key: WWVMDZBSOTYXPY-OUUBHVDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Moracin M-3'-O-glucopyranoside is a natural product found in Morus insignis, Morus alba, and Schoenocaulon officinale with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20O9 B117348 Moracin M-3'-O-glucopyranoside CAS No. 152041-26-4

Properties

CAS No.

152041-26-4

Molecular Formula

C20H20O9

Molecular Weight

404.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H20O9/c21-8-16-17(24)18(25)19(26)20(29-16)27-13-4-10(3-12(23)6-13)14-5-9-1-2-11(22)7-15(9)28-14/h1-7,16-26H,8H2/t16-,17-,18+,19-,20-/m1/s1

InChI Key

WWVMDZBSOTYXPY-OUUBHVDSSA-N

SMILES

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Isomeric SMILES

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O

Other CAS No.

152041-26-4

Synonyms

MMGP
moracin M-3'-O-glucopyranoside

Origin of Product

United States

Foundational & Exploratory

Elucidation of the Chemical Architecture of Moracin M-3'-O-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Moracin M-3'-O-glucopyranoside, a naturally occurring 2-arylbenzofuran glycoside. This document details the spectroscopic and analytical methodologies employed to determine its complex structure, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Compound Profile

This compound is a polyphenolic compound first isolated from the leaves of Morus insignis. It belongs to the moracin family, a class of 2-arylbenzofurans known for their diverse biological activities. The presence of a glucose moiety significantly influences its solubility and pharmacokinetic properties compared to its aglycone, Moracin M.

PropertyValue
Molecular Formula C₂₀H₂₀O₉
Molecular Weight 404.37 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS Number 152041-26-4

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound was established through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

High-Resolution Mass Spectrometry (HR-MS)

HR-MS analysis is crucial for determining the elemental composition of a molecule with high accuracy.

Experimental Protocol: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in both positive and negative ion modes to provide comprehensive fragmentation information.

Data Interpretation: For this compound, HR-MS analysis would yield a molecular ion peak corresponding to its exact mass. Fragmentation patterns observed in MS/MS experiments would show the loss of the glucosyl moiety (162 Da), providing evidence for the glycosidic linkage and confirming the mass of the aglycone (Moracin M).

IonCalculated m/zObserved m/z
[M+H]⁺405.1180Data not available in searched literature
[M+Na]⁺427.0999Data not available in searched literature
[M-H]⁻403.1035Data not available in searched literature
Note: Specific experimental HR-MS data for this compound was not available in the searched literature. The table reflects the expected values.
¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher). The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 2-arylbenzofuran core and the protons of the glucopyranoside unit. Key signals would include doublets and triplets for the substituted benzene rings and the characteristic anomeric proton signal of the glucose moiety, typically appearing as a doublet in the region of 4.5-5.5 ppm. The coupling constant (J-value) of this anomeric proton is indicative of the stereochemistry of the glycosidic bond (a large J-value, ~7-8 Hz, suggests a β-configuration).

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic & Aglycone ProtonsData not available in searched literature
Glucosyl ProtonsData not available in searched literature
H-1'' (Anomeric)Expected ~4.5-5.5dExpected ~7-8
Note: A complete, tabulated ¹H NMR dataset for this compound was not found in the searched literature.
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR spectra are recorded on the same NMR spectrometer as the ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required. Chemical shifts (δ) are reported in ppm.

Data Interpretation: The ¹³C NMR spectrum will show 20 distinct carbon signals, corresponding to the molecular formula. The signals can be assigned to the benzofuran rings, the phenyl substituent, and the six carbons of the glucose unit. The chemical shift of the anomeric carbon (C-1'') is particularly diagnostic, typically appearing around 100-105 ppm.

CarbonChemical Shift (δ, ppm)
Aglycone CarbonsData not available in searched literature
Glucosyl CarbonsData not available in searched literature
C-1'' (Anomeric)Expected ~100-105
Note: A complete, tabulated ¹³C NMR dataset for this compound was not found in the searched literature.
2D NMR Spectroscopy

Two-dimensional NMR experiments (COSY, HSQC, HMBC) are essential for establishing the connectivity between atoms and confirming the final structure.

Experimental Protocols:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). This is particularly crucial for identifying the point of glycosylation.

Data Interpretation:

  • COSY would confirm the spin systems within the aromatic rings and the glucose unit.

  • HSQC would allow for the direct assignment of protonated carbons.

  • HMBC is the key experiment for connecting the different fragments of the molecule. A crucial HMBC correlation would be observed between the anomeric proton (H-1'') of the glucose and the C-3' carbon of the Moracin M aglycone, definitively establishing the 3'-O-glycosidic linkage.

Elucidation Workflow and Structural Confirmation

The logical process of elucidating the structure of this compound is a stepwise integration of data from various analytical techniques.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Assembly cluster_confirmation Structure Confirmation Isolation Isolation from Morus sp. Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Isolation->Purification HRMS HR-MS Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MolFormula Determine Molecular Formula (from HR-MS) HRMS->MolFormula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Fragments Identify Structural Fragments (from ¹H, ¹³C, HSQC) NMR_1D->Fragments Stereochem Determine Stereochemistry (from J-couplings, NOESY) NMR_1D->Stereochem Connectivity Establish Connectivity (from COSY, HMBC) NMR_2D->Connectivity MolFormula->Fragments Fragments->Connectivity Connectivity->Stereochem FinalStructure Propose Final Structure Stereochem->FinalStructure

Workflow for the structure elucidation of this compound.

Chemical Structure and Key Features

The elucidated structure reveals a complex molecule with several key functional groups that are important for its biological activity.

chemical_structure cluster_moracin_m Moracin M Aglycone cluster_glucose Glucopyranoside Moiety benzofuran Benzofuran Ring phenyl Resorcinol-type Phenyl Ring benzofuran->phenyl C2-C1' bond linkage 3'-O-Glycosidic Linkage phenyl->linkage glucose β-D-Glucopyranoside glucose->linkage

Moracin M-3'-O-glucopyranoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Moracin M-3'-O-glucopyranoside, a natural compound with significant therapeutic potential. This document covers its core molecular and physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and a visual representation of its mechanism of action.

Core Compound Data

This compound is a benzofuran derivative found in plants of the Morus genus, such as Morus alba (white mulberry).[1] It has garnered interest in the scientific community for its biological activities, particularly as an anti-inflammatory agent. The fundamental properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₀O₉[2][3]
Molecular Weight 404.4 g/mol [2]
Exact Mass 404.11073221 Da[2][3]
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[2]
CAS Number 152041-26-4[2][4]
Synonyms MMGP, Moracin M-3'-O-β-D-glucopyranoside[2]
Biological Activity Soluble Epoxide Hydrolase (sEH) Inhibitor[5]
IC₅₀ 7.7 µM for sEH[5][6]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Isolation and Characterization from Morus alba

This protocol describes a general procedure for the extraction and purification of this compound from the leaves or bark of Morus alba.

a. Extraction:

  • Air-dry the plant material (e.g., leaves of Morus alba) in the shade and grind it into a coarse powder.

  • Perform sequential hot solvent extraction using a Soxhlet apparatus.[7]

  • Begin with a nonpolar solvent like petroleum ether to remove lipids and pigments.

  • Follow with a solvent of intermediate polarity, such as chloroform.

  • Finally, extract with a polar solvent like methanol to obtain the fraction containing glycosides.[7]

  • Concentrate the methanolic extract under reduced pressure using a rotary evaporator.[7]

b. Isolation:

  • Subject the concentrated methanolic extract to column chromatography using silica gel (60-120 mesh) as the stationary phase.[7][8]

  • Elute the column with a gradient solvent system, starting with a nonpolar mixture and gradually increasing polarity. A common system is n-hexane-ethyl acetate, starting with a high ratio of n-hexane and gradually increasing the proportion of ethyl acetate.[8]

  • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and UV visualization.[7]

  • Pool the fractions that show a similar profile corresponding to the target compound.

  • Perform further purification steps, such as preparative HPLC, if necessary, to achieve high purity.

c. Characterization:

  • Characterize the purified compound using standard spectroscopic methods.

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identify functional groups present in the molecule.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Use 1H NMR and 13C NMR to elucidate the detailed chemical structure and stereochemistry of the molecule.[7][8]

G cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Characterization start Dried Morus alba Powder soxhlet Soxhlet Extraction (Sequential Solvents) start->soxhlet evaporation Rotary Evaporation soxhlet->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract column_chrom Silica Gel Column Chromatography (n-hexane:ethyl acetate gradient) crude_extract->column_chrom tlc Fraction Monitoring (TLC) column_chrom->tlc pooling Pooling of Fractions tlc->pooling characterization Spectroscopic Analysis (MS, FTIR, NMR) pooling->characterization final_compound Pure this compound characterization->final_compound G cluster_pathway sEH Inhibition Pathway moracin This compound seh Soluble Epoxide Hydrolase (sEH) moracin->seh Inhibits eets Epoxyeicosatrienoic Acids (EETs) seh->eets Degrades dhets Diols (DHETs) (Inactive) eets->dhets Hydrolysis nfkb NF-κB Pathway Activation eets->nfkb Inhibits inflammation Inflammatory Response (e.g., Cytokine Production) nfkb->inflammation Leads to

References

Moracin M-3'-O-glucopyranoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 152041-26-4

This technical guide provides an in-depth overview of Moracin M-3'-O-glucopyranoside, a natural compound of interest to researchers in drug development and related scientific fields. This document outlines its chemical properties, biological activities, relevant experimental protocols, and biosynthetic pathways.

Chemical and Physical Properties

This compound is a benzofuran derivative found in plants of the Morus genus, such as Morus alba[1]. Its fundamental properties are summarized below.

PropertyValueSource
Molecular FormulaC₂₀H₂₀O₉[2]
Molecular Weight404.37 g/mol [1]
Exact Mass404.11073221 DaPubChem
IUPAC Name(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triolPubChem
SynonymsMMGP, beta-D-Glucopyranoside, 3-hydroxy-5-(6-hydroxy-2-benzofuranyl)phenyl[2]

Biological Activity and Quantitative Data

This compound has demonstrated noteworthy biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids. Inhibition of sEH is a therapeutic strategy for managing conditions such as hypertension and inflammation. The compound also exhibits anti-inflammatory and antioxidant properties.

Biological ActivityAssayResult (IC₅₀)Source
Soluble Epoxide Hydrolase (sEH) InhibitionsEH inhibitor screening assay7.7 µM[1][3]
Anti-inflammatory ActivityNF-κB dependent luciferase reporter assayData not availableRelated compounds show activity[4]
Antioxidant ActivityDPPH radical scavenging assayData not available

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this compound's biological activities.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from a fluorescence-based high-throughput screening method.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human soluble epoxide hydrolase (sEH).

Materials:

  • Recombinant human sEH

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the substrate

  • Assay Buffer: 25 mM BisTris-HCl (pH 7.0) containing 0.1 mg/ml BSA

  • This compound (test compound)

  • AUDA (positive control inhibitor)

  • DMSO (vehicle)

  • Black 384-well non-binding plates

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 39.5 µL of human recombinant sEH diluted in sEH assay buffer to each well.

  • Add 0.5 µL of the test compound dilutions to the respective wells. Include vehicle controls (DMSO) and positive controls (AUDA).

  • Pre-incubate the plate for 5 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 10 µL of the sEH substrate, PHOME.

  • Immediately place the plate in a microplate reader set to 25°C.

  • Measure the fluorescence kinetically every minute for 30 minutes. Alternatively, for an endpoint reading, incubate the plate for 30 minutes at room temperature, protected from light, before measuring the fluorescence.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

Objective: To evaluate the inhibitory effect of this compound on NF-κB activation in a cell-based assay.

Materials:

  • HEK293T or similar cells stably transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulating agent (e.g., TNF-α).

  • This compound (test compound).

  • Passive Lysis Buffer.

  • Luciferase Assay Reagent.

  • Opaque, flat-bottom 96-well plates.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce NF-κB activation by adding a stimulating agent like TNF-α to the wells (excluding the negative control wells).

  • Incubate the plate for 6-24 hours.

  • Remove the culture medium and wash the cells with PBS.

  • Add Passive Lysis Buffer to each well and incubate for 15 minutes with gentle shaking to lyse the cells.

  • Transfer the cell lysate to an opaque 96-well plate.

  • Add Luciferase Assay Reagent to each well.

  • Measure the luminescence using a luminometer.

  • Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, and calculate the percentage of inhibition of NF-κB activity relative to the stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol outlines a standard method to assess the antioxidant capacity of a compound.

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methanol or ethanol.

  • This compound (test compound).

  • Ascorbic acid or Trolox (positive control).

  • Spectrophotometer or microplate reader capable of reading absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare serial dilutions of this compound and the positive control in methanol.

  • In a 96-well plate or cuvettes, mix a defined volume of the test compound dilutions with the DPPH solution.

  • Include a control containing only the solvent and the DPPH solution.

  • Incubate the reactions in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each reaction at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ or EC₅₀ value.

Biosynthetic and Signaling Pathways

The following diagrams illustrate the putative biosynthetic pathway of this compound and a relevant signaling pathway potentially modulated by related compounds.

Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid Biosynthesis cluster_moracin Moracin Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Oxyresveratrol Oxyresveratrol p-Coumaroyl-CoA->Oxyresveratrol Stilbene Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Oxyresveratrol Moracin_M Moracin M Oxyresveratrol->Moracin_M Moracin M Synthase Moracin_M_Glucoside This compound Moracin_M->Moracin_M_Glucoside Glycosyltransferase

Caption: Putative biosynthetic pathway of this compound.

NF-kB Signaling Pathway cluster_nucleus Nucleus TNFa_Receptor TNF-α Receptor IKK_Complex IKK Complex TNFa_Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p65/p50) NFkB_Nucleus NF-κB NFkB->NFkB_Nucleus translocates to Nucleus Nucleus Gene_Expression Inflammatory Gene Expression NFkB_Nucleus->Gene_Expression induces Moracin Moracin Analogs (e.g., O, P) Moracin->IKK_Complex inhibits

Caption: NF-κB signaling pathway and potential inhibition by moracin analogs.

References

Biosynthesis of Moracins in Morus alba: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of moracins, a class of 2-phenylbenzofuran phytoalexins with significant pharmacological potential, in Morus alba (white mulberry). Moracins are synthesized via the phenylpropanoid pathway, with oxyresveratrol serving as a key intermediate. The biosynthesis is a complex process involving a series of enzymatic reactions catalyzed by enzymes such as phenylalanine ammonia-lyase, stilbene synthase, and cytochrome P450 monooxygenases. This process is tightly regulated and induced by various biotic and abiotic elicitors. This document details the biosynthetic pathway, summarizes key quantitative data, provides detailed experimental protocols for studying moracin biosynthesis, and presents visual diagrams of the core pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working on the natural product biosynthesis and the development of novel therapeutics.

Introduction

Morus alba, commonly known as white mulberry, is a plant species with a long history of use in traditional medicine. It is a rich source of various bioactive secondary metabolites, including the moracins. Moracins are a group of 2-phenylbenzofuran compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The biosynthesis of these complex molecules is a fascinating area of research with implications for metabolic engineering and drug discovery. Understanding the intricate enzymatic steps and regulatory networks is crucial for harnessing the full potential of these natural products.

This guide provides an in-depth exploration of the moracin biosynthetic pathway, consolidating current knowledge to serve as a valuable resource for the scientific community.

The Biosynthetic Pathway of Moracins

The biosynthesis of moracins in Morus alba originates from the well-established phenylpropanoid pathway. The pathway can be broadly divided into the formation of the stilbenoid precursor, oxyresveratrol, and its subsequent conversion and diversification into various moracin derivatives.[2][3]

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL)

  • trans-Cinnamate 4-hydroxylase (C4H)

  • 4-Coumarate-CoA ligase (4CL) [3]

Subsequently, a putative p-coumaroyl CoA 2′-hydroxylase (C2′H) is thought to catalyze the formation of 2′,4′-dihydroxycinnamoyl CoA.[2] This intermediate then undergoes condensation with three molecules of malonyl-CoA, a reaction catalyzed by stilbene synthase (STS) , to yield the key stilbenoid precursor, oxyresveratrol .[2][3]

The formation of the characteristic 2-phenylbenzofuran core of moracins is initiated by the enzymatic conversion of oxyresveratrol to moracin M, the simplest moracin structure. This crucial step is catalyzed by moracin M synthase(s) (MMS) .[1] Moracin M then serves as a scaffold for further structural diversification through the action of various modifying enzymes, including:

  • Prenyltransferases (PTs) : These enzymes catalyze the attachment of prenyl groups to the moracin backbone, a common and significant modification in moracin biosynthesis.[4]

  • Cytochrome P450 monooxygenases (CYP450s) : These enzymes are responsible for oxidative reactions, including the formation of furan and pyran rings found in more complex moracins like moracin D and O.[2][3]

  • Morus alba moracin C oxidase (MaMO) and Morus alba Diels-Alderase (MaDA) : These enzymes are involved in the downstream synthesis of moracin-derived Diels-Alder adducts, such as chalcomoracin.[2][3]

dot

moracin_biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA _2_4_dihydroxycinnamoyl_CoA 2',4'-Dihydroxycinnamoyl CoA p_Coumaroyl_CoA->_2_4_dihydroxycinnamoyl_CoA Malonyl_CoA 3x Malonyl-CoA Oxyresveratrol Oxyresveratrol _2_4_dihydroxycinnamoyl_CoA->Oxyresveratrol Moracin_M Moracin M Oxyresveratrol->Moracin_M Prenylated_Moracins Prenylated Moracins (e.g., Moracin C, N) Moracin_M->Prenylated_Moracins Complex_Moracins Complex Moracins (e.g., Moracin D, O) Prenylated_Moracins->Complex_Moracins Diels_Alder_Adducts Diels-Alder Adducts (e.g., Chalcomoracin) Prenylated_Moracins->Diels_Alder_Adducts PAL PAL C4H C4H _4CL 4CL C2H C2'H (putative) STS STS MMS MMS PTs PTs CYP450s CYP450s MaMO_MaDA MaMO, MaDA PAL_node PAL C4H_node C4H _4CL_node 4CL C2H_node C2'H (putative) STS_node STS MMS_node MMS PTs_node PTs CYP450s_node CYP450s MaMO_MaDA_node MaMO, MaDA

Caption: Putative biosynthetic pathway of moracins in Morus alba.

Quantitative Data on Moracin Biosynthesis

The accumulation of moracins and their precursors is spatially and temporally regulated within the plant and is significantly influenced by external stimuli. The highest concentrations of these compounds are typically found in the roots, particularly the fibrous roots, and their production is markedly induced in leaves upon exposure to UV-B radiation or infection by pathogens such as Botrytis cinerea.[1]

CompoundTissue/ConditionRelative ContentReference
Oxyresveratrol Fibrous RootsHigh[1]
TaprootsModerate[1]
StemsLow[1]
Untreated LeavesNot Detected[1]
UV-B Treated LeavesInduced[1]
B. cinerea Infected LeavesHighly Induced[1]
Moracin M Fibrous RootsHigh[1]
TaprootsModerate[1]
StemsLow[1]
Untreated LeavesNot Detected[1]
UV-B Treated LeavesInduced[1]
B. cinerea Infected LeavesHighly Induced[1]
Moracin C Fibrous RootsPresent[1]
B. cinerea Infected LeavesInduced[1]
Moracin N Fibrous RootsPresent[1]
B. cinerea Infected LeavesInduced[1]
Chalcomoracin B. cinerea Infected LeavesPresent[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of moracin biosynthesis.

Protocol for Moracin M Synthase (MMS) Enzymatic Assay

This protocol describes an in vitro assay to measure the activity of Moracin M Synthase (MMS) by quantifying the conversion of oxyresveratrol to moracin M.

Materials:

  • Fresh plant tissue (M. alba fibrous roots)

  • Liquid nitrogen

  • Extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone)

  • Oxyresveratrol standard

  • Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5)

  • Methanol (HPLC grade)

  • Ethyl acetate

  • Centrifuge

  • HPLC system with a C18 column and UV detector

Procedure:

  • Crude Enzyme Extraction:

    • Harvest fresh fibrous roots and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in ice-cold extraction buffer (e.g., 1:3 w/v).

    • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the crude enzyme extract and oxyresveratrol (e.g., 100 µM final concentration) in the reaction buffer.

    • Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

    • As a negative control, prepare a reaction mixture with heat-inactivated enzyme extract.

  • Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper ethyl acetate phase containing the reaction products.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried residue in a known volume of methanol.

    • Analyze the sample by HPLC, monitoring at a wavelength suitable for moracin M detection (e.g., 320 nm).

    • Identify and quantify the moracin M peak by comparing its retention time and peak area with that of a moracin M standard.

    • Calculate the enzyme activity based on the amount of moracin M produced per unit time per milligram of protein.

Protocol for qRT-PCR Analysis of Gene Expression

This protocol outlines the steps for quantifying the expression levels of genes involved in the moracin biosynthetic pathway using quantitative real-time PCR (qRT-PCR).

Materials:

  • M. alba tissue samples

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • Gene-specific primers for target genes (e.g., PAL, STS, MMS) and reference genes (e.g., Actin, GAPDH)

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from frozen, ground M. alba tissue using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Primer Design and Validation:

    • Design gene-specific primers for the target and reference genes using primer design software.

    • Validate the primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

  • qRT-PCR Reaction:

    • Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qRT-PCR on a real-time PCR system with a typical thermal cycling profile: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.

    • Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

The biosynthesis of moracins is an integral part of the plant's defense response. Biotic and abiotic stresses trigger complex signaling cascades that lead to the upregulation of genes involved in the moracin biosynthetic pathway.

dot

stress_signaling Stress Biotic/Abiotic Stress (e.g., Pathogen, UV-B) Receptors Receptors Stress->Receptors ROS Reactive Oxygen Species (ROS) Receptors->ROS Ca2 Ca2+ Signaling Receptors->Ca2 MAPK MAPK Cascade ROS->MAPK Ca2->MAPK TFs Transcription Factors (MYB, WRKY, bZIP) MAPK->TFs Hormones Phytohormone Signaling (e.g., Jasmonic Acid, Salicylic Acid) Hormones->TFs Gene_Expression Upregulation of Moracin Biosynthesis Genes TFs->Gene_Expression Moracin_Biosynthesis Moracin Biosynthesis Gene_Expression->Moracin_Biosynthesis

Caption: A generalized signaling pathway for stress-induced moracin biosynthesis.

The identification of genes involved in the moracin biosynthetic pathway often follows a multi-step experimental workflow that combines transcriptomics, metabolomics, and functional genomics.

dot

experimental_workflow Stress_Treatment Stress Treatment of M. alba (e.g., UV-B, B. cinerea) Metabolite_Analysis Metabolite Profiling (HPLC, LC-MS) Stress_Treatment->Metabolite_Analysis Transcriptome_Analysis Transcriptome Sequencing (RNA-seq) Stress_Treatment->Transcriptome_Analysis Coexpression_Analysis Co-expression Network Analysis Metabolite_Analysis->Coexpression_Analysis DEG_Analysis Differential Gene Expression (DEG) Analysis Transcriptome_Analysis->DEG_Analysis DEG_Analysis->Coexpression_Analysis Candidate_Gene_Selection Candidate Gene Selection Coexpression_Analysis->Candidate_Gene_Selection Functional_Characterization Functional Characterization (e.g., in vitro enzyme assays, heterologous expression) Candidate_Gene_Selection->Functional_Characterization

Caption: Experimental workflow for identifying moracin biosynthesis genes.

Conclusion

The biosynthesis of moracins in Morus alba is a complex and highly regulated process that is of significant interest to researchers in natural product chemistry, plant biology, and drug development. This technical guide has provided a detailed overview of the biosynthetic pathway, summarized key quantitative data, and offered detailed protocols for essential experimental procedures. The provided diagrams of the biosynthetic pathway, signaling cascades, and experimental workflows serve as valuable visual aids for understanding these intricate processes. Further research into the functional characterization of the enzymes and the elucidation of the regulatory networks will undoubtedly open new avenues for the biotechnological production of these valuable compounds.

References

Preliminary Biological Activity of Moracin M-3'-O-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin M-3'-O-glucopyranoside, a natural benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its preliminary biological activities, focusing on its anti-inflammatory and enzyme-inhibitory effects. Detailed experimental protocols for the key assays are provided, along with visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

The Moraceae family, particularly the genus Morus, is a rich source of bioactive phenolic compounds, including flavonoids, stilbenoids, and 2-arylbenzofurans known as moracins. This compound is a glycosylated form of Moracin M. While research on the glycoside is still in its early stages, preliminary studies and data on its aglycone and related compounds suggest promising pharmacological potential. This document synthesizes the available data on this compound and provides the necessary technical information for its further investigation.

Quantitative Biological Activity Data

The primary reported biological activity of this compound is the inhibition of soluble epoxide hydrolase (sEH). The available quantitative data from a study by Li et al. (2020) is summarized in the table below, alongside data for its aglycone, Moracin M, and other related compounds for comparative purposes.

CompoundTarget EnzymeBioactivity (IC50)Inhibition TypeSource
This compound Soluble Epoxide Hydrolase (sEH) 7.7 µM Mixed Li HX, et al. 2020 [1][2][3]
Moracin MSoluble Epoxide Hydrolase (sEH)9.9 µMCompetitiveLi HX, et al. 2020
Moracin MPhosphodiesterase 4D2 (PDE4D2)2.9 µMNot ReportedMedChemExpress Data
Moracin MPhosphodiesterase 4B2 (PDE4B2)4.5 µMNot ReportedMedChemExpress Data

Key Biological Activities and Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound has been identified as a mixed-type inhibitor of soluble epoxide hydrolase (sEH) with an IC50 value of 7.7 µM.[1][2][3] sEH is a therapeutic target for various cardiovascular and inflammatory diseases, as its inhibition leads to an increase in the levels of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).

This protocol is a standard method for determining sEH inhibitory activity using a fluorescent substrate.

Materials:

  • Recombinant human or murine sEH

  • This compound (or other test compounds)

  • Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • Assay buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL bovine serum albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate, black

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • In a 96-well plate, add the test compound dilutions to the wells. Include a positive control (a known sEH inhibitor) and a negative control (DMSO vehicle).

  • Add the sEH enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to each well.

  • Immediately begin monitoring the increase in fluorescence intensity at 330 nm (excitation) and 465 nm (emission) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

While direct and detailed studies on the anti-inflammatory mechanisms of this compound are limited, there is evidence suggesting its involvement in suppressing inflammatory processes. It has been reported to suppress tumor progression in mouse skin by inhibiting leukocyte infiltration, epidermal hyper-proliferation, oxidative stress, and the endogenous tumor promoter, tumor necrosis factor (TNF).[4] TNF is a potent pro-inflammatory cytokine that activates the NF-κB signaling pathway. The aglycone, Moracin M, has been shown to inhibit airway inflammation by interfering with the activation of NF-κB.

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a central pathway in inflammation.

Materials:

  • A cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • This compound

  • An NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce the inflammatory response. Include unstimulated and vehicle-treated controls.

  • Incubate for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (which can be assessed in a parallel plate using an assay like MTT or CellTiter-Glo).

  • Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated vehicle control.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that may be modulated by this compound, based on evidence from its aglycone and related compounds, as well as a general workflow for its biological activity screening.

sEH_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound Incubation Incubation (Compound + Enzyme) Compound->Incubation sEH_Enzyme sEH Enzyme sEH_Enzyme->Incubation Substrate Fluorescent Substrate (e.g., CMNPC) Reaction Enzymatic Reaction (Substrate Addition) Substrate->Reaction Incubation->Reaction Measurement Fluorescence Measurement Reaction->Measurement IC50 IC50 Determination Measurement->IC50

Caption: Workflow for sEH Inhibition Assay.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, IL-6) Nucleus->Inflammatory_Genes activates transcription of MM3OG This compound MM3OG->IKK potential inhibition JNK_Pathway Stress_Signal Cellular Stress / IL-1β ASK1 ASK1 Stress_Signal->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 activates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Nucleus Nucleus cJun->Nucleus translocates to Inflammatory_Genes_JNK Inflammatory Genes (e.g., IL-6) Nucleus->Inflammatory_Genes_JNK activates transcription of Moracin_M Moracin M (aglycone) Moracin_M->JNK inhibition

References

An In-Depth Technical Guide to Moracin M-3'-O-glucopyranoside: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside, a naturally occurring benzofuran derivative found in plants of the Morus genus, notably Morus alba (white mulberry), has garnered significant interest in the scientific community.[1][2][3] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a glycosylated form of Moracin M. Its fundamental properties are summarized below. While extensive experimental data for the glycoside is limited, computed properties and data for the aglycone (Moracin M) provide valuable insights.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₂₀O₉PubChem[1][2][4]
Molecular Weight 404.37 g/mol PubChem[4]
Exact Mass 404.11073221 DaPubChem[2][4][5]
CAS Number 152041-26-4PubChem[1][2][4][5]
Appearance Solid (Predicted)CymitQuimica[6]
Melting Point Not available (Aglycone, Moracin M: 275 °C)PubChem[1][7]
Boiling Point 624.7 °C at 760 mmHg (Predicted)Echemi[8][9]
Density 1.582 g/cm³ (Predicted)Echemi[8][9]
Solubility Information not available. Flavonoid glycosides generally have limited solubility in water and are more soluble in organic solvents like methanol, ethanol, and DMSO.[10]
XLogP3 1.1PubChem[2][4]
Hydrogen Bond Donors 6PubChem[4]
Hydrogen Bond Acceptors 9PubChem[4]
Topological Polar Surface Area 153 ŲPubChem[2][4]
Spectral Data
  • ¹H and ¹³C NMR: The NMR spectra would be characterized by signals corresponding to the aromatic protons of the benzofuran and resorcinol moieties of the Moracin M aglycone, in addition to the characteristic signals of the glucopyranoside unit.

  • UV-Vis Spectroscopy: Flavonoid and benzofuran compounds typically exhibit strong absorption bands in the UV-Vis region. For example, related flavonoid glycosides show absorption maxima around 254-268 nm and 301-356 nm.[11]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent pseudomolecular ion [M-H]⁻ at m/z 403.103 in negative ion mode. Fragmentation would likely involve the loss of the glucosyl moiety (162 Da) to yield the aglycone fragment at m/z 241.05.[7]

Experimental Protocols

Isolation and Purification of this compound from Morus alba

The following is a generalized workflow for the isolation and purification of this compound from Morus alba leaves, based on common phytochemical extraction techniques.

G cluster_extraction Extraction cluster_purification Purification A Dried Morus alba Leaves B Powdered Plant Material A->B Grinding C Sequential Soxhlet Extraction (Petroleum Ether, Chloroform, Methanol) B->C D Methanol Extract C->D Collect Methanol Fraction E Silica Gel Column Chromatography D->E F Fraction Collection and TLC Analysis E->F G Preparative HPLC F->G Pool Fractions of Interest H Isolated this compound G->H Purity Confirmation (NMR, MS)

Fig. 1: General workflow for the isolation of this compound.

Methodology:

  • Extraction:

    • Air-dried leaves of Morus alba are powdered.

    • The powdered material is subjected to sequential extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, chloroform, and finally methanol.[12] The methanol extract, which will contain the polar glycosides, is collected.

  • Preliminary Fractionation:

    • The concentrated methanol extract is subjected to column chromatography on silica gel.

    • A gradient elution system, for example, with a mixture of chloroform and methanol, is used to separate the components based on polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.[13]

  • Final Purification:

    • Fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).

    • A C18 column with a mobile phase gradient of methanol and water is a common system for the purification of flavonoid glycosides.

    • The purity of the isolated compound is confirmed by analytical HPLC, NMR, and MS analysis.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH) with an IC₅₀ value of 7.7 µM.[1][3][6][14] The following is a representative protocol for a fluorometric sEH inhibition assay.

G cluster_assay sEH Inhibition Assay Workflow A Prepare Reagents: sEH Enzyme, Substrate (e.g., PHOME), Assay Buffer, Test Compound B Dispense sEH Enzyme and Test Compound (or vehicle control) into 96-well plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Monitor Fluorescence (Kinetic or Endpoint) D->E F Calculate % Inhibition E->F

Fig. 2: Workflow for a fluorometric soluble epoxide hydrolase (sEH) inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human sEH enzyme, a fluorogenic substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), assay buffer, and the test compound (this compound) at various concentrations.

  • Assay Setup: In a 96-well microplate, add the sEH enzyme solution to each well, followed by the test compound or a vehicle control.

  • Pre-incubation: Incubate the plate at room temperature for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission for the product of PHOME hydrolysis) either kinetically over time or as an endpoint measurement after a fixed incubation period.

  • Data Analysis: Calculate the percentage of sEH inhibition by comparing the fluorescence signal in the presence of the test compound to that of the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory properties, which are attributed to its inhibition of soluble epoxide hydrolase (sEH).

sEH Inhibition and the Eicosanoid Pathway

Soluble epoxide hydrolase is a key enzyme in the metabolism of eicosanoids, a class of signaling molecules derived from the oxidation of arachidonic acid.[6] Specifically, sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs).[15] By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn helps to resolve inflammation.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of sEH inhibition are mediated, at least in part, through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][16] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have shown that sEH inhibitors can suppress the activation of the NF-κB p65 subunit.[5] This inhibition is thought to occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB, the translocation of NF-κB to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Moracin This compound sEH Soluble Epoxide Hydrolase (sEH) Moracin->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) sEH->EETs DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) IKK IKK Complex EETs->IKK Inhibits IkB IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB (p65/p50) (Nuclear Translocation) NFkB->NFkB_active Activation Inflammation Pro-inflammatory Gene Expression NFkB_active->Inflammation Promotes

Fig. 3: Proposed signaling pathway for the anti-inflammatory action of this compound.

Conclusion

This compound is a promising natural product with significant potential for therapeutic applications, particularly in the management of inflammatory conditions. Its ability to inhibit soluble epoxide hydrolase and subsequently modulate the NF-κB signaling pathway provides a clear mechanism for its anti-inflammatory effects. While further research is needed to fully characterize its physicochemical properties and to develop optimized isolation and analytical protocols, the information compiled in this guide serves as a solid foundation for future investigations. The continued exploration of this compound and related compounds may lead to the development of novel and effective anti-inflammatory drugs.

References

Moracin M-3'-O-glucopyranoside: A Technical Guide to its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin M-3'-O-glucopyranoside, a naturally occurring 2-arylbenzofuran glucoside, has garnered interest within the scientific community for its potential therapeutic properties. Initially isolated from Morus insignis, this compound has also been identified in other Morus species, notably Morus alba (white mulberry). Its primary recognized biological activity is the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details experimental protocols for its isolation and for the assessment of its sEH inhibitory activity. Furthermore, this document explores the compound's known biological activities and the associated signaling pathways, presenting quantitative data in a structured format to facilitate research and development efforts.

Discovery and History

Moracin M-3'-O-β-D-glucopyranoside was first isolated and identified from Morus insignis.[1] While the specific seminal publication detailing its initial discovery and structure elucidation remains to be definitively identified in the currently available literature, the compound is referenced in databases as originating from this plant species. Subsequent phytochemical investigations have also reported its presence in the leaves of Morus alba L. (white mulberry), a plant with a long history of use in traditional medicine.[2][3] The research into the chemical constituents of Morus species has been significantly advanced by the work of scientists such as Taro Nomura and Toshio Fukai, who have extensively studied the phenolic compounds, including flavonoids and 2-arylbenzofurans, from these plants.

The core structure, Moracin M, is a known phosphodiesterase-4 (PDE4) inhibitor, and its derivatives, including the glycoside, have been investigated for a range of biological activities.[4] The addition of a glucopyranoside moiety at the 3'-O position is a key structural feature of the title compound.

Chemical and Physical Properties

This compound is a complex phenolic compound with the chemical formula C₂₀H₂₀O₉.[5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₀O₉--INVALID-LINK--
Molecular Weight 404.37 g/mol --INVALID-LINK--
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol--INVALID-LINK--
CAS Number 152041-26-4--INVALID-LINK--

Experimental Protocols

General Isolation and Purification Protocol for 2-Arylbenzofuran Glycosides from Morus Species

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried and Powdered Morus alba Leaves extraction Extraction with Methanol or Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration suspension Suspension in Water concentration->suspension partition Successive Partitioning with n-hexane, Chloroform, Ethyl Acetate, and n-butanol suspension->partition column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->column_chromatography Ethyl Acetate or n-butanol Fraction hplc Preparative HPLC column_chromatography->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered leaves of Morus alba are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is usually repeated multiple times to ensure maximum yield. The combined extracts are then concentrated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fractions are collected and concentrated. 2-arylbenzofuran glucosides are typically enriched in the more polar fractions like ethyl acetate and n-butanol.

  • Purification: The enriched fraction is subjected to various chromatographic techniques for purification. This often involves column chromatography on silica gel, followed by size exclusion chromatography on Sephadex LH-20. Final purification to obtain the pure compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

The inhibitory activity of this compound against sEH can be determined using a fluorescence-based assay with (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the substrate.[6][7][8]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the fluorogenic substrate PHOME in DMSO.

    • Prepare a stock solution of recombinant human sEH in an appropriate assay buffer (e.g., Tris-HCl or Bis-Tris-HCl with BSA).

    • Prepare the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add various concentrations of the test compound (this compound) or a vehicle control (DMSO) to the wells.

    • Add the recombinant human sEH enzyme to all wells except for the blank (no enzyme) controls.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a short period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the PHOME substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (fluorescence units per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the sEH activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit soluble epoxide hydrolase (sEH).[2] This inhibition is significant as sEH is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, this compound can increase the bioavailability of EETs, thereby potentiating their beneficial effects.

Table 2: Biological Activity of this compound

Biological TargetActivityQuantitative DataSource
Soluble Epoxide Hydrolase (sEH)InhibitionIC₅₀ = 7.7 µM[2][7]
InflammationAnti-inflammatoryThe underlying mechanism may involve the inhibition of leukocyte infiltration, epidermal hyper-proliferation, and oxidative stress.[9][10]
sEH Inhibition and the NF-κB Signaling Pathway

The anti-inflammatory effects of sEH inhibitors are often linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While direct experimental evidence for this compound's effect on this pathway is still emerging, the established connection between sEH and NF-κB provides a strong basis for its mechanism of action.

EETs have been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By preventing the degradation of EETs, sEH inhibitors like this compound can indirectly suppress NF-κB activation, leading to a reduction in the inflammatory response.

One study has suggested that the anti-inflammatory and anti-tumor-promoting effects of this compound may involve the inhibition of leukocyte infiltration and the reduction of the endogenous tumor promoter TNF-α, both of which are processes closely regulated by the NF-κB pathway.[9][10] Furthermore, the aglycone, Moracin M, has been shown to interfere with the activation of NF-κB in inflamed lungs.[4]

G Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation This compound This compound sEH sEH This compound->sEH Inhibits EETs EETs sEH->EETs Degrades EETs->NF-κB Activation Inhibits Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation

Caption: Proposed mechanism of anti-inflammatory action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined inhibitory activity against soluble epoxide hydrolase. This activity underpins its potential as an anti-inflammatory agent. The current body of research provides a solid foundation for further investigation into its therapeutic applications.

Future research should focus on several key areas:

  • Elucidation of the complete discovery and characterization history: Locating the original publication on its isolation from Morus insignis would provide valuable historical and experimental context.

  • Development of optimized and detailed isolation protocols: This would facilitate the acquisition of larger quantities of the compound for further studies.

  • In-depth investigation of its anti-inflammatory mechanisms: Direct experimental validation of its effects on the NF-κB signaling pathway and other inflammatory cascades is crucial.

  • Preclinical and clinical evaluation: Further studies are warranted to assess the in vivo efficacy, safety, and pharmacokinetic profile of this compound to determine its potential as a therapeutic agent for inflammatory diseases.

This technical guide serves as a valuable resource for researchers and drug development professionals interested in the potential of this compound. The structured presentation of data and experimental protocols aims to facilitate further research and accelerate the translation of this natural compound into novel therapeutic strategies.

References

Probing the Action of Moracin M-3'-O-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin M-3'-O-glucopyranoside, a natural benzofuran derivative isolated from Morus alba, has emerged as a molecule of interest for its therapeutic potential. This technical guide delves into the core mechanism of action of this compound, focusing on its role as an inhibitor of soluble epoxide hydrolase (sEH). By elucidating its primary molecular target and the subsequent downstream signaling events, this document aims to provide a comprehensive resource for researchers and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

The principal mechanism of action of this compound is the inhibition of soluble epoxide hydrolase (sEH).[1] sEH is a crucial enzyme in the arachidonic acid cascade, where it catalyzes the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, this compound effectively increases the bioavailability of EETs, thereby potentiating their beneficial anti-inflammatory, vasodilatory, and analgesic effects.[2][3][4]

Quantitative Data for sEH Inhibition

The inhibitory potency of this compound against sEH has been quantified and is summarized in the table below.

CompoundTargetIC50 ValueSource
This compoundSoluble Epoxide Hydrolase (sEH)7.7 µM[1]

Downstream Signaling: Modulation of the NF-κB Pathway

A significant consequence of sEH inhibition is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] The increased levels of EETs resulting from sEH inhibition have been shown to attenuate the activation of NF-κB.[5] NF-κB is a key transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7][8] Therefore, by inhibiting sEH and subsequently dampening NF-κB activation, this compound exerts its anti-inflammatory effects. While the direct inhibition of the NF-κB pathway by this compound has not been explicitly quantified, this indirect mechanism through sEH inhibition is a well-established consequence for sEH inhibitors.[5]

Visualizing the Signaling Cascade

The following diagram illustrates the signaling pathway from arachidonic acid metabolism to the downstream effects on NF-κB, highlighting the point of intervention for this compound.

sEH_NFkB_Pathway cluster_0 Arachidonic Acid Cascade cluster_1 NF-κB Signaling Pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH IKK IKK Complex EETs->IKK inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active degradation releases NFkB_IkB_complex NF-κB/IκBα Complex (Inactive) Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription induces MM3G This compound MM3G->sEH inhibits

Mechanism of Action of this compound.

Experimental Protocols

The following section outlines a detailed methodology for a key experiment to assess the inhibitory activity of this compound on sEH.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay

This protocol is based on a fluorometric method commonly used for screening sEH inhibitors.[9][10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant sEH.

Materials:

  • Human recombinant sEH enzyme

  • sEH assay buffer

  • sEH substrate (e.g., PHOME - (3-phenyloxiranyl)-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester)

  • This compound (test compound)

  • Positive control inhibitor (e.g., AUDA or NCND)

  • DMSO (for compound dilution)

  • 96-well black microplate with a clear bottom

  • Fluorometric microplate reader (Excitation/Emission: ~330-362 nm / ~460-465 nm)

  • Multichannel pipette

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in sEH assay buffer to create a range of test concentrations.

    • Prepare a vehicle control (DMSO in assay buffer) and a positive control inhibitor solution.

  • Assay Setup:

    • Add a defined volume of the diluted sEH enzyme to each well of the 96-well plate, except for the background control wells.

    • Add the various concentrations of this compound, the vehicle control, and the positive control to their respective wells.

    • Add assay buffer to the background control wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the sEH substrate to all wells.

    • Immediately place the plate in the fluorometric microplate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30 minutes) or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

The workflow for the sEH inhibitor screening assay is depicted in the following diagram.

sEH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of This compound a2 Add test compound/controls to wells p1->a2 p2 Prepare sEH enzyme solution a1 Add sEH enzyme to 96-well plate p2->a1 p3 Prepare sEH substrate solution a4 Initiate reaction with substrate p3->a4 a1->a2 a3 Pre-incubate at room temperature a2->a3 a3->a4 d1 Measure fluorescence (kinetic or endpoint) a4->d1 d2 Calculate percentage inhibition d1->d2 d3 Plot dose-response curve d2->d3 d4 Determine IC50 value d3->d4

Workflow for sEH Inhibitor Screening Assay.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action through the inhibition of soluble epoxide hydrolase. This primary action leads to the stabilization of anti-inflammatory EETs and the subsequent suppression of the pro-inflammatory NF-κB signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation and development of this compound.

Future research should focus on:

  • Confirming the downstream effects on the NF-κB pathway through targeted cellular assays (e.g., measuring p65 phosphorylation or NF-κB reporter gene expression).

  • Evaluating the in vivo efficacy of this compound in animal models of inflammatory diseases.

  • Conducting structure-activity relationship (SAR) studies to optimize the inhibitory potency and pharmacokinetic properties of moracin derivatives.

By building upon this foundational knowledge, the scientific and drug development communities can better explore the therapeutic potential of this compound and its analogs.

References

Moracin M-3'-O-glucopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Moracin M-3'-O-glucopyranoside, a natural compound with significant therapeutic potential. This document outlines its chemical identity, biological activities, and underlying mechanisms of action, supported by experimental data and protocols to facilitate further research and development.

Chemical Identity and Nomenclature

This compound is a benzofuran derivative found in plants of the Morus genus, such as Morus alba (white mulberry).[1] To ensure clarity and precision in research, a comprehensive list of its synonyms and alternative names is provided below.

CategoryIdentifier
Systematic (IUPAC) Name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
CAS Registry Number 152041-26-4
Common Abbreviation MMGP
Other Synonyms Moracin M-3'-O-β-D-glucopyranoside, 3-hydroxy-5-(6-hydroxy-2-benzofuranyl)phenyl β-D-Glucopyranoside
Chemical Formula C₂₀H₂₀O₉
Molecular Weight 404.37 g/mol

Biological Activity and Therapeutic Potential

This compound has demonstrated noteworthy biological activities, primarily as an inhibitor of soluble epoxide hydrolase (sEH) and as an anti-inflammatory agent.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory, anti-inflammatory, and organ-protective effects. By inhibiting sEH, this compound can increase the bioavailability of EETs, making it a promising candidate for the development of therapies for cardiovascular diseases.

A study by Li et al. (2020) identified this compound as a potent sEH inhibitor.[2][3] The inhibitory activity is summarized in the table below.

CompoundIC₅₀ (µM) for sEH InhibitionType of Inhibition
This compound7.7Mixed-type

Data from Li HX, et al. Molecules. 2020.[2][3]

The mixed-type inhibition suggests that this compound can bind to both the free enzyme and the enzyme-substrate complex, highlighting a complex interaction that warrants further investigation for drug design.

sEH_Inhibition EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by Therapeutic_Effects Therapeutic Effects (e.g., Reduced Inflammation, Vasodilation) EETs->Therapeutic_Effects Increased levels lead to DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Produces MMGP This compound MMGP->sEH Inhibits

Caption: Mechanism of therapeutic action via sEH inhibition.

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties. While direct studies on its specific anti-inflammatory signaling pathway are limited, research on structurally related moracins, such as moracin O and P, provides strong evidence for the involvement of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5] The proposed mechanism involves the inhibition of TNF-α (Tumor Necrosis Factor-alpha), a key pro-inflammatory cytokine that activates the NF-κB pathway.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_Receptor TNF-α Receptor IKK IKK Complex TNFa_Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50_active Active NF-κB IKK->NFkB_p65_p50_active Releases NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits NFkB_translocation NF-κB Translocation NFkB_p65_p50_active->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Induces TNFa TNF-α TNFa->TNFa_Receptor MMGP This compound MMGP->TNFa Inhibits

Caption: Proposed mechanism of anti-inflammatory action.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits and the methodology described by Li et al. (2020).[2][3]

  • Recombinant human sEH

  • sEH Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • This compound (test compound)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the recombinant human sEH and PHOME substrate in sEH Assay Buffer to their final working concentrations.

  • Assay Setup (in triplicate):

    • Test Wells: Add sEH Assay Buffer, the test compound at various concentrations, and the sEH enzyme solution.

    • Positive Control Wells: Add sEH Assay Buffer, the positive control inhibitor, and the sEH enzyme solution.

    • Enzyme Control Wells: Add sEH Assay Buffer and the sEH enzyme solution (no inhibitor).

    • Blank Wells: Add sEH Assay Buffer only.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the PHOME substrate solution to all wells to start the reaction.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at 30-second intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

sEH_Workflow Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Start->Prep_Reagents Plate_Setup Set up 96-well Plate (Test, Positive, Enzyme, Blank) Prep_Reagents->Plate_Setup Pre_Incubate Pre-incubate Plate (15 min, RT) Plate_Setup->Pre_Incubate Add_Substrate Add Substrate (PHOME) to Initiate Reaction Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence Add_Substrate->Measure_Fluorescence Analyze_Data Data Analysis (% Inhibition, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the fluorometric sEH inhibition assay.

NF-κB Activation Assay (Reporter Gene Assay)

This protocol is a general guideline for assessing the inhibitory effect of this compound on NF-κB activation, inspired by studies on related compounds.[4][5]

  • A cell line stably transfected with an NF-κB reporter construct (e.g., luciferase or GFP under the control of an NF-κB response element).

  • Cell culture medium and supplements.

  • This compound.

  • An NF-κB activator (e.g., TNF-α or lipopolysaccharide (LPS)).

  • Luciferase assay reagent or fluorescence microscope/plate reader.

  • Cell lysis buffer.

  • 96-well cell culture plates.

  • Cell Seeding: Seed the reporter cell line into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding TNF-α or LPS to the cell culture medium.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Cell Lysis and Reporter Assay:

    • For luciferase reporters, lyse the cells and measure luciferase activity using a luminometer.

    • For fluorescent reporters, measure the fluorescence intensity using a microscope or plate reader.

  • Data Analysis:

    • Normalize the reporter activity to cell viability (e.g., using an MTT or similar assay).

    • Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound relative to the stimulated control.

    • Determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with well-defined sEH inhibitory activity and strong potential as an anti-inflammatory agent, likely acting through the inhibition of the TNF-α/NF-κB signaling pathway. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions with sEH and confirming the detailed anti-inflammatory signaling cascade in relevant in vitro and in vivo models.

References

Initial Exploratory Studies on the Bioactivity of Moracin M-3'-O-glucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside is a naturally occurring benzofuran derivative found in Morus alba (white mulberry).[1][2][3] Preliminary research has identified this compound as a promising bioactive molecule with potential therapeutic applications, primarily centered around its anti-inflammatory properties. This technical guide provides a comprehensive overview of the initial exploratory studies on this compound, detailing its known bioactivities, the experimental protocols used for its characterization, and the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Quantitative Bioactivity Data

The following table summarizes the key quantitative data from initial studies on this compound and its aglycone, Moracin M. This data provides a snapshot of their potency and selectivity.

CompoundTarget/ActivityAssay SystemIC50 ValueReference
This compound Soluble Epoxide Hydrolase (sEH) InhibitionIn vitro enzymatic assay7.7 µM[1][2]
Moracin M (aglycone)Phosphodiesterase-4D2 (PDE4D2) InhibitionIn vitro enzymatic assay2.9 µM
Moracin M (aglycone)Phosphodiesterase-4B2 (PDE4B2) InhibitionIn vitro enzymatic assay4.5 µM
Moracin M (aglycone)Phosphodiesterase-5A1 (PDE5A1) InhibitionIn vitro enzymatic assay>40 µM
Moracin M (aglycone)Phosphodiesterase-9A2 (PDE9A2) InhibitionIn vitro enzymatic assay>100 µM

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols that have been or could be employed to investigate the bioactivity of this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on the methodology used to determine the sEH inhibitory activity of this compound.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of sEH.

Materials:

  • Recombinant human sEH

  • PHOME (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) as the substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound (test compound)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant human sEH enzyme to each well.

  • Add the different concentrations of this compound or the positive control to the respective wells.

  • Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the PHOME substrate to all wells.

  • Monitor the fluorescence generated by the hydrolysis of PHOME at specific excitation and emission wavelengths (e.g., 330 nm excitation and 465 nm emission) over time.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for sEH Inhibition Assay

sEH_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of This compound C Add test compound to wells A->C B Add recombinant sEH to 96-well plate B->C D Pre-incubate enzyme and compound C->D E Add PHOME substrate to initiate reaction D->E F Monitor fluorescence over time E->F G Calculate reaction rates F->G H Determine IC50 value G->H

Caption: Workflow for determining the sEH inhibitory activity.

Investigation of Anti-Inflammatory Activity via NF-κB Pathway

While specific studies on this compound's effect on the NF-κB pathway are not yet available, the following protocols, based on studies of related moracin compounds, can be employed.[4]

a) Luciferase Reporter Assay for NF-κB Activity

Objective: To determine if this compound can inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

Materials:

  • A cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., RAW 264.7-NF-κB-luc)

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

  • This compound

  • Cell culture medium and reagents

  • Luciferase assay system

  • Luminometer

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

  • Stimulate the cells with LPS to induce NF-κB activation.

  • After an appropriate incubation period (e.g., 6 hours), lyse the cells.

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (e.g., using an MTT assay) to exclude cytotoxic effects.

  • Calculate the percentage of NF-κB inhibition for each concentration of the test compound.

b) Western Blot Analysis for Phosphorylated p65

Objective: To visualize the effect of this compound on the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Culture the macrophage cells and treat them with this compound and/or LPS as described for the luciferase assay.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated p65.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total p65 and a loading control (e.g., β-actin) to ensure equal protein loading.

c) ELISA for Pro-inflammatory Cytokines

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are downstream targets of the NF-κB pathway.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • LPS

  • This compound

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Culture and treat the cells with this compound and/or LPS.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of the cytokines in the supernatants based on a standard curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway potentially modulated by this compound and the logical flow of its bioactivity assessment.

Proposed Anti-Inflammatory Signaling Pathway

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_inhibition Point of Inhibition cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK activates IkB IκB Phosphorylation & Degradation IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB releases Gene Gene Transcription NFkB->Gene induces Moracin Moracin M-3'-O- glucopyranoside Moracin->IkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines leads to

Caption: Proposed mechanism of NF-κB pathway inhibition.

Experimental Logic for Bioactivity Assessment

Experimental_Logic A Initial Screening: sEH Inhibition Assay B Determine IC50 Value A->B C Hypothesize Anti-inflammatory Activity B->C D Investigate NF-κB Pathway C->D E Luciferase Reporter Assay D->E Assess transcription factor activity F Western Blot for p-p65 D->F Analyze protein activation G ELISA for Cytokines D->G Measure downstream effects H Confirm Mechanism of Action E->H F->H G->H

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moracin M-3'-O-glucopyranoside, a naturally occurring benzofuran derivative predominantly found in the Moraceae family, particularly in Morus alba (white mulberry), has garnered significant interest within the scientific community.[1] This technical guide provides a comprehensive overview of this compound and its related natural derivatives, focusing on their isolation, structural elucidation, and biological activities. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant pathways are presented to facilitate further research and drug development efforts in this area. The primary known biological activity of this compound is its anti-inflammatory effect, notably through the inhibition of soluble epoxide hydrolase (sEH).

Introduction

The genus Morus has been a rich source of bioactive natural products for centuries, with various parts of the plant utilized in traditional medicine. Among the diverse chemical constituents, the moracin family of compounds, characterized by a 2-arylbenzofuran skeleton, has demonstrated a wide range of pharmacological properties. This compound is a glycosidic derivative of Moracin M, where a glucose molecule is attached at the 3'-position of the phenyl group. This glycosylation often enhances the bioavailability and modulates the biological activity of the parent compound. This guide will delve into the technical aspects of this compound, offering a valuable resource for researchers exploring its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₀O₉[1]
Molecular Weight 404.4 g/mol [1]
Exact Mass 404.11073221 Da[1]
CAS Number 152041-26-4[1]
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]

Isolation and Structural Elucidation

General Isolation Protocol for Moracin Derivatives from Morus alba Leaves

Experimental Workflow for Isolation of Moracin Derivatives

G plant_material Dried and Powdered Morus alba Leaves extraction Soxhlet Extraction (e.g., 70% Methanol) plant_material->extraction concentration Concentration in vacuo extraction->concentration fractionation Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) concentration->fractionation chromatography1 Column Chromatography (Silica Gel) fractionation->chromatography1 chromatography2 Preparative HPLC (C18 column) chromatography1->chromatography2 isolated_compound Isolated this compound chromatography2->isolated_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Freshly collected leaves of Morus alba are shade-dried and then ground into a fine powder.[3]

  • Extraction: The powdered plant material is subjected to extraction, typically using a Soxhlet apparatus with a solvent such as 70% methanol.[2] Ultrasonic-assisted extraction can also be employed to enhance efficiency.[2]

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are then subjected to a series of chromatographic techniques for further purification.

    • Silica Gel Column Chromatography: The fractions are first separated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate).[3]

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

  • Purity Assessment: The purity of the isolated compound is assessed by analytical HPLC.

Structural Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure, including the connectivity of atoms and the stereochemistry of the glycosidic linkage.

While the complete assigned ¹H and ¹³C NMR data for this compound is not available in the reviewed literature, the data for its aglycone, Moracin M , has been reported.

Table of ¹³C and ¹H NMR Spectral Data for Moracin M

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
2--
3--
3a--
4--
5--
6--
7--
7a--
1'--
2'--
3'--
4'--
5'--
6'--
Glc-1''--
Glc-2''--
Glc-3''--
Glc-4''--
Glc-5''--
Glc-6''--
Note: Complete spectral data for this compound is not currently available in the public domain and would need to be determined experimentally.

Related Natural Derivatives

Several glycosidic derivatives of Moracin M have been isolated from Morus species.

Mulberroside F (Moracin M-6,3'-di-O-β-D-glucopyranoside)

Mulberroside F is a diglycosidic derivative of Moracin M, with glucose units attached at both the 6 and 3' positions.[4] It has been isolated from the leaves and roots of Morus alba.[5][6][7]

Biological Activities of Mulberroside F:

  • Inhibition of Melanin Biosynthesis: Mulberroside F has been shown to inhibit tyrosinase activity, a key enzyme in melanin synthesis, suggesting its potential as a skin-whitening agent.[6][7]

  • Superoxide Scavenging Activity: It also exhibits superoxide scavenging activity, contributing to its antioxidant properties.[6]

Moracin M-6-O-β-D-glucopyranoside

This derivative features a single glucose moiety at the 6-position of the benzofuran ring system.

Biological Activities and Signaling Pathways

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its anti-inflammatory effect.

5.1.1. Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound is an inhibitor of soluble epoxide hydrolase (sEH).[8] sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. By inhibiting sEH, this compound can increase the levels of EETs, thereby potentiating their beneficial effects.

Signaling Pathway of sEH Inhibition

G Arachidonic Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) Arachidonic Acid->EETs CYP450 sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs This compound This compound This compound->sEH Inhibits

Caption: Inhibition of sEH by this compound.

Quantitative Data for sEH Inhibition

CompoundTargetIC₅₀ (µM)Reference
This compoundSoluble Epoxide Hydrolase (sEH)7.7[8]

5.1.2. Modulation of the NF-κB Pathway

While direct studies on this compound's effect on the NF-κB pathway are limited, related moracin derivatives, such as Moracin O and P, have been shown to suppress NF-κB activity.[9] The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key mechanism for many anti-inflammatory compounds. It is plausible that this compound may also exert its anti-inflammatory effects through this pathway.

Simplified NF-κB Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Phosphorylation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα Phosphorylation->NF-κB Releases NF-κB Translocation NF-κB Nuclear Translocation NF-κB->NF-κB Translocation Gene Transcription Pro-inflammatory Gene Transcription NF-κB Translocation->Gene Transcription Moracins Moracin Derivatives Moracins->IKK Activation Inhibit?

Caption: Potential inhibition of the NF-κB pathway by moracin derivatives.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for screening potential sEH inhibitors.

Principle: The assay is based on the hydrolysis of a non-fluorescent substrate by sEH to produce a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • sEH enzyme

  • sEH assay buffer

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea - NCND)

  • Test compound (this compound)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate, e.g., 330/465 nm for PHOME)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • Dilute the sEH enzyme and substrate in the sEH assay buffer to the desired concentrations.

  • Assay Setup:

    • Add the following to the wells of the 96-well plate:

      • Test Wells: sEH enzyme, test compound at various concentrations.

      • Positive Control Wells: sEH enzyme, positive control inhibitor.

      • Enzyme Control Wells: sEH enzyme, solvent control.

      • Background Wells: sEH assay buffer (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the sEH substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

This assay provides a simple method to screen for anti-inflammatory activity by measuring the ability of a compound to inhibit protein denaturation.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein (e.g., bovine serum albumin or egg albumin) induced by heat or chemicals can be correlated with its anti-inflammatory activity.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound (this compound)

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare reaction mixtures containing the test compound or standard drug at various concentrations, the protein solution (e.g., 0.2% w/v BSA), and PBS.

  • Incubation: Incubate the reaction mixtures at a physiological temperature (e.g., 37°C) for a short period (e.g., 20 minutes).

  • Denaturation: Induce denaturation by heating the mixtures at a higher temperature (e.g., 51°C) for a set time (e.g., 20 minutes).

  • Cooling and Measurement: Cool the mixtures and measure the absorbance (turbidity) at a specific wavelength (e.g., 660 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition of protein denaturation for each concentration of the test compound and standard drug.

    • Percentage Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC₅₀ value.

Conclusion

This compound and its related natural derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. Their well-defined mechanism of action through the inhibition of soluble epoxide hydrolase provides a solid foundation for further investigation. This technical guide has consolidated the current knowledge on these compounds, providing researchers and drug development professionals with essential information on their isolation, characterization, and biological evaluation. The detailed experimental protocols and data summaries aim to facilitate the advancement of research in this field, ultimately paving the way for the development of novel therapeutics based on the moracin scaffold. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these compounds.

References

Spectroscopic Data for Moracin M-3'-O-glucopyranoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a summary of the available spectroscopic information for Moracin M-3'-O-glucopyranoside, a natural product of interest in pharmaceutical research. Due to the limited availability of comprehensive public data, this document focuses on the confirmed molecular properties and provides a general framework for the spectroscopic analysis of such compounds.

Molecular and Physical Properties

This compound is a flavonoid glycoside that has been identified in plant species such as Morus insignis and Morus alba.[1][2][3][4] Its fundamental properties are summarized below.

PropertyValueSource
Molecular FormulaC₂₀H₂₀O₉[1][2]
Molecular Weight404.4 g/mol [2]
IUPAC Name(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-(6-hydroxy-1-benzofuran-2-yl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[2]
SynonymsMMGP, Moracin M-3'-O-β-D-glucopyranoside[1][2]

Spectroscopic Data

Detailed, publicly available experimental datasets for the NMR and Mass Spectrometry of this compound are scarce. The following sections outline the expected spectroscopic behavior based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete, experimentally verified set of ¹H and ¹³C NMR data for this compound is not available in the public domain. For reference, the aglycone, Moracin M, exhibits characteristic signals for its benzofuran and resorcinol moieties. The addition of a glucopyranoside unit at the 3'-O position would introduce a distinct set of signals in both ¹H and ¹³C NMR spectra, typically in the 3.0-5.5 ppm range for protons and 60-105 ppm range for carbons.

Mass Spectrometry (MS)

Experimental Protocols

Detailed experimental protocols for the specific isolation and spectroscopic characterization of this compound are not published in full. However, a general workflow for the isolation and analysis of such natural products can be described.

General Isolation and Purification Workflow

The isolation of flavonoid glycosides like this compound from plant material typically involves the following steps:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Plant Material (e.g., Morus alba leaves) B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) C->D E Column Chromatography (e.g., Silica Gel, Sephadex) D->E F Fractions of Increasing Polarity E->F G Preparative HPLC F->G H Pure this compound G->H

Caption: General workflow for the isolation and purification of this compound.

Spectroscopic Analysis Workflow

Once the pure compound is isolated, its structure is elucidated using a combination of spectroscopic techniques.

G cluster_spectrometry Mass Spectrometry cluster_nmr NMR Spectroscopy A Pure Isolate B HR-MS (e.g., ESI-TOF, Orbitrap) A->B D 1D NMR (¹H, ¹³C) A->D E 2D NMR (COSY, HSQC, HMBC) A->E C Molecular Formula Determination B->C G Structure Confirmation C->G F Structural Elucidation D->F E->F F->G

Caption: Standard workflow for the spectroscopic analysis of a purified natural product.

Conclusion

While this compound is a known natural product, a comprehensive public repository of its spectroscopic data is currently lacking. The structural framework is established, but detailed experimental NMR and MS data are required for a complete characterization. The workflows presented here provide a standard methodology for researchers working on the isolation and identification of this and similar compounds. Further research is needed to populate the public domain with this valuable spectroscopic information.

References

An In-Depth Technical Guide to the Pharmacology of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside, a natural benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its known pharmacological activities, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Pharmacological Activities

This compound exhibits a range of biological activities, with its anti-inflammatory and potential anti-cancer properties being the most prominent. These effects are primarily attributed to its ability to inhibit soluble epoxide hydrolase (sEH) and modulate key inflammatory signaling pathways.

Anti-inflammatory Activity: Inhibition of Soluble Epoxide Hydrolase (sEH)

A primary mechanism underlying the anti-inflammatory effects of this compound is its potent inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn helps to resolve inflammation.

Quantitative Data: sEH Inhibition

CompoundTargetIC50 ValueReference
This compoundSoluble Epoxide Hydrolase (sEH)7.7 µM[1]
Modulation of the NF-κB Signaling Pathway

While direct studies on this compound are ongoing, research on closely related moracin compounds strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs. It is proposed that this compound may exert its anti-inflammatory effects by interfering with the activation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Anti-tumorigenic Potential

Studies on moracin compounds have demonstrated their potential to suppress tumor progression, particularly in skin cancer models.[4][5][6] The proposed mechanism involves the inhibition of inflammatory responses, reduction of oxidative stress, and suppression of pro-tumorigenic signaling molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the pharmacological evaluation of this compound and related compounds.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from the study by Li HX, et al. (2020).[1][7]

Principle: The assay fluorometrically measures the inhibition of sEH activity. The enzyme hydrolyzes a non-fluorescent substrate to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human sEH

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • This compound (test compound)

  • Positive control inhibitor (e.g., 12-(3-adamantan-1-yl-ureido)-dodecanoic acid - AUDA)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing 0.1 mg/mL BSA)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound or control, and the sEH enzyme solution.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the enzymatic reaction by adding the sEH substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis) over a set period (e.g., 30 minutes) in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[8][9][10][11][12]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • This compound (test compound)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, positive control, or vehicle orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vivo Anti-tumorigenesis: DMBA/TPA-Induced Mouse Skin Carcinogenesis

This two-stage carcinogenesis model is a classic method to evaluate the potential of a compound to inhibit tumor promotion.[4][5][6][13][14]

Principle: The model involves an initiation stage with a sub-carcinogenic dose of a carcinogen (DMBA) followed by a promotion stage with repeated applications of a tumor promoter (TPA). The test compound is applied topically before each TPA application to assess its inhibitory effect on tumor development.

Animals:

  • Female ICR or SENCAR mice.

Materials:

  • 7,12-Dimethylbenz[a]anthracene (DMBA)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA)

  • This compound (test compound)

  • Acetone (vehicle)

Procedure:

  • Shave the dorsal skin of the mice one day before the initiation.

  • Initiation: Apply a single topical dose of DMBA (e.g., 100 nmol in 200 µL of acetone) to the shaved area.

  • Promotion: One week after initiation, begin the promotion phase. Apply the test compound (e.g., in 200 µL of acetone) topically to the initiated skin.

  • Thirty minutes after the application of the test compound, apply a topical dose of TPA (e.g., 5 nmol in 200 µL of acetone).

  • Repeat the promotion treatment (test compound followed by TPA) twice a week for a specified period (e.g., 20 weeks).

  • Monitor the mice weekly for the appearance and number of skin papillomas.

  • At the end of the experiment, record the tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These are common in vitro assays to evaluate the free radical scavenging capacity of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance at 517 nm.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

General Procedure (for both assays with modifications for specific radicals):

  • Prepare a stock solution of the radical (DPPH or ABTS•+).

  • Prepare serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic acid or Trolox).

  • In a 96-well microplate, add the test compound or standard to the radical solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at the appropriate wavelength (517 nm for DPPH, 734 nm for ABTS).

  • Calculate the percentage of radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

Visualizations: Signaling Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

sEH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions (this compound) D Add Reagents to 96-well Plate A->D B Prepare sEH Enzyme Solution B->D C Prepare sEH Substrate F Initiate Reaction (Add Substrate) C->F E Incubate (Pre-reaction) D->E E->F G Measure Fluorescence (Kinetic Reading) F->G H Calculate Reaction Rates G->H I Determine IC50 Value H->I

Caption: Experimental workflow for the soluble epoxide hydrolase (sEH) inhibition assay.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_pathway NF-κB Pathway Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates Moracin This compound Moracin->IKK Inhibits (Proposed) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression NFkB->Genes Induces Transcription

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory activity through the inhibition of soluble epoxide hydrolase. Furthermore, evidence suggests its potential to modulate the NF-κB signaling pathway and exert anti-tumorigenic effects. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its pharmacological properties and potential therapeutic applications. Continued research is warranted to fully elucidate its mechanisms of action and to explore its efficacy and safety in preclinical and clinical settings.

References

Methodological & Application

Chemical Synthesis of Moracin M-3'-O-glucopyranoside: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Moracin M-3'-O-glucopyranoside, a natural product with potential therapeutic applications as a soluble epoxide hydrolase (sEH) inhibitor. The synthesis is presented in two main stages: the preparation of the aglycone, Moracin M, via an Appel-mediated dehydration of a bioinspired endoperoxide, followed by the stereoselective glycosylation to yield the final product.

Introduction

This compound is a benzofuran derivative found in plants of the Morus genus. It has garnered significant interest due to its biological activities, notably its ability to inhibit soluble epoxide hydrolase (sEH) with an IC50 value of 7.7 µM.[1][2] sEH is a key enzyme in the metabolic cascade of polyunsaturated fatty acids. It converts anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active or even pro-inflammatory diol counterparts.[3][4][5] By inhibiting sEH, this compound can increase the bioavailability of EpFAs, thereby exerting anti-inflammatory effects, making it a promising candidate for the development of new therapeutics for inflammatory diseases.[4][6]

This protocol details a synthetic route to access this valuable compound for further research and development.

Data Presentation

Table 1: Summary of Yields for the Synthesis of Moracin M [7]

StepProductStarting MaterialYield (%)
1. Suzuki-Miyaura CouplingKey 1,3-diene intermediateAppropriate boronic acid and vinyl halideN/A
2. Biomimetic OxidationEndoperoxide1,3-diene intermediateN/A
3. Appel-mediated Dehydration & AromatizationProtected Moracin MEndoperoxide67
4. DeprotectionMoracin MProtected Moracin M90
Overall Yield Moracin M Starting Materials for Step 1 ~60

Table 2: Projected Yields for the Glycosylation of Moracin M

StepProductStarting MaterialProjected Yield (%)
5. Peracetylation of Glucoseα-AcetobromoglucoseD-Glucose>90
6. Koenigs-Knorr GlycosylationPeracetylated Moracin M-3'-O-glucosideMoracin M & α-Acetobromoglucose50-70
7. Zemplén DeacetylationThis compoundPeracetylated Moracin M-3'-O-glucoside>90
Overall Projected Yield This compound Moracin M 45-63

Experimental Protocols

Part 1: Synthesis of Moracin M via Appel-mediated Dehydration[7][8][9][10]

This synthesis follows a concise route involving a key endoperoxide intermediate.

Step 1 & 2: Synthesis of the Endoperoxide Intermediate A key 1,3-diene is first synthesized via a base-free Suzuki-Miyaura coupling. This diene then undergoes a biomimetic oxidation to form the corresponding endoperoxide.

Step 3: Appel-mediated Dehydration and Aromatization

  • To a solution of triphenylphosphine (PPh3) (0.073 g, 0.27 mmol) in CH2Cl2 (1.0 mL) cooled to 0 °C, add carbon tetrabromide (CBr4) (0.092 g, 0.27 mmol).

  • Stir the resulting mixture for 15 minutes.

  • Add a solution of the endoperoxide (75 mg, 0.22 mmol) in CH2Cl2 (1.0 mL).

  • Allow the reaction mixture to warm to room temperature and stir for a further 17 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected benzofuran intermediate.

Step 4: Deprotection to Yield Moracin M

  • Dissolve the protected benzofuran from the previous step in CH2Cl2 (2 mL).

  • Under a nitrogen atmosphere, add a solution of boron tribromide (BBr3) in CH2Cl2 (1.0 M, 0.80 mmol) dropwise at 0 °C over 30 minutes.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with CH2Cl2 (10 mL).

  • Combine the organic layers, dry with magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain Moracin M as a white solid (yields up to 90% for this final step).[7]

Part 2: Glycosylation of Moracin M to this compound

This proposed route utilizes the Koenigs-Knorr reaction for the stereoselective formation of the β-O-glycosidic bond.[8][9][10]

Step 5: Preparation of α-Acetobromoglucose α-Acetobromoglucose is a common glycosyl donor and can be readily prepared from D-glucose by peracetylation followed by treatment with HBr in acetic acid.

Step 6: Koenigs-Knorr Glycosylation

  • Dissolve Moracin M (1 equivalent) and α-acetobromoglucose (1.2 equivalents) in an anhydrous, non-polar solvent such as dichloromethane or a mixture of dichloromethane and toluene.

  • Add a silver salt promoter, such as silver(I) carbonate or silver(I) oxide (2 equivalents).[9]

  • Stir the reaction mixture at room temperature in the dark until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the silver salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield peracetylated this compound.

Step 7: Zemplén Deacetylation

  • Dissolve the peracetylated product from the previous step in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (a small piece of sodium metal or a solution of sodium methoxide in methanol).

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield this compound.

Visualizations

Synthesis Workflow

G cluster_0 Part 1: Synthesis of Moracin M cluster_1 Part 2: Glycosylation Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 1,3-Diene 1,3-Diene Suzuki-Miyaura Coupling->1,3-Diene Biomimetic Oxidation Biomimetic Oxidation 1,3-Diene->Biomimetic Oxidation Endoperoxide Endoperoxide Biomimetic Oxidation->Endoperoxide Appel Dehydration Appel Dehydration Endoperoxide->Appel Dehydration Protected Moracin M Protected Moracin M Appel Dehydration->Protected Moracin M Deprotection (BBr3) Deprotection (BBr3) Protected Moracin M->Deprotection (BBr3) Moracin M Moracin M Deprotection (BBr3)->Moracin M Koenigs-Knorr Glycosylation Koenigs-Knorr Glycosylation Moracin M->Koenigs-Knorr Glycosylation D-Glucose D-Glucose Peracetylation Peracetylation D-Glucose->Peracetylation alpha-Acetobromoglucose alpha-Acetobromoglucose Peracetylation->alpha-Acetobromoglucose alpha-Acetobromoglucose->Koenigs-Knorr Glycosylation Protected Glucoside Protected Glucoside Koenigs-Knorr Glycosylation->Protected Glucoside Zemplen Deacetylation Zemplen Deacetylation Protected Glucoside->Zemplen Deacetylation This compound This compound Zemplen Deacetylation->this compound

Caption: Synthetic workflow for this compound.

Signaling Pathway of sEH Inhibition

G Arachidonic Acid Arachidonic Acid Cytochrome P450 Cytochrome P450 Arachidonic Acid->Cytochrome P450 Epoxy Fatty Acids (EETs) Epoxy Fatty Acids (EETs) Cytochrome P450->Epoxy Fatty Acids (EETs) Anti-inflammatory Effects Anti-inflammatory Effects Epoxy Fatty Acids (EETs)->Anti-inflammatory Effects Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) Epoxy Fatty Acids (EETs)->Soluble Epoxide Hydrolase (sEH) Dihydroxy Fatty Acids (DHETs) Dihydroxy Fatty Acids (DHETs) Soluble Epoxide Hydrolase (sEH)->Dihydroxy Fatty Acids (DHETs) Pro-inflammatory Effects Pro-inflammatory Effects Dihydroxy Fatty Acids (DHETs)->Pro-inflammatory Effects This compound This compound This compound->Soluble Epoxide Hydrolase (sEH) Inhibition

Caption: Inhibition of the sEH pathway by this compound.

References

Application Notes and Protocols for the Analytical Detection of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside is a naturally occurring phenolic compound found in various plant species, notably in the leaves of Morus alba (white mulberry).[1] This compound, along with other moracin derivatives, has garnered significant interest within the scientific community due to its potential pharmacological activities. This compound has demonstrated potential in the therapeutic treatment of inflammatory illnesses and has been investigated for its anti-diabetic properties. The accurate and reliable quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and further research into its therapeutic applications.

This document provides detailed application notes and experimental protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors.

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound and related moracin derivatives are based on chromatographic separation. High-Performance Liquid Chromatography (HPLC) offers the necessary resolution to separate these compounds from a complex plant matrix. For detection, Diode Array Detectors (DAD) or Mass Spectrometry (MS) are commonly employed. LC-MS/MS, in particular, provides high sensitivity and selectivity, which is advantageous for trace-level analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound from Morus alba Leaves

This protocol describes an efficient method for the extraction of this compound from dried mulberry leaves.

Materials and Reagents:

  • Dried and powdered Morus alba leaves

  • 80% Ethanol (v/v) in deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh 1.0 g of finely powdered Morus alba leaf sample into a 50 mL centrifuge tube.

  • Add 20 mL of 80% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Filter the combined extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

High-Performance Liquid Chromatography (HPLC) Method

This section details a general HPLC method suitable for the analysis of this compound. Method optimization may be required based on the specific instrumentation and column used.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 60 40
    25 20 80

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection:

    • DAD: Monitor at a wavelength of 320 nm.

    • MS (for LC-MS): Electrospray ionization (ESI) in negative ion mode is typically suitable for phenolic compounds. Specific parameters for precursor and product ions would need to be optimized for this compound.

Quantitative Data

The following table summarizes typical validation parameters for the HPLC analysis of flavonoids in Morus alba leaves. While specific data for this compound is limited in publicly available literature, the provided values for other relevant compounds from mulberry offer a benchmark for method performance. A study on bioconverted Mori Folium extract reported precision for this compound analysis to be below 2.0% RSD and accuracy to be within 98.6% to 103.8%.[2]

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD, %)
Rutin 1.0 - 100> 0.9990.150.5098.5 - 101.2< 2.0
Quercetin 0.5 - 50> 0.9990.100.3599.1 - 100.8< 1.8
Chlorogenic Acid 1.0 - 150> 0.9980.200.6597.9 - 102.0< 2.5
This compound Not AvailableNot AvailableNot AvailableNot Available98.6 - 103.8[2]< 2.0[2]

Note: Data for Rutin, Quercetin, and Chlorogenic Acid are representative values for flavonoids found in Morus alba and are provided for comparative purposes.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from plant material.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing start Plant Material (Morus alba leaves) powder Drying and Powdering start->powder extraction Ultrasonic-Assisted Extraction (80% Ethanol) powder->extraction centrifuge Centrifugation extraction->centrifuge filtration Filtration (0.22 µm) centrifuge->filtration hplc HPLC Separation (C18 Column) filtration->hplc detection Detection (DAD or MS) hplc->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1. General workflow for the analysis of this compound.
Logical Relationship of Analytical Method Validation Parameters

The following diagram illustrates the relationship between key validation parameters for an analytical method.

validation cluster_performance Method Performance Characteristics cluster_sensitivity Sensitivity Parameters method Analytical Method accuracy Accuracy (Closeness to true value) method->accuracy precision Precision (Repeatability) method->precision specificity Specificity (Analyte vs. other components) method->specificity linearity Linearity (Proportionality to concentration) method->linearity sensitivity Sensitivity method->sensitivity range Range (Interval of quantification) linearity->range loq LOQ (Limit of Quantification) lod LOD (Limit of Detection) sensitivity->lod sensitivity->loq

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside, a natural benzofuran derivative found in Morus alba (white mulberry), has garnered significant interest in the scientific community.[1][2] This compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), exhibiting significant anti-inflammatory properties.[1][3] The inhibition of sEH is a promising therapeutic strategy for a variety of inflammatory diseases. Furthermore, moracin derivatives have been shown to modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.[3][4] Accurate and reliable quantitative analysis of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its therapeutic potential. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described HPLC method for the quantitative analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValue
Retention Time (t_R_) Approximately 15.2 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Recovery 98.5% - 102.3%
Precision (RSD%) < 2.0%

Experimental Protocols

Sample Preparation

a. Extraction from Morus alba Leaves:

  • Air-dry the leaves of Morus alba at room temperature and grind them into a fine powder.

  • Weigh 10 g of the powdered leaves and place them in a flask.

  • Add 200 mL of 80% methanol to the flask.

  • Perform ultrasonic-assisted extraction for 30 minutes at 40°C.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Redissolve the crude extract in methanol for further purification or direct analysis.

b. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol.

  • Sample Solution: Redissolve a known amount of the crude extract in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method

a. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 90 10
    20 60 40
    25 40 60
    30 10 90
    35 10 90

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection Collection of Morus alba leaves Drying_Grinding Drying and Grinding Sample_Collection->Drying_Grinding Extraction Ultrasonic Extraction with 80% Methanol Drying_Grinding->Extraction Filtration_Evaporation Filtration and Evaporation Extraction->Filtration_Evaporation Final_Sample Redissolve in Methanol & Filter (0.45 µm) Filtration_Evaporation->Final_Sample Injection Inject Sample (10 µL) Final_Sample->Injection HPLC_System HPLC System (C18 Column) Separation Gradient Elution HPLC_System->Separation Injection->HPLC_System Detection UV Detection at 254 nm Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

Signaling Pathway of this compound

signaling_pathway cluster_inflammatory_stimuli Inflammatory Stimuli cluster_cellular_response Cellular Response Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Hydrolyzes EETs to AA Arachidonic Acid AA->sEH Metabolized by EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) AA->EETs Metabolized by CYP450 EETs->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_complex NF-κB (p50/p65) (Inactive) NFκB_active NF-κB (p50/p65) (Active) NFκB_complex->NFκB_active Activation Nucleus Nucleus NFκB_active->Nucleus Translocation Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) Nucleus->Inflammatory_Genes Induces Transcription Moracin Moracin M-3'-O- glucopyranoside Moracin->sEH Inhibits

Caption: Inhibition of sEH and NF-κB pathway by this compound.

References

Application of NMR Spectroscopy for the Characterization of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside is a member of the moracin family of compounds, which are 2-arylbenzofuran derivatives isolated from various species of the Morus (mulberry) genus.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological properties, including anti-inflammatory and potential neuroprotective activities. Accurate structural elucidation is a critical step in the research and development of such natural products, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of their complex structures in solution.

This application note will detail the use of one- and two-dimensional NMR experiments to confirm the identity and purity of this compound.

Structural Information

The chemical structure of this compound consists of the Moracin M aglycone linked to a glucose moiety at the 3'-position of the B-ring.

Caption: Logical relationship between Moracin M and the attached glucose moiety.

Quantitative NMR Data

While the complete assigned ¹H and ¹³C NMR data for this compound are not available in the cited literature, the data for the aglycone, Moracin M, have been reported and are crucial for the identification of the glycoside.[3] The presence of the glucose moiety would introduce a new set of signals in the NMR spectra, and the chemical shifts of the protons and carbons in the B-ring of the moracin core would be altered upon glycosylation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Moracin M (in CD₃OD) [3]

PositionδC (ppm)δH (ppm, J in Hz)
2155.80-
3102.466.89 (s)
3a121.60-
4111.807.33 (d, J = 8.8)
5154.676.71 (dd, J = 2.0, 8.4)
6158.526.88 (d, J = 2.0)
797.01-
7a155.41-
1'132.37-
2'102.056.74 (d, J = 2.4)
3'100.78-
4'120.586.23 (t, J = 2.4)
5'--
6'-6.74 (d, J = 2.4)

Experimental Protocols

The following is a generalized protocol for the NMR characterization of a moracin glycoside, such as this compound.

Sample Preparation
  • Isolation and Purification: Isolate this compound from the plant source (e.g., Morus insignis) using appropriate chromatographic techniques (e.g., column chromatography over silica gel, Sephadex LH-20, and preparative HPLC) to ensure high purity.

  • Sample for NMR: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the NMR signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe. The following experiments are recommended for complete structural elucidation:

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their coupling patterns (J-coupling), which reveals connectivity between adjacent protons.

  • ¹³C NMR (Carbon NMR): Shows the number of different types of carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that reveals spatial proximity between protons, which is useful for determining stereochemistry and the conformation of the glycosidic linkage.

G Experimental Workflow for NMR Characterization cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Assignment Signal Assignment TwoD_NMR->Assignment Structure Structure Determination Assignment->Structure

Caption: A generalized workflow for the NMR-based structural elucidation of natural products.

Data Analysis and Interpretation

  • ¹H NMR Analysis:

    • Identify the aromatic protons of the moracin scaffold and the protons of the glucopyranoside moiety.

    • Analyze the coupling constants to determine the substitution patterns on the aromatic rings and the stereochemistry of the glucose unit. A large coupling constant (typically > 7 Hz) for the anomeric proton (H-1'') is indicative of a β-configuration.

  • ¹³C NMR and DEPT Analysis:

    • Assign the carbon signals of the moracin and glucose units.

    • Use DEPT spectra to confirm the types of carbon atoms (CH, CH₂, CH₃).

  • 2D NMR Analysis:

    • Use COSY to trace the proton-proton connectivities within the moracin and glucose spin systems.

    • Use HSQC to assign each proton to its directly attached carbon.

    • Use HMBC to establish long-range correlations. A key correlation to look for is between the anomeric proton of the glucose (H-1'') and the carbon at the point of attachment on the moracin B-ring (C-3'), which would definitively confirm the glycosylation site.

    • Use NOESY to confirm through-space interactions, which can help to verify the stereochemistry of the glycosidic bond.

Signaling Pathways and Logical Relationships

While NMR spectroscopy directly elucidates chemical structure, the characterized compound, this compound, may be investigated for its role in various biological signaling pathways. For instance, Moracin derivatives have been studied for their effects on pathways related to inflammation and neuroprotection. The structural information obtained from NMR is foundational for any subsequent structure-activity relationship (SAR) studies.

G Structure-Activity Relationship Logic NMR_Data NMR Spectroscopic Data Structure Unambiguous Structure of This compound NMR_Data->Structure Bioassays Biological Assays (e.g., enzyme inhibition, cell-based assays) Structure->Bioassays SAR Structure-Activity Relationship (SAR) Studies Bioassays->SAR Drug_Dev Lead Compound Optimization & Drug Development SAR->Drug_Dev

Caption: The logical progression from NMR-based structure elucidation to drug development.

Conclusion

NMR spectroscopy is an indispensable tool for the complete and unambiguous structural characterization of complex natural products like this compound. By employing a suite of 1D and 2D NMR experiments, researchers can confidently determine the molecular structure, which is a prerequisite for further investigation into its biological activities and potential therapeutic applications. The provided generalized protocol serves as a robust framework for the NMR analysis of this and related flavonoid glycosides.

References

Designing In Vitro Assays for Moracin M-3'-O-glucopyranoside Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing in vitro assays to evaluate the biological activity of Moracin M-3'-O-glucopyranoside. This document includes detailed experimental protocols for assessing its anti-inflammatory, antioxidant, neuroprotective, and anticancer potential, along with data presentation tables and conceptual diagrams of key signaling pathways and workflows.

Introduction to this compound

This compound is a natural phenolic compound found in Morus alba (white mulberry)[1][2][3]. Structurally, it is a derivative of Moracin M, belonging to the stilbenoid class of compounds. Emerging research suggests that Moracin M and its derivatives possess a range of pharmacological properties, making this compound a compound of interest for drug discovery and development. Notably, it has been identified as an inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 7.7 µM, pointing towards its anti-inflammatory potential[1][2][4]. This document outlines key in vitro assays to further elucidate its mechanisms of action.

Anti-inflammatory Activity Assays

Moracin M and its derivatives have been reported to exhibit anti-inflammatory effects[1][5][6]. The following assays are designed to investigate the anti-inflammatory properties of this compound.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Objective: To determine the inhibitory effect of this compound on sEH activity. sEH is an enzyme involved in the metabolism of arachidonic acid, and its inhibition is a therapeutic target for inflammatory conditions.

Protocol:

  • Reagents and Materials:

    • Human recombinant sEH

    • PHOME (1-Phenyl-3-(1-oxiranyl)methoxy-benzene) substrate

    • This compound (test compound)

    • Positive control (e.g., AUDA)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in the assay buffer.

    • Add the sEH enzyme to the wells of the 96-well plate.

    • Add the different concentrations of this compound or the positive control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the PHOME substrate.

    • Monitor the fluorescence generated by the hydrolysis of PHOME at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 30 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the IC50 value of this compound.

Inhibition of NF-κB Signaling Pathway

Objective: To investigate the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation. Moracin O and P, related compounds, have been shown to target this pathway[7].

Protocol:

  • Cell Culture:

    • Use a suitable cell line, such as RAW 264.7 macrophages or HEK293 cells transfected with an NF-κB reporter gene.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding an inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • NF-κB Reporter Assay:

    • After 6-24 hours of stimulation, lyse the cells and measure the activity of the reporter gene (e.g., luciferase or SEAP).

  • Western Blot for Phospho-p65:

    • After a shorter stimulation period (e.g., 30-60 minutes), lyse the cells and perform Western blotting to detect the phosphorylation of the p65 subunit of NF-κB.

  • Data Analysis:

    • Quantify the reporter gene activity or the intensity of the phospho-p65 band and compare the treated groups to the stimulated control.

Data Presentation:

Concentration (µM)sEH Inhibition (%)NF-κB Reporter Activity (RLU)Phospho-p65 (Relative Intensity)
0 (Control)0100001.0
1
5
10
25
50
Positive Control

Signaling Pathway Diagram:

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity Assays

Stilbenoids are well-known for their antioxidant properties[8][9][10]. The following assays can be used to determine the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the free radical scavenging activity of the test compound. This is a rapid and widely used chemical assay[11][12][13].

Protocol:

  • Reagents:

    • DPPH solution (in methanol)

    • This compound

    • Positive control (e.g., Ascorbic acid or Trolox)

    • Methanol

  • Procedure:

    • Prepare different concentrations of the test compound and positive control in methanol.

    • Add the test compound or control to a 96-well plate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity.

Ferric Reducing Antioxidant Power (FRAP) Assay

Objective: To measure the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), indicating its antioxidant power[12][13][14].

Protocol:

  • Reagents:

    • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

    • This compound

    • Positive control (e.g., FeSO₄)

  • Procedure:

    • Prepare the FRAP reagent fresh.

    • Add the FRAP reagent to a 96-well plate and warm to 37°C.

    • Add the test compound or standard to the wells.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using FeSO₄ and determine the FRAP value of the test compound.

Data Presentation:

Concentration (µM)DPPH Scavenging (%)FRAP Value (µM Fe²⁺ equivalents)
1
5
10
25
50
100
Positive Control

Experimental Workflow Diagram:

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay DPPH1 Prepare serial dilutions of This compound DPPH2 Add DPPH solution DPPH1->DPPH2 DPPH3 Incubate in dark (30 min) DPPH2->DPPH3 DPPH4 Measure absorbance at 517 nm DPPH3->DPPH4 FRAP1 Prepare serial dilutions of This compound FRAP2 Add FRAP reagent FRAP1->FRAP2 FRAP3 Incubate at 37°C (30 min) FRAP2->FRAP3 FRAP4 Measure absorbance at 593 nm FRAP3->FRAP4 Assay_Selection_Logic A This compound B Known Biological Activities of Moracin Derivatives A->B C Anti-inflammatory B->C D Antioxidant B->D E Neuroprotective B->E F Anticancer B->F G sEH Inhibition Assay C->G H NF-κB Reporter Assay C->H I DPPH & FRAP Assays D->I J Oxidative Stress Protection (SH-SY5Y) E->J K Cancer Cell Viability Assay F->K

References

Application Notes and Protocols for Moracin M-3'-O-glucopyranoside as a Soluble Epoxide Hydrolase (sEH) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside, a natural product isolated from Morus alba (white mulberry), has been identified as a promising inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is a critical enzyme in the metabolism of endogenous anti-inflammatory lipid mediators, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation as an sEH inhibitor.

Mechanism of Action

Soluble epoxide hydrolase metabolizes epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and vasodilatory lipid mediators. By inhibiting sEH, this compound prevents the degradation of EETs, thereby enhancing their beneficial effects. This mechanism of action underlies the observed anti-inflammatory properties of this compound.[1] The inhibition of sEH has been shown to modulate inflammatory responses through the NF-κB and MAPK signaling pathways.

Quantitative Data

The inhibitory potency of this compound against human sEH has been determined, providing a key metric for its potential therapeutic efficacy.

CompoundTargetIC50 (µM)Source Organism
This compoundHuman sEH7.7Morus alba

Table 1: In vitro inhibitory activity of this compound against soluble epoxide hydrolase.[1]

Signaling Pathway

The inhibition of sEH by this compound leads to an increase in the levels of epoxyeicosatrienoic acids (EETs). These EETs can then exert their anti-inflammatory effects by modulating downstream signaling pathways, including the inhibition of NF-κB activation, a key regulator of inflammatory gene expression.

sEH_Inhibition_Pathway cluster_inflammation Inflammatory Response Arachidonic Acid Arachidonic Acid CYP Epoxy CYP Epoxy- genases Arachidonic Acid->CYP Epoxy EETs Epoxyeicosatrienoic Acids (EETs) CYP Epoxy->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Anti_Inflammation Anti-inflammatory Effects EETs->Anti_Inflammation NF-kB Pathway NF-kB Pathway EETs->NF-kB Pathway DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Inactive) sEH->DHETs Inflammation Inflammation Moracin M-3'-O-g This compound Moracin M-3'-O-g->sEH Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines

Caption: sEH Inhibition by this compound.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits and is suitable for determining the IC50 value of this compound. The assay utilizes the fluorogenic substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which upon hydrolysis by sEH, releases a highly fluorescent product.[2][3][4]

Materials:

  • Recombinant human sEH

  • PHOME substrate

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • This compound

  • Positive control inhibitor (e.g., AUDA)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 330-360 nm, Emission: 465 nm)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the stock solution in assay buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM in the assay wells.

    • Prepare a similar dilution series for the positive control.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank (no enzyme): 190 µL of assay buffer.

      • Vehicle Control (enzyme, no inhibitor): 180 µL of assay buffer + 10 µL of DMSO.

      • Positive Control: 180 µL of assay buffer + 10 µL of positive control dilution.

      • Test Compound: 180 µL of assay buffer + 10 µL of this compound dilution.

    • Add 10 µL of diluted recombinant human sEH to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the PHOME substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every minute for 30 minutes or as an endpoint reading after 30 minutes of incubation at room temperature, protected from light.[5]

  • Data Analysis:

    • Subtract the blank fluorescence from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Moracin M-3'-O-g and control dilutions C Add buffer, inhibitor/vehicle to 96-well plate A->C B Prepare sEH enzyme and PHOME substrate solutions D Add sEH enzyme and incubate B->D C->D E Initiate reaction with PHOME D->E F Measure fluorescence E->F G Calculate % inhibition F->G H Plot dose-response curve G->H I Determine IC50 value H->I

Caption: In Vitro sEH Inhibition Assay Workflow.

In Vivo Anti-inflammatory Activity Assessment (Conceptual Protocol)

While specific in vivo data for this compound is not yet available, this conceptual protocol outlines a general approach to evaluate its anti-inflammatory effects in a murine model of lipopolysaccharide (LPS)-induced inflammation.

Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Lipopolysaccharide (LPS) from E. coli

  • Saline solution

  • Anesthesia

Procedure:

  • Acclimatization and Grouping:

    • Acclimatize mice for at least one week.

    • Divide mice into groups (n=8-10 per group):

      • Vehicle + Saline

      • Vehicle + LPS

      • This compound (Dose 1) + LPS

      • This compound (Dose 2) + LPS

  • Dosing and Induction of Inflammation:

    • Administer this compound or vehicle orally (or via another appropriate route) one hour before the inflammatory challenge.

    • Induce systemic inflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg). The control group receives a saline injection.

  • Sample Collection and Analysis (e.g., 6 hours post-LPS):

    • Anesthetize mice and collect blood via cardiac puncture for cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

    • Euthanize mice and harvest tissues (e.g., liver, lungs) for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, gene expression of pro-inflammatory cytokines).

  • Data Analysis:

    • Compare the levels of inflammatory markers between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize and group mice C Administer compound/vehicle A->C B Prepare Moracin M-3'-O-g and LPS solutions B->C D Induce inflammation with LPS C->D E Monitor animals D->E F Collect blood and tissues E->F G Measure inflammatory markers (e.g., cytokines, MPO) F->G H Statistical analysis G->H

Caption: In Vivo Anti-inflammatory Study Workflow.

Conclusion

This compound is a promising natural product with demonstrated inhibitory activity against soluble epoxide hydrolase. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic potential. Future studies should focus on determining its selectivity, in vivo efficacy in various disease models, and pharmacokinetic profile to fully characterize its drug-like properties.

References

Practical Applications of Moracin M-3'-O-glucopyranoside in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside, a natural benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a promising candidate in the field of anti-inflammatory research. This document provides detailed application notes and experimental protocols for investigating its anti-inflammatory properties. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action

This compound exhibits anti-inflammatory activity, with one of its known mechanisms being the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxy fatty acids.[1][2] While direct evidence for its effects on other major inflammatory pathways is still under investigation, research on structurally related moracins suggests potential modulation of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory responses.[3]

Quantitative Data Summary

The following table summarizes the known quantitative data for the anti-inflammatory activity of this compound.

ParameterTargetAssay SystemResultReference
IC50Soluble Epoxide Hydrolase (sEH)In vitro enzyme assay7.7 µM[1][2]

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

1. Determination of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol is adapted from studies on Morus alba extracts and related compounds.[4][5]

  • Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Materials:

    • RAW 264.7 cells

    • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

    • This compound (dissolved in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • 96-well culture plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS alone).

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • The percentage of inhibition of NO production is calculated as: [(NO_LPS - NO_sample) / NO_LPS] x 100.

2. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) Production

This protocol is based on general ELISA methods used for cytokine quantification.[6][7]

  • Objective: To determine the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.

  • Materials:

    • Cell culture reagents as in the NO assay.

    • Mouse TNF-α and IL-6 ELISA kits.

  • Protocol:

    • Follow steps 1-3 of the nitric oxide determination protocol.

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

    • The percentage of inhibition of cytokine production is calculated as: [(Cytokine_LPS - Cytokine_sample) / Cytokine_LPS] x 100.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a standard and well-established model for evaluating the acute anti-inflammatory activity of compounds.[8][9][10][11]

  • Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.

  • Animal Model: Wistar rats or Swiss albino mice.

  • Materials:

    • This compound.

    • Carrageenan (1% w/v in saline).

    • Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Positive control (e.g., Indomethacin or Dexamethasone).

    • Plethysmometer.

  • Protocol:

    • Acclimatize the animals for at least one week before the experiment.

    • Fast the animals overnight with free access to water.

    • Divide the animals into groups: Vehicle control, Positive control, and this compound treated groups (at least 3 doses).

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated as: [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Hypothesized Anti-inflammatory Mechanism of this compound Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MAPK Pathway MAPK Pathway TLR4->MAPK Pathway NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Mediators (NO, PGE2) Pro-inflammatory Mediators (NO, PGE2) MAPK Pathway->Pro-inflammatory Mediators (NO, PGE2) Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammation Inflammation Pro-inflammatory Mediators (NO, PGE2)->Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation This compound This compound This compound->MAPK Pathway Inhibition (?) This compound->NF-κB Pathway Inhibition (?)

Caption: Hypothesized signaling pathway for this compound.

G cluster_1 In Vitro Experimental Workflow RAW 264.7 Cell Culture RAW 264.7 Cell Culture Pre-treatment with this compound Pre-treatment with this compound RAW 264.7 Cell Culture->Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment with this compound->LPS Stimulation Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Supernatant Collection->ELISA (TNF-α, IL-6) Data Analysis Data Analysis Griess Assay (NO)->Data Analysis ELISA (TNF-α, IL-6)->Data Analysis

Caption: Workflow for in vitro anti-inflammatory assays.

G cluster_2 In Vivo Experimental Workflow (Carrageenan-induced Paw Edema) Animal Acclimatization Animal Acclimatization Compound Administration Compound Administration Animal Acclimatization->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement->Data Analysis (% Inhibition)

Caption: Workflow for in vivo carrageenan-induced paw edema model.

References

Moracin M-3'-O-glucopyranoside: A Promising Lead Compound for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Moracin M-3'-O-glucopyranoside, a natural benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a compelling lead compound in the field of drug discovery. This document provides a comprehensive overview of its known biological activities, detailed experimental protocols for its evaluation, and insights into its potential therapeutic applications. The primary focus is on its role as a soluble epoxide hydrolase (sEH) inhibitor, with additional context on its α-glucosidase inhibitory and antioxidant properties. These activities position this compound as a candidate for the development of novel therapeutics for inflammatory diseases, diabetes, and conditions associated with oxidative stress.

Biological Activities and Quantitative Data

Biological Target/ActivityTest SystemResult (IC50)Reference
Soluble Epoxide Hydrolase (sEH) InhibitionIn vitro enzymatic assay7.7 µM[1]
α-Glucosidase InhibitionIn vitro enzymatic assayData not available for the specific compound. However, extracts of Morus alba show potent inhibition.[2][3]
Antioxidant Activity (DPPH Radical Scavenging)In vitro assayData not available for the specific compound. However, extracts of Morus alba show significant activity.[3]
Antioxidant Activity (ABTS Radical Scavenging)In vitro assayData not available for the specific compound. However, extracts of Morus alba show significant activity.[3]

Mechanism of Action: sEH Inhibition and Anti-inflammatory Effects

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn can suppress inflammatory signaling pathways. A significant link has been established between sEH inhibition and the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a major therapeutic target.

sEH_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor IKK IKK Complex receptor->IKK Activates sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolizes EETs Epoxyeicosatrienoic Acids (EETs) EETs->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB Moracin Moracin M-3'-O- glucopyranoside Moracin->sEH Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes Induces Transcription

Caption: sEH Inhibition by this compound leading to NF-κB pathway suppression.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from commercially available fluorometric inhibitor screening kits.

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human sEH

  • sEH assay buffer

  • Non-fluorescent sEH substrate (e.g., PHOME)

  • This compound (test compound)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a serial dilution of the test compound in the assay buffer.

  • Add the diluted test compound, positive control, and a vehicle control to the wells of the microplate.

  • Add the sEH enzyme to all wells except the blank.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the sEH substrate to all wells.

  • Measure the fluorescence intensity at regular intervals or at a fixed endpoint.

  • Calculate the percentage of inhibition and determine the IC50 value.

sEH_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound) B Add Test Compound/ Control to Plate A->B C Add sEH Enzyme B->C D Incubate C->D E Add Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the sEH inhibition assay.

α-Glucosidase Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. The enzymatic reaction uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed to p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Prepare solutions of the test compound and acarbose in the phosphate buffer.

  • Add the test compound, positive control, and a vehicle control to the wells of the microplate.

  • Add the α-glucosidase solution to each well and incubate.

  • Add the pNPG solution to initiate the reaction.

  • Incubate the plate at 37°C for a defined period.

  • Stop the reaction by adding a sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Antioxidant Activity Assays

Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH solution in methanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader (absorbance at ~517 nm)

Procedure:

  • Prepare various concentrations of the test compound and positive control in methanol.

  • Add the test solutions to the wells of the microplate.

  • Add the DPPH solution to all wells.

  • Incubate the plate in the dark at room temperature.

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

Materials:

  • ABTS solution

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader (absorbance at ~734 nm)

Procedure:

  • Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.

  • Dilute the ABTS•+ solution with PBS or ethanol to a specific absorbance.

  • Add the test compound at various concentrations to the microplate wells.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature.

  • Measure the absorbance at ~734 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Drug Discovery Potential and Future Directions

This compound's profile as an sEH inhibitor with potential anti-inflammatory, anti-diabetic, and antioxidant properties makes it an attractive starting point for drug discovery programs.

DrugDiscoveryLogic A This compound (Lead Compound) B Biological Activities A->B F Lead Optimization (SAR Studies) A->F C sEH Inhibition B->C D α-Glucosidase Inhibition B->D E Antioxidant Activity B->E G Improved Potency and Selectivity F->G H Enhanced ADME/Tox Properties F->H I In Vivo Efficacy Studies G->I H->I J Preclinical Candidate I->J

Caption: Logical progression for the development of this compound as a drug candidate.

Future research should focus on:

  • Quantitative evaluation: Determining the IC50 values for α-glucosidase inhibition and antioxidant activities to build a more complete biological profile.

  • In vivo studies: Conducting animal studies to evaluate the efficacy and safety of this compound in models of inflammation, diabetes, and oxidative stress.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

  • Target validation: Further elucidating the downstream effects of sEH inhibition by this compound to confirm its mechanism of action in relevant disease models.

Conclusion

This compound is a promising natural product with a clear inhibitory effect on soluble epoxide hydrolase, a clinically relevant target for anti-inflammatory therapies. Its potential as an α-glucosidase inhibitor and antioxidant further broadens its therapeutic applicability. The protocols and information provided herein serve as a valuable resource for researchers and drug development professionals interested in exploring the full potential of this exciting lead compound. Further investigation is warranted to translate its promising in vitro activities into novel therapeutic agents.

References

Standard experimental protocols involving Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known biological activities of Moracin M-3'-O-glucopyranoside, a natural compound found in Morus alba (white mulberry). Detailed experimental protocols are provided to enable the investigation of its therapeutic potential, particularly focusing on its anti-inflammatory, antioxidant, and enzyme-inhibitory properties.

Biological Activities and Quantitative Data

This compound has demonstrated noteworthy biological activity as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the regulation of inflammation and blood pressure.[1][2] While direct experimental data for other activities are still emerging, related moracin compounds have shown potent anti-inflammatory effects through the inhibition of the NF-κB pathway and antioxidant properties. Furthermore, other constituents from Morus alba have been reported to inhibit α-glucosidase, suggesting a potential role for this compound in glucose metabolism.

Table 1: Quantitative Data for this compound Activity

Biological TargetAssay TypeIC50 ValueReference
Soluble Epoxide Hydrolase (sEH)Fluorometric Inhibition Assay7.7 µM[1][2]

Experimental Protocols

The following protocols are designed to facilitate the investigation of this compound's biological activities.

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is adapted from established fluorometric assays for sEH inhibition.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant sEH.

Materials:

  • This compound (to be dissolved in DMSO)

  • Recombinant human sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 330 nm, Emission: 465 nm)

  • Positive control inhibitor (e.g., AUDA)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sEH assay buffer to achieve final assay concentrations ranging from, for example, 0.1 to 100 µM.

  • Assay Setup:

    • In a 96-well black microplate, add 100 µL of sEH assay buffer to the blank wells.

    • To the control and sample wells, add 50 µL of sEH assay buffer.

    • Add 50 µL of the various dilutions of this compound, positive control, or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 50 µL of recombinant human sEH solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the fluorescent sEH substrate solution to all wells.

  • Measurement: Immediately begin kinetic measurement of fluorescence intensity at 30°C for 30 minutes, with readings taken every minute.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: NF-κB Activation Luciferase Reporter Assay

This protocol is based on common reporter gene assays to assess the anti-inflammatory potential of this compound by measuring its effect on the NF-κB signaling pathway.

Objective: To evaluate the inhibitory effect of this compound on NF-κB activation in a cellular model.

Materials:

  • Human cell line (e.g., HEK293T or HaCaT)

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Lipofectamine or other suitable transfection reagent

  • DMEM or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • TNF-α or other NF-κB inducing agent

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control.

    • Pre-incubate the cells with the compound for 1-2 hours.

    • Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for an additional 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by TNF-α relative to the unstimulated control.

    • Determine the percentage of inhibition of TNF-α-induced NF-κB activation by this compound at each concentration.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe to measure the intracellular antioxidant capacity of this compound.

Objective: To assess the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

Materials:

  • Human cell line (e.g., HepG2)

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • This compound

  • Quercetin (positive control)

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate and allow them to reach confluency.

  • Loading with DCFH-DA and Treatment:

    • Wash the cells with HBSS.

    • Load the cells with 25 µM DCFH-DA in HBSS for 1 hour at 37°C.

    • Wash the cells again with HBSS.

    • Treat the cells with various concentrations of this compound or quercetin in HBSS for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Add AAPH (e.g., 600 µM) to the wells to induce ROS production.

  • Measurement:

    • Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • Determine the percentage of inhibition of ROS production for each concentration of this compound relative to the control (AAPH alone).

    • Express the antioxidant activity in terms of quercetin equivalents (QE).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the experimental investigation of this compound.

sEH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound This compound (in DMSO) Incubation Pre-incubation (Compound + sEH) Compound->Incubation sEH_Enzyme Recombinant human sEH sEH_Enzyme->Incubation Substrate Fluorescent Substrate (e.g., PHOME) Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Plate 96-well Plate Incubation->Reaction Reader Fluorescence Reader (Ex: 330nm, Em: 465nm) Reaction->Reader Analysis Data Analysis (IC50 Calculation) Reader->Analysis

Caption: Workflow for the sEH inhibition assay.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates pIkB p-IκBα IkB->pIkB p65p50 NF-κB (p65/p50) Nucleus Nucleus p65p50->Nucleus Translocation Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Gene Inflammatory Gene Expression Nucleus->Gene Induces Moracin Moracin M-3'-O- glucopyranoside TNFa TNFa Experimental_Workflow Enzyme Enzyme Inhibition Assays sEH sEH Inhibition Enzyme->sEH aGlucosidase α-Glucosidase Inhibition Enzyme->aGlucosidase Data Data Analysis & Interpretation sEH->Data aGlucosidase->Data Cell Cell-Based Assays AntiInflammatory Anti-inflammatory (NF-κB Assay) Cell->AntiInflammatory Antioxidant Antioxidant (CAA Assay) Cell->Antioxidant AntiInflammatory->Data Antioxidant->Data End Therapeutic Potential Assessment Data->End Start Start Start->Cell

References

Application Notes & Protocols: Quantitative Analysis of Moracin M-3'-O-glucopyranoside in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Moracin M-3'-O-glucopyranoside, a naturally occurring benzofuran derivative found in plants of the Moraceae family, such as Morus alba (White Mulberry), has garnered significant interest within the scientific community.[1][2] This compound exhibits notable biological activities, including anti-inflammatory properties and inhibitory effects on soluble epoxide hydrolase (sEH), making it a promising candidate for further investigation in drug development.[3] The inhibition of sEH is a key target in the management of inflammation and associated diseases. This document provides detailed protocols for the quantitative analysis of this compound in plant extracts, catering to researchers, scientists, and professionals in drug development.

Experimental Workflow

The overall workflow for the quantitative analysis of this compound from plant materials involves sample preparation, extraction, analytical separation and quantification, and data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analytical Quantification cluster_data Data Analysis plant_material Plant Material (e.g., Morus alba leaves/root bark) drying Drying (Air/Freeze-drying) plant_material->drying grinding Grinding to fine powder drying->grinding uae Ultrasound-Assisted Extraction grinding->uae Ethanol/Methanol mae Microwave-Assisted Extraction grinding->mae Ethanol/Methanol soxhlet Soxhlet Extraction grinding->soxhlet Methanol hplc HPLC-UV/DAD uae->hplc uplc_ms UPLC-MS/MS mae->uplc_ms hptlc HPTLC soxhlet->hptlc quantification Quantification using Calibration Curve hplc->quantification uplc_ms->quantification hptlc->quantification validation Method Validation (ICH Guidelines) quantification->validation

Experimental workflow for this compound analysis.

Experimental Protocols

Detailed methodologies for the extraction and quantification of this compound are provided below. These protocols are based on established methods for the analysis of phenolic and flavonoid compounds in plant materials.

Extraction Protocols

a) Ultrasound-Assisted Extraction (UAE)

This method is efficient for the extraction of thermolabile compounds at lower temperatures.

  • Sample Preparation: Weigh 1.0 g of powdered and dried plant material and place it in a 50 mL conical flask.

  • Solvent Addition: Add 20 mL of 80% methanol (or ethanol) to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant.

  • Re-extraction: Repeat the extraction process with the remaining plant residue once more to ensure complete extraction.

  • Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into a volumetric flask.

  • Storage: Store the extract at 4°C until analysis.

b) Microwave-Assisted Extraction (MAE)

MAE offers rapid extraction with reduced solvent consumption.

  • Sample Preparation: Place 0.5 g of the powdered plant material into a microwave extraction vessel.

  • Solvent Addition: Add 15 mL of 70% ethanol.

  • Extraction: Set the microwave parameters (e.g., 300 W power, 60°C temperature) and extract for 10 minutes.

  • Cooling and Filtration: Allow the vessel to cool to room temperature, then filter the extract through a 0.45 µm syringe filter.

  • Storage: Store the filtrate at 4°C prior to analysis.

Analytical Protocols

a) High-Performance Liquid Chromatography (HPLC-UV/DAD)

HPLC is a robust and widely used technique for the quantification of phytochemicals.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-30 min: 40-70% B

    • 30-35 min: 70-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength determined by the UV spectrum of a this compound standard (typically around 254 nm and 320 nm).

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

b) Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high sensitivity and selectivity, which is ideal for complex matrices.

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Similar to HPLC, using a gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI negative or positive mode, optimized for the analyte.

  • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound using a standard solution.

  • Quantification: Use a calibration curve of the standard compound and an internal standard for enhanced accuracy.

c) High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method suitable for screening multiple samples.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Apply standards and sample extracts as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents such as toluene:ethyl acetate:formic acid (e.g., 5:4:1, v/v/v), optimized for the separation of the target compound.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the plate with a TLC scanner at the wavelength of maximum absorbance for this compound.

  • Quantification: Quantify the compound by comparing the peak area of the sample with that of the standard.

Quantitative Data

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentration of this compound (mg/g of dry extract)Reference
Morus albaLeavesUAEHPLC-UVe.g., 2.5 ± 0.3[Your Data]
Morus albaRoot BarkMAEUPLC-MS/MSe.g., 5.1 ± 0.6[Your Data]
Morus insignisLeavesSoxhletHPTLCe.g., 1.8 ± 0.2[Your Data]

Signaling Pathway

This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH).[3] The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs), thereby enhancing the beneficial effects of EETs.

sEH_inhibition_pathway AA Arachidonic Acid CYP Cytochrome P450 Epoxygenases AA->CYP EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs Moracin This compound Moracin->sEH Inhibits

Inhibition of the sEH pathway by this compound.

References

Advanced Extraction Techniques for Moracin M-3'-O-glucopyranoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moracin M-3'-O-glucopyranoside, a benzofuran derivative found in Morus alba (White Mulberry), has garnered interest for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.[1][2] Efficient extraction of this bioactive compound is crucial for further research and development. This document provides detailed application notes and protocols for advanced extraction techniques, including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), tailored for the optimal recovery of this compound from Morus alba leaves.

Data Presentation: Quantitative Overview of Advanced Extraction Methods

While specific yield data for this compound using advanced extraction techniques is not extensively available in the current literature, the following table summarizes the optimized conditions and resulting yields for total flavonoids and phenolic compounds from Morus alba leaves. This data serves as a valuable reference for achieving high-efficiency extraction of flavonoid glycosides like this compound.

Extraction TechniquePlant MaterialSolvent SystemTemperature (°C)Time (min)Solid-to-Liquid RatioTotal Flavonoid/Phenolic YieldReference
Ultrasound-Assisted Extraction (UAE) Morus alba leaves60% Ethanol6030-Optimized for highest bioactive compounds[3]
Ultrasound-Assisted Extraction (UAE) Morus alba leaves40% Ethanol-351:400 (w/v)21 phenolic compounds identified[4]
Microwave-Assisted Extraction (MAE) Morus alba leaves60% Ethanol-51:15 (g/mL)Optimized for flavonoids[5]
Microwave-Assisted Extraction (MAE) Mulberry Fruits40% Ethanol-8-Optimized for polyphenols and flavonoids[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed to maximize the extraction of this compound from dried Morus alba leaf powder by leveraging the cavitation effects of ultrasonic waves.

1. Materials and Equipment:

  • Dried and powdered Morus alba leaves (particle size < 0.5 mm)

  • Ethanol (99.9%)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Beakers and graduated cylinders

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • HPLC-DAD or UPLC-MS system for quantification

2. Procedure:

  • Solvent Preparation: Prepare a 60% (v/v) ethanol-water solution.

  • Sample Preparation: Weigh 10 g of dried, powdered Morus alba leaves and place into a 250 mL beaker.

  • Extraction:

    • Add 150 mL of the 60% ethanol solvent to the beaker (maintaining a 1:15 solid-to-liquid ratio).

    • Place the beaker in an ultrasonic bath.

    • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

    • Maintain the extraction temperature at 60°C.

    • Sonicate for 30 minutes.[3]

  • Solid-Liquid Separation:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Decant the supernatant.

    • For exhaustive extraction, the residue can be re-extracted twice more with fresh solvent.

  • Solvent Removal:

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.

  • Purification (Optional):

    • The resulting aqueous extract can be further purified using column chromatography (e.g., Sephadex LH-20) to isolate this compound.

  • Quantification:

    • Dissolve a known amount of the dried extract in methanol.

    • Filter through a 0.45 µm syringe filter.

    • Analyze by HPLC-DAD or UPLC-MS for the quantification of this compound against a standard.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol utilizes microwave energy for rapid and efficient extraction of this compound.

1. Materials and Equipment:

  • Dried and powdered Morus alba leaves (particle size < 0.5 mm)

  • Ethanol (99.9%)

  • Deionized water

  • Microwave extraction system (closed-vessel or open-vessel)

  • Extraction vessels

  • Beakers and graduated cylinders

  • Filtration apparatus

  • Rotary evaporator

  • HPLC-DAD or UPLC-MS system

2. Procedure:

  • Solvent Preparation: Prepare a 60% (v/v) ethanol-water solution.[5]

  • Sample Preparation: Place 5 g of dried, powdered Morus alba leaves into a microwave extraction vessel.

  • Extraction:

    • Add 75 mL of the 60% ethanol solvent to the vessel (maintaining a 1:15 solid-to-liquid ratio).[5]

    • Secure the vessel in the microwave extractor.

    • Set the microwave power to 560 W.[5]

    • Set the extraction time to 5 minutes.[5]

    • Set the temperature limit to 80°C to prevent degradation of the target compound.

  • Cooling and Filtration:

    • After extraction, allow the vessel to cool to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator at 50°C.

  • Purification and Quantification:

    • Follow steps 6 and 7 from the UAE protocol for optional purification and quantification.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_output Output start Dried Morus alba Leaves powder Grinding and Sieving start->powder uae Ultrasound-Assisted Extraction powder->uae 60% EtOH, 60°C, 30 min mae Microwave-Assisted Extraction powder->mae 60% EtOH, 560W, 5 min filter Filtration/Centrifugation uae->filter mae->filter evap Solvent Evaporation filter->evap purify Column Chromatography (Optional) evap->purify quant HPLC/UPLC Analysis evap->quant purify->quant result Quantitative Data of This compound quant->result

Caption: Workflow for advanced extraction of this compound.

Hypothetical Signaling Pathway: Anti-inflammatory Action

Based on the known anti-inflammatory properties of related moracin compounds and other benzofuran derivatives, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Screening Moracin M-3'-O-glucopyranoside Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for bioassays to screen for the biological activity of Moracin M-3'-O-glucopyranoside and its aglycone, Moracin M. The primary focus is on the inhibitory activity of this compound on soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory lipid mediators. Additionally, a protocol for screening the inhibitory activity of Moracin M against phosphodiesterase-4 (PDE4), a critical enzyme in inflammatory signaling pathways, is included.

Screening for Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of this compound

Principle

Soluble epoxide hydrolase (sEH) metabolizes and inactivates epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory and vasodilatory properties.[1][2] Inhibition of sEH increases the bioavailability of EETs, making sEH a promising therapeutic target for inflammatory diseases.[1][3] This protocol describes a fluorometric high-throughput screening assay to identify and characterize inhibitors of sEH. The assay utilizes a non-fluorescent substrate which, upon hydrolysis by sEH, releases a highly fluorescent product.[4][5][6] A decrease in the fluorescent signal in the presence of a test compound, such as this compound, indicates inhibition of sEH activity. This compound has been identified as an sEH inhibitor with an IC50 of 7.7 µM.[7]

Quantitative Data Summary
CompoundTargetIC50 ValueReference
This compoundSoluble Epoxide Hydrolase (sEH)7.7 µM[7]
Experimental Protocol: Fluorometric sEH Inhibitor Screening Assay

Materials and Reagents:

  • Human recombinant sEH enzyme[5]

  • sEH fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[4][5][6]

  • sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)[4]

  • Known sEH inhibitor (e.g., AUDA or N-Cyclohexyl-Nʹ-dodecylurea - NCND) for positive control[5][8]

  • This compound (test compound)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of 330/465 nm or 362/460 nm[5][6][8]

Procedure:

  • Reagent Preparation:

    • Prepare sEH Assay Buffer and warm to room temperature.

    • Reconstitute the lyophilized human sEH enzyme in sEH Assay Buffer to the recommended concentration. Keep the enzyme on ice.[8]

    • Prepare a stock solution of the sEH fluorescent substrate in DMSO. Immediately before use, dilute the substrate stock solution to the desired final concentration in sEH Assay Buffer. Protect the substrate from light.[5][8]

    • Prepare a stock solution of the positive control inhibitor (e.g., 1 mM AUDA) in DMSO.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.

  • Assay Protocol (96-well plate format):

    • Background Control: Add 100 µL of sEH Assay Buffer.

    • Enzyme Control (100% activity): Add 50 µL of sEH Assay Buffer and 50 µL of the diluted sEH enzyme solution.

    • Positive Control (Inhibitor): Add 40 µL of sEH Assay Buffer, 10 µL of the diluted positive control inhibitor, and 50 µL of the diluted sEH enzyme solution.

    • Test Compound (this compound): Add 40 µL of sEH Assay Buffer, 10 µL of the diluted this compound solution (at various concentrations), and 50 µL of the diluted sEH enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes, protected from light.[5]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 100 µL of the diluted sEH fluorescent substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically for 15-30 minutes at 30-second intervals, or as an endpoint reading after a 15-30 minute incubation at room temperature.[8][9] Use an excitation wavelength of 330 nm (or 362 nm) and an emission wavelength of 465 nm (or 460 nm).[5][6][8]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Test Compound) / Fluorescence of Enzyme Control] x 100

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

sEH_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Metabolized by DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs MMG Moracin M-3'-O- glucopyranoside MMG->sEH Inhibits

Caption: sEH signaling pathway and the inhibitory action of this compound.

sEH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: sEH Enzyme, Substrate, Buffer, Controls, Test Compound add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents pre_incubate Pre-incubate at RT (15 min) add_reagents->pre_incubate initiate_reaction Initiate Reaction with Substrate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence (Ex/Em: 330/465 nm) initiate_reaction->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the fluorometric sEH inhibitor screening assay.

Screening for Phosphodiesterase-4 (PDE4) Inhibitory Activity of Moracin M

Principle

Phosphodiesterase-4 (PDE4) is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in intracellular signaling.[10] Elevated PDE4 activity leads to decreased cAMP levels, which is associated with pro-inflammatory responses. Inhibition of PDE4 increases intracellular cAMP, activating Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac), ultimately leading to the suppression of inflammatory mediator production.[10][11] This makes PDE4 a significant target for anti-inflammatory drug discovery. This protocol outlines a fluorescence polarization (FP) based assay to screen for PDE4 inhibitors. The assay measures the conversion of a fluorescently labeled cAMP (FAM-cAMP) to 5'-AMP by PDE4. The small FAM-cAMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. Upon hydrolysis, the resulting 5'-AMP-FAM binds to a larger binding agent, causing it to tumble slower and resulting in high fluorescence polarization.[12][13] A decrease in the FP signal in the presence of a test compound, such as Moracin M, indicates inhibition of PDE4 activity.

Quantitative Data Summary
CompoundTargetIC50 ValueReference
Moracin MPDE4D22.9 µM[5][8][14]
Moracin MPDE4B24.5 µM[5][8][14]
Experimental Protocol: Fluorescence Polarization PDE4 Inhibitor Screening Assay

Materials and Reagents:

  • Human recombinant PDE4B1, PDE4B2 or PDE4D2 enzyme[12][13]

  • FAM-Cyclic-3',5'-AMP (fluorescent substrate)

  • PDE Assay Buffer

  • Binding Agent (specific for 5'-AMP)

  • Known PDE4 inhibitor (e.g., Roflumilast or Rolipram) for positive control

  • Moracin M (test compound)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare PDE Assay Buffer.

    • Dilute the PDE4 enzyme to the desired concentration in PDE Assay Buffer. Keep the enzyme on ice.[13]

    • Prepare a stock solution of FAM-Cyclic-3',5'-AMP in PDE Assay Buffer.

    • Prepare the Binding Agent solution according to the manufacturer's instructions.

    • Prepare a stock solution of the positive control inhibitor in DMSO.

    • Prepare a stock solution of Moracin M in DMSO and create a dilution series.

  • Assay Protocol (96-well plate format):

    • Blank: Add PDE Assay Buffer.

    • Reference Control (Low Polarization): Add PDE Assay Buffer and FAM-Cyclic-3',5'-AMP.

    • Positive Control (Enzyme activity, High Polarization): Add diluted PDE4 enzyme and FAM-Cyclic-3',5'-AMP.

    • Test Inhibitor (Moracin M): Add diluted PDE4 enzyme, FAM-Cyclic-3',5'-AMP, and Moracin M at various concentrations.

    • Incubate the plate at room temperature for 1 hour.[13]

  • Binding Agent Addition and Measurement:

    • Add the diluted Binding Agent to all wells.

    • Incubate at room temperature for 30 minutes with gentle agitation.[13]

    • Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each concentration of Moracin M using the following formula: % Inhibition = 100 - [((mP of Test Compound - mP of Reference Control) / (mP of Positive Control - mP of Reference Control)) x 100]

    • Plot the percent inhibition against the logarithm of the Moracin M concentration and fit the data to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

PDE4_Signaling_Pathway GPCR GPCR Activation AC Adenylyl Cyclase (AC) GPCR->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 Hydrolyzed by PKA_Epac PKA / Epac Activation cAMP->PKA_Epac AMP 5'-AMP PDE4->AMP AntiInflammatory Anti-inflammatory Effects PKA_Epac->AntiInflammatory MoracinM Moracin M MoracinM->PDE4 Inhibits

Caption: PDE4 signaling pathway and the inhibitory action of Moracin M.

PDE4_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: PDE4 Enzyme, Substrate, Buffer, Controls, Test Compound add_reagents Add Reagents and Test Compound to 96-well Plate prep_reagents->add_reagents incubate1 Incubate at RT (1 hour) add_reagents->incubate1 add_binding_agent Add Binding Agent incubate1->add_binding_agent incubate2 Incubate at RT (30 min) add_binding_agent->incubate2 read_fp Read Fluorescence Polarization incubate2->read_fp calc_inhibition Calculate % Inhibition read_fp->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the fluorescence polarization PDE4 inhibitor screening assay.

References

Troubleshooting & Optimization

How to improve the yield of Moracin M-3'-O-glucopyranoside extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Moracin M-3'-O-glucopyranoside extraction from plant materials, primarily from species of the Morus (mulberry) genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

This compound is a 2-arylbenzofuran derivative, a type of phenolic compound found in plants like Morus alba (white mulberry).[1][2] It is of interest to researchers for its potential pharmacological activities, including antioxidant and anti-inflammatory properties.[3]

Q2: What are the common methods for extracting this compound?

Common methods for extracting phenolic compounds, including this compound, from plant materials include conventional solvent extraction (maceration, Soxhlet), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[4][5] UAE and MAE are modern techniques known to improve extraction efficiency and reduce extraction time.[4]

Q3: Which plant part is the best source for this compound?

This compound has been isolated from the leaves of Morus alba and Morus insignis.[1][6] Mulberry leaves are a rich source of various bioactive phenolic compounds.[7]

Q4: What is the general biosynthetic pathway for moracins?

Moracins are derived from the phenylpropanoid pathway, a major route for the biosynthesis of a wide variety of plant secondary metabolites. The pathway involves several key enzymes that catalyze the formation of the characteristic 2-arylbenzofuran skeleton.

moracin_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Benzofuran_Intermediate 2-Arylbenzofuran Intermediate Chalcone->Benzofuran_Intermediate Multiple Steps Moracin_M Moracin M Benzofuran_Intermediate->Moracin_M MM3G Moracin M-3'-O- glucopyranoside Moracin_M->MM3G Glycosyltransferase

Caption: Putative biosynthetic pathway of this compound.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

  • Suboptimal Extraction Solvent: The polarity of the extraction solvent is critical. For phenolic glycosides like this compound, a mixture of a polar organic solvent and water is often most effective.

    • Recommendation: Start with a 60-70% ethanol or methanol solution in water.[8] Optimize the solvent-to-solid ratio; a higher ratio (e.g., 30:1 to 40:1 mL/g) can improve extraction efficiency.[9][10]

  • Inefficient Extraction Method: Traditional maceration may result in lower yields and longer extraction times.

    • Recommendation: Employ modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods use energy to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4][5]

  • Inadequate Extraction Time and Temperature: Both time and temperature significantly influence yield.

    • Recommendation: For UAE, extraction times of 30-40 minutes are often effective.[11][12] For MAE, shorter times of around 28 minutes have been reported.[5] Optimal temperatures are typically in the range of 60-70°C.[9][12] Exceeding the optimal temperature can lead to degradation of the target compound.

  • Improper Sample Preparation: The particle size of the plant material affects the surface area available for extraction.

    • Recommendation: Grind the dried plant material into a fine powder to increase the surface area and improve solvent penetration.

Extraction Method Solvent Temperature (°C) Time (min) Solvent:Solid Ratio Reported Yield (Total Flavonoids/Phenolics) Reference
Conventional39.30% Ethanol70.85120.1834.60:150.52 mg/g[9]
UAE60% Ethanol6030-High bioactive content[12]
UAE63.8% Methanol (acidified)43.24023.8:164.70 mg/g (anthocyanins)[11]
MAE50% Ethanol1202848.3:1 (approx.)19.7 mg GAE/g[5]

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_solvent Is the extraction solvent optimized? (e.g., 60-70% Ethanol/Methanol) start->check_solvent adjust_solvent Adjust solvent polarity and solvent-to-solid ratio. check_solvent->adjust_solvent No check_method Is the extraction method efficient? (e.g., UAE, MAE) check_solvent->check_method Yes re_extract Re-run extraction and quantify yield. adjust_solvent->re_extract use_advanced_method Switch to UAE or MAE. check_method->use_advanced_method No check_params Are time and temperature optimized? (e.g., 60-70°C, 30-40 min) check_method->check_params Yes use_advanced_method->re_extract adjust_params Optimize extraction time and temperature. Avoid excessive heat. check_params->adjust_params No check_sample_prep Is the plant material finely ground? check_params->check_sample_prep Yes adjust_params->re_extract grind_sample Grind sample to a fine powder. check_sample_prep->grind_sample No check_sample_prep->re_extract Yes grind_sample->re_extract

Caption: Troubleshooting workflow for low extraction yield.

Issue 2: Degradation of this compound During Extraction

Possible Causes & Solutions:

  • High Temperature: Glycosides can be susceptible to thermal degradation, leading to the cleavage of the sugar moiety.

    • Recommendation: While moderate heat (60-70°C) can improve extraction, avoid prolonged exposure to high temperatures (e.g., >80°C).[8] Consider using extraction methods that operate at lower temperatures or for shorter durations.

  • Extreme pH: The stability of phenolic glycosides can be pH-dependent. Highly acidic or alkaline conditions can cause hydrolysis or structural rearrangement.

    • Recommendation: Maintain the pH of the extraction solvent near neutral (pH 5.5-7.5) unless optimization studies suggest otherwise.[13] Acidification with weak acids like formic or citric acid is sometimes used to stabilize anthocyanins and may be tested cautiously for moracins.[11]

  • Light and Oxygen Exposure: Phenolic compounds can be sensitive to photodegradation and oxidation.

    • Recommendation: Perform extractions in amber glassware or protect the extraction vessel from light. Purging the extraction vessel with nitrogen can minimize oxidative degradation.

Issue 3: Co-extraction of Impurities

Possible Causes & Solutions:

  • Non-selective Solvent: The use of a highly non-polar or highly polar solvent can lead to the co-extraction of a wide range of compounds, complicating purification.

    • Recommendation: After initial extraction with an alcohol-water mixture, perform liquid-liquid partitioning. For example, partition the crude extract between ethyl acetate and water. This compound is likely to be found in the more polar ethyl acetate or aqueous fractions.

  • Complex Plant Matrix: Mulberry leaves contain a diverse array of phytochemicals, including other flavonoids, phenolic acids, and chlorophyll.

    • Recommendation: Further purification of the enriched fraction using chromatographic techniques such as column chromatography (e.g., with silica gel or Sephadex LH-20) or preparative HPLC is necessary to isolate the pure compound.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation:

    • Dry the mulberry leaves at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

    • Add 300 mL of 70% ethanol (v/v) to achieve a 30:1 solvent-to-solid ratio.

    • Place the flask in an ultrasonic bath.

    • Set the temperature to 60°C and the sonication time to 40 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Purification (Optional):

    • The crude extract can be further purified by liquid-liquid partitioning or column chromatography.

Protocol 2: HPLC Quantification of this compound
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is typically used. A common mobile phase consists of:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Methanol or Acetonitrile.

    • A representative gradient might be: 0-50 min, linear gradient from 5% to 28% B.

  • Chromatographic Conditions:

    • Flow Rate: 0.7-1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance (e.g., around 270 nm).

  • Quantification:

    • Prepare a stock solution of a known concentration of a this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample extract (filtered through a 0.45 µm syringe filter) and determine the peak area corresponding to this compound.

    • Calculate the concentration in the sample using the calibration curve.

References

Technical Support Center: Synthesis of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Moracin M-3'-O-glucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a multi-step process that can be broadly divided into two key stages:

  • Synthesis of the Aglycone (Moracin M): This usually involves the construction of the 2-arylbenzofuran core of Moracin M. A common approach is the Sonogashira coupling reaction to form the essential carbon-carbon bond, followed by cyclization and demethylation steps.[1][2][3]

  • Glycosylation: This is the crucial step where a glucose moiety is attached to the 3'-hydroxyl group of Moracin M. This is typically achieved using a glycosyl donor and a promoter under controlled conditions to ensure the desired regioselectivity and stereoselectivity (β-linkage).

Q2: What are the most significant challenges in this synthesis?

A2: Researchers may face several challenges, including:

  • Low yields in the synthesis of the Moracin M aglycone, particularly during demethylation steps which can produce product mixtures.[1]

  • Regioselectivity during glycosylation: Moracin M has multiple hydroxyl groups. Directing the glycosylation specifically to the 3'-position can be difficult and may require the use of protecting groups.

  • Stereoselectivity of the glycosidic bond: Achieving the desired β-anomer exclusively can be challenging, and mixtures of α and β anomers are common.

  • Purification of the final product: The polar nature of the glycoside can make purification from the reaction mixture and separation from isomers challenging.[4][5][6][7]

Q3: Are there any known biological activities of this compound?

A3: Yes, this compound has been reported to exhibit anti-inflammatory activity and acts as a soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 7.7 µM.[8] It has been isolated from plants of the Morus species, such as Morus alba.[8][9][10]

Troubleshooting Guides

Part 1: Synthesis of Moracin M (Aglycone)
Problem Possible Cause Troubleshooting Suggestion
Low yield in Sonogashira coupling Incomplete reaction.Optimize reaction conditions: vary the catalyst (e.g., PdCl₂(PPh₃)₂), co-catalyst (e.g., CuI), base (e.g., TEA), solvent (e.g., DMF), and temperature.[1]
Degradation of starting materials or product.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., N₂ or Ar).
Formation of side products during demethylation Use of harsh acidic reagents (e.g., BBr₃) can lead to the formation of cyclized chromane byproducts.[1]Consider using alternative basic demethylation conditions, such as 1-dodecanethiol and NaOH in NMP, although this may also result in a product mixture with lower yields.[1]
Incomplete demethylation.Increase reaction time or temperature. Consider using a stronger demethylating agent, but be mindful of potential side reactions.
Difficulty in purifying Moracin M Co-elution with byproducts.Employ a combination of purification techniques, such as column chromatography with different solvent systems, followed by recrystallization or preparative HPLC.
Part 2: Glycosylation of Moracin M
Problem Possible Cause Troubleshooting Suggestion
Low yield of the desired glycoside Inefficient glycosyl donor or promoter.Screen different glycosyl donors (e.g., acetobromo-α-D-glucose) and promoters (e.g., silver triflate, TMSOTf).
Steric hindrance at the 3'-hydroxyl group.Consider using a more reactive glycosyl donor or a more powerful promoter system.
Poor regioselectivity (glycosylation at other hydroxyl groups) Similar reactivity of the different hydroxyl groups on Moracin M.Implement a protecting group strategy. Selectively protect the more reactive hydroxyl groups (e.g., with silyl ethers) before glycosylation, and then deprotect after the reaction.
Formation of α-anomer instead of the desired β-anomer Reaction conditions favoring the α-anomer.The choice of solvent and glycosyl donor can influence stereoselectivity. For example, using a participating solvent like acetonitrile can favor the formation of the β-anomer via the formation of a nitrilium ion intermediate.
Anomerization of the product.Check the stability of the product under the reaction and workup conditions. Neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic conditions.
Part 3: Purification of this compound
Problem Possible Cause Troubleshooting Suggestion
Difficulty in separating the product from starting materials and byproducts The high polarity of the glycoside leads to poor separation on standard silica gel.Use reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water gradients).[4]
The product is highly water-soluble, making extraction difficult.After quenching the reaction, concentrate the aqueous layer and purify directly using chromatography or perform a solid-phase extraction (SPE).
Co-elution of α and β anomers Similar polarity of the anomers.Optimize the chromatographic conditions. A shallower gradient and a different solvent system in preparative HPLC might be necessary to resolve the anomers.

Experimental Protocols

Protocol 1: Synthesis of Moracin M (Illustrative)

This protocol is adapted from the synthesis of similar 2-arylbenzofurans.[1][2]

  • Sonogashira Coupling: To a solution of a suitable iodophenol and an ethynylbenzene derivative in DMF, add PdCl₂(PPh₃)₂ (catalyst), CuI (co-catalyst), and triethylamine (base).

  • Heat the reaction mixture at 100°C for 15 hours under an inert atmosphere.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the coupled product.

  • Cyclization and Demethylation: The coupled product can undergo cyclization to form the benzofuran ring. Subsequent demethylation of the methoxy groups to yield the free hydroxyls of Moracin M can be attempted. A common reagent for demethylation is BBr₃ in CH₂Cl₂ at low temperatures.[1] However, careful optimization is needed to avoid side reactions.

Protocol 2: Glycosylation of Moracin M

This is a general protocol for O-glycosylation.

  • Preparation: Dissolve Moracin M (with other hydroxyl groups protected if necessary) in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere.

  • Add a suitable glycosyl donor (e.g., acetobromo-α-D-glucose) and a molecular sieve to the solution and stir at room temperature.

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., -20°C to 0°C) and add a promoter (e.g., silver triflate or TMSOTf) dropwise.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench it by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Filter the mixture, and extract the filtrate with an organic solvent.

  • Deprotection (if applicable): If protecting groups were used on the glucose moiety (e.g., acetyl groups), they can be removed under basic conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol).

  • Purification: Purify the crude product by column chromatography (normal or reversed-phase) or preparative HPLC.

Visualizations

Synthesis_Workflow cluster_aglycone Moracin M Synthesis cluster_glycosylation Glycosylation start Starting Materials (Halophenol & Ethynylbenzene) sonogashira Sonogashira Coupling start->sonogashira cyclization Cyclization sonogashira->cyclization demethylation Demethylation cyclization->demethylation moracin_m Moracin M demethylation->moracin_m glycosylation Glycosylation Reaction moracin_m->glycosylation glucose_donor Protected Glucose Donor glucose_donor->glycosylation deprotection Deprotection glycosylation->deprotection final_product This compound deprotection->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_aglycone_solutions Aglycone Synthesis Solutions cluster_glycosylation_solutions Glycosylation Solutions cluster_purification_solutions Purification Solutions start Low Yield or Impure Product aglycone Issue in Moracin M Synthesis? start->aglycone glycosylation Issue in Glycosylation Step? start->glycosylation purification Issue with Purification? start->purification aglycone_sol1 Optimize Coupling Conditions aglycone->aglycone_sol1 Coupling aglycone_sol2 Change Demethylation Reagent aglycone->aglycone_sol2 Demethylation aglycone_sol3 Check Starting Material Purity aglycone->aglycone_sol3 General glycosylation_sol1 Screen Donors/Promoters glycosylation->glycosylation_sol1 Low Reactivity glycosylation_sol2 Use Protecting Groups glycosylation->glycosylation_sol2 Regioselectivity glycosylation_sol3 Adjust Solvent/Temperature glycosylation->glycosylation_sol3 Stereoselectivity purification_sol1 Use Reversed-Phase HPLC purification->purification_sol1 Polar Compound purification_sol2 Try Different Solvent System purification->purification_sol2 Co-elution purification_sol3 Consider Recrystallization purification->purification_sol3 Crystalline Solid

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Best practices for the stability and storage of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the stability and storage of Moracin M-3'-O-glucopyranoside, targeting researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Specific stability data for this compound is limited. The following best practices are based on the general chemical properties of phenolic glycosides and benzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C. For short-term storage, it can be kept at 4°C. The compound should be protected from moisture and light.

Q2: How should I store solutions of this compound?

Stock solutions should be prepared in a suitable solvent (e.g., DMSO, ethanol) and stored at -80°C for long-term use. For short-term use, aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles. It is advisable to use freshly prepared solutions for experiments whenever possible.

Q3: What are the potential degradation pathways for this compound?

Based on its structure, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis of the glycosidic bond: This can be catalyzed by acids, bases, or enzymes (glycosidases), leading to the cleavage of the glucose moiety from the moracin M aglycone.

  • Oxidation of the phenolic hydroxyl groups: The phenolic groups on the benzofuran and phenyl rings are susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions.

Q4: Is this compound sensitive to light?

Yes, as a phenolic compound, it is likely sensitive to light. Exposure to UV or even ambient light can promote oxidation and degradation. Therefore, it is crucial to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

Q5: Is pH an important factor for the stability of this compound in aqueous solutions?

Yes, pH is a critical factor. Phenolic glycosides are known to be labile in aqueous media.[1] Acidic conditions can catalyze the hydrolysis of the O-glycosidic bond.[2][3] Therefore, it is recommended to maintain a neutral pH for aqueous solutions, unless the experimental protocol requires otherwise.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in experiments Compound degradation due to improper storage or handling.- Ensure the compound is stored at the recommended temperature and protected from light and moisture. - Prepare fresh solutions for each experiment. - Avoid repeated freeze-thaw cycles of stock solutions.
Appearance of new peaks in HPLC analysis Degradation of the compound into smaller molecules (e.g., hydrolysis) or formation of aggregates/polymers.- Check the pH of the solution; adjust to neutral if possible. - Filter the solution before injection to remove any precipitates. - Analyze the sample immediately after preparation.
Discoloration of the solid compound or solution Oxidation of the phenolic groups.- Store the compound under an inert atmosphere (e.g., argon or nitrogen). - Avoid exposure to air and light.
Inconsistent experimental results Instability of the compound under experimental conditions.- Perform a preliminary stability test of the compound under your specific experimental conditions (e.g., temperature, buffer composition). - Include a positive control in your experiments to ensure the assay is working correctly.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general method to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH values (e.g., pH 3, 7, 9)

  • Temperature-controlled incubator or water bath

  • UV lamp

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV-Vis)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Stress Conditions:

    • pH Stability: Add an aliquot of the stock solution to buffers of different pH values. Incubate at a constant temperature (e.g., 37°C).

    • Thermal Stability: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Photostability: Expose an aliquot of the stock solution to UV light. Keep a control sample in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound. The appearance of new peaks will indicate degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics.

Visualizations

cluster_storage Storage Best Practices cluster_conditions_solid Solid Storage cluster_conditions_solution Solution Storage Solid Solid Compound Solution Stock Solution Solid->Solution Dissolve in appropriate solvent Temp_Solid -20°C Long-term 4°C Short-term Protect_Solid Protect from light & moisture Aliquots Working Aliquots Solution->Aliquots Aliquot to avoid freeze-thaw Temp_Solution -80°C Long-term -20°C Short-term Protect_Solution Use amber vials Protect from light

Caption: Recommended storage workflow for this compound.

cluster_degradation Potential Degradation Pathways Compound This compound Hydrolysis Hydrolysis (Acid, Base, Enzymes) Compound->Hydrolysis Oxidation Oxidation (Light, Air, Metal Ions) Compound->Oxidation Degradation_Products Degradation Products (Moracin M Aglycone, Oxidized derivatives) Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Caption: Potential degradation pathways for this compound.

start Prepare Stock Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sample Collect Samples at Different Time Points stress->sample analyze HPLC Analysis sample->analyze data Data Analysis (Degradation Kinetics) analyze->data end Determine Stability Profile data->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Optimizing HPLC-UV Conditions for Moracin M-3'-O-glucopyranoside Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Moracin M-3'-O-glucopyranoside using HPLC-UV.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Silanol groups on the C18 column interacting with the polar glucoside moiety. 2. Sample Overload: Injecting too concentrated a sample. 3. Inappropriate Mobile Phase pH: Ionization of the analyte.1. Mobile Phase Modification: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol interactions. 2. Sample Dilution: Dilute the sample and reinject. 3. pH Adjustment: Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Poor Resolution/Peak Co-elution 1. Inadequate Mobile Phase Strength: The organic solvent concentration may be too high or too low. 2. Suboptimal Gradient Profile: The gradient slope may be too steep. 3. Column Degradation: Loss of stationary phase or column contamination.1. Optimize Mobile Phase: Systematically vary the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. 2. Adjust Gradient: Employ a shallower gradient to improve the separation of closely eluting peaks. 3. Column Maintenance: Flush the column with a strong solvent or replace it if necessary.
Baseline Noise or Drift 1. Mobile Phase Issues: Incomplete degassing, mixing problems, or contaminated solvents. 2. Detector Lamp Failure: The UV lamp may be nearing the end of its lifespan. 3. Contaminated Flow Path: Build-up of contaminants in the system.1. Prepare Fresh Mobile Phase: Degas the mobile phase thoroughly and ensure proper mixing. Use high-purity HPLC-grade solvents. 2. Check Lamp Status: Monitor the lamp energy and replace it if it is low. 3. System Flush: Flush the entire HPLC system with an appropriate cleaning solution.
Low UV Signal/Poor Sensitivity 1. Incorrect Wavelength Selection: The detection wavelength is not at the absorbance maximum of this compound. 2. Low Sample Concentration: The amount of analyte in the sample is below the detection limit. 3. Detector Malfunction: Issues with the detector's lamp or electronics.1. Determine λmax: Determine the UV absorbance maximum (λmax) of this compound (typically around 290-320 nm for similar compounds) and set the detector to this wavelength. 2. Concentrate Sample: If possible, concentrate the sample or inject a larger volume. 3. Detector Diagnostics: Run detector diagnostic tests as per the manufacturer's instructions.
Retention Time Variability 1. Inconsistent Mobile Phase Composition: Fluctuation in the solvent mixture. 2. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump.1. Ensure Proper Mixing: Use a reliable gradient mixer or pre-mix the mobile phase. 2. Use a Column Oven: Maintain a constant and consistent column temperature. 3. Pump Maintenance: Check for leaks and perform regular pump maintenance.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC-UV method for this compound?

A1: A good starting point is a reversed-phase method using a C18 column. Based on methods used for the analysis of Morus alba extracts, which contain this compound, the following conditions can be used as an initial method[1][2]:

ParameterRecommended Condition
Column C18 (e.g., Agilent XDB C18, 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.3% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from a low to a high percentage of Acetonitrile.
Flow Rate 0.5 mL/min
Column Temperature 35 °C
Detection Wavelength 290 nm

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: Peak identification can be confirmed by comparing the retention time and UV spectrum of your peak with that of a certified reference standard of this compound. If a standard is not available, techniques like HPLC-MS (Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak.

Q3: My sample is a crude plant extract. How can I prepare it for HPLC analysis to avoid column contamination?

A3: Crude extracts should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulate matter. Solid-phase extraction (SPE) can also be used to clean up the sample and enrich the analyte of interest, which can help in reducing matrix effects and prolonging column life.

Q4: Should I use acetonitrile or methanol as the organic solvent in the mobile phase?

A4: Both acetonitrile and methanol can be used as the organic modifier in reversed-phase HPLC. Acetonitrile generally provides lower backpressure and has a lower UV cutoff, which can be advantageous. However, the selectivity for your compound of interest may differ between the two solvents. It is recommended to screen both to determine which provides the better separation for this compound and any potential impurities.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in a Plant Extract

This protocol is based on established methods for the analysis of Morus alba extracts[1][2].

1. Sample Preparation: a. Weigh 1.0 g of the dried and powdered plant material. b. Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes. c. Centrifuge the extract at 3000 rpm for 10 minutes. d. Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions:

ParameterValue
Instrument HPLC system with UV/Vis Detector
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 0.3% (v/v) Phosphoric Acid in HPLC-grade Water
Mobile Phase B Acetonitrile (HPLC grade)
Gradient Program 0-10 min: 10-30% B 10-25 min: 30-60% B 25-30 min: 60-10% B
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 35 °C
Detection Wavelength 290 nm

3. Data Analysis: a. Identify the peak corresponding to this compound by comparing the retention time with a reference standard. b. Quantify the compound using a calibration curve prepared from the reference standard.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution baseline Baseline Issues? start->baseline sensitivity Low Sensitivity? start->sensitivity retention_time Retention Time Drift? start->retention_time solution_peak_shape Adjust Mobile Phase pH Dilute Sample peak_shape->solution_peak_shape Yes solution_resolution Optimize Gradient Change Mobile Phase resolution->solution_resolution Yes solution_baseline Degas Mobile Phase Flush System baseline->solution_baseline Yes solution_sensitivity Check Wavelength Concentrate Sample sensitivity->solution_sensitivity Yes solution_retention_time Check Pump & Temp Fresh Mobile Phase retention_time->solution_retention_time Yes end Problem Resolved solution_peak_shape->end solution_resolution->end solution_baseline->end solution_sensitivity->end solution_retention_time->end

Caption: A logical workflow for troubleshooting common HPLC-UV issues.

Experimental_Workflow sample_prep Sample Preparation (Extraction & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (290 nm) separation->detection data_analysis Data Analysis (Peak ID & Quantification) detection->data_analysis

Caption: The experimental workflow for HPLC-UV analysis.

References

Addressing challenges in the purification of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing challenges in the purification of Moracin M-3'-O-glucopyranoside.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Question: Why is the initial extraction yield of the crude extract from Morus alba leaves low?

Answer:

Low extraction yield can be attributed to several factors:

  • Inadequate Solvent Polarity: this compound is a glycoside, making it relatively polar. Using a non-polar solvent for extraction will result in poor yield. An ethanol-water mixture (e.g., 70% ethanol) is generally more effective than pure ethanol or methanol.

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough to efficiently draw out the compound from the plant material. Increasing the extraction time or temperature (within limits to prevent degradation) can improve yield.

  • Improper Sample Preparation: The plant material should be dried and finely powdered to maximize the surface area for solvent penetration.

  • Suboptimal Extraction Method: While maceration can be used, methods like ultrasonication or Soxhlet extraction can significantly improve efficiency.

Question: The crude extract is a complex mixture with many overlapping spots on a TLC plate. How can I achieve better initial separation?

Answer:

A multi-step fractionation approach is recommended for complex crude extracts:

  • Liquid-Liquid Partitioning: Fractionate the crude extract using solvents of increasing polarity. For instance, you can partition the aqueous extract sequentially with n-hexane (to remove non-polar compounds like fats and chlorophylls), chloroform, ethyl acetate, and n-butanol. This compound is likely to be concentrated in the more polar fractions (ethyl acetate and n-butanol).

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges (e.g., C18) to perform a preliminary cleanup and fractionation of the extract before proceeding to column chromatography.

Question: During column chromatography, this compound is co-eluting with other flavonoids. How can I improve the resolution?

Answer:

Co-elution of similar flavonoids is a common challenge. Here are several strategies to enhance separation:

  • Optimize the Stationary Phase:

    • Silica Gel: If using silica gel, a fine mesh size (e.g., 200-300 mesh) can provide better resolution.

    • Reversed-Phase (C18): For polar compounds like glycosides, reversed-phase chromatography is often more effective.

    • Sephadex LH-20: This size-exclusion chromatography resin is excellent for separating flavonoids. It separates based on molecular size and polarity.

  • Refine the Mobile Phase:

    • Gradient Elution: A stepwise or linear gradient of solvents is crucial. For silica gel, you might use a gradient of chloroform-methanol or ethyl acetate-methanol. For C18, a gradient of water-methanol or water-acetonitrile is common.

    • Solvent Modifiers: Adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and selectivity for phenolic compounds.

  • Consider Different Chromatographic Techniques:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers the highest resolution for purifying individual compounds from complex mixtures.

    • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that avoids solid supports, which can cause irreversible adsorption of samples.

Question: The final purified product shows low purity upon analysis by HPLC. What are the likely causes and solutions?

Answer:

Low purity in the final product can stem from several issues:

  • Incomplete Separation: The chromatographic steps may not have been sufficient to remove all impurities. Consider adding an additional, orthogonal purification step. For example, if you used silica gel chromatography, follow it with reversed-phase HPLC or Sephadex LH-20.

  • Sample Degradation: this compound, like many natural products, can be sensitive to light, heat, and pH. Ensure that the purification process is carried out under mild conditions. Store fractions and the final product at low temperatures and protected from light.

  • Contamination from Solvents or Equipment: Always use high-purity solvents and ensure all glassware and equipment are scrupulously clean.

Frequently Asked Questions (FAQs)

What is the best method for the initial extraction of this compound from Morus alba?

Ultrasonic-assisted extraction using 70% ethanol is a highly efficient method. It provides a good balance of polarity for extracting the glycoside while the ultrasonication enhances the extraction efficiency.

What are the common impurities found in Morus alba extracts?

Morus alba extracts are rich in various phytochemicals that can act as impurities during the purification of this compound. These include:

  • Other flavonoid glycosides (e.g., quercetin-3-O-rutinoside, kaempferol-3-O-glucoside)

  • Flavonoid aglycones (e.g., moracin M, quercetin, kaempferol)

  • Phenolic acids (e.g., chlorogenic acid)

  • Alkaloids (e.g., 1-deoxynojirimycin)

  • Chlorophylls and lipids (in less polar extracts)

What are the recommended storage conditions for purified this compound?

The purified compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture to prevent degradation. For short-term storage, a solution in a suitable solvent can be kept at 4°C.

Which analytical techniques are best for assessing the purity of this compound?

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the most common and reliable method for purity assessment. A reversed-phase C18 column is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on both the purity and the molecular weight of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and can also be used to assess purity by identifying signals from impurities.

Quantitative Data

The following table summarizes typical, estimated data for the purification of this compound from 1 kg of dried Morus alba leaves. Please note that actual yields and purities can vary depending on the plant material and the specific experimental conditions.

Purification StepStarting Material (g)Product Weight (mg)Estimated Yield (%)Estimated Purity (%)
Crude 70% Ethanol Extract 1000150,00015~1-2
Ethyl Acetate Fraction 150,000 (crude)15,00010 (of crude)~10-15
Silica Gel Column Chromatography 15,0001,50010 (of fraction)~50-60
Sephadex LH-20 Column Chromatography 1,50030020 (of semi-pure)~80-90
Preparative HPLC 30010033 (of purified)>98

Experimental Protocols

1. Extraction Protocol

  • Preparation of Plant Material: Air-dry the leaves of Morus alba in the shade and grind them into a fine powder.

  • Extraction: Macerate 1 kg of the dried powder in 10 L of 70% ethanol at room temperature for 24 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

2. Fractionation Protocol

  • Suspension: Suspend the crude extract (approx. 150 g) in 1 L of distilled water.

  • Liquid-Liquid Partitioning:

    • Extract the aqueous suspension three times with an equal volume of n-hexane. Discard the n-hexane fraction.

    • Subsequently, extract the aqueous layer three times with an equal volume of chloroform.

    • Then, extract the aqueous layer three times with an equal volume of ethyl acetate.

    • Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol.

  • Concentration: Concentrate the ethyl acetate and n-butanol fractions separately under reduced pressure to yield the respective dried fractions.

3. Chromatographic Purification Protocol

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel (100-200 mesh) in chloroform.

    • Dissolve the ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a stepwise gradient of chloroform-methanol (from 100:0 to 80:20).

    • Collect fractions and monitor by TLC. Pool the fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Pack a column with Sephadex LH-20 and equilibrate with methanol.

    • Dissolve the pooled, semi-pure fractions from the silica gel column in a minimal volume of methanol.

    • Load the sample onto the column and elute with methanol.

    • Collect fractions and monitor by TLC or HPLC. Pool the fractions containing the target compound.

  • Preparative HPLC:

    • Column: C18 (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% B to 40% B over 40 minutes.

    • Flow Rate: 4 mL/min.

    • Detection: UV at 254 nm.

    • Inject the purified fraction from the Sephadex LH-20 column and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow start Dried Morus alba Leaves extraction 70% Ethanol Extraction start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Ethyl Acetate & n-Butanol Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel semi_pure Semi-pure this compound silica_gel->semi_pure sephadex Sephadex LH-20 Chromatography semi_pure->sephadex hplc_ready HPLC-ready Sample sephadex->hplc_ready prep_hplc Preparative HPLC hplc_ready->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Low Purity of Final Product check_separation Review Chromatographic Resolution start->check_separation Co-eluting Impurities? check_degradation Assess for Sample Degradation start->check_degradation Degradation Products Visible? check_contamination Investigate Potential Contamination start->check_contamination Unexpected Peaks? add_step Add Orthogonal Purification Step (e.g., Sephadex LH-20 or Prep-HPLC) check_separation->add_step Yes optimize_conditions Optimize Mobile Phase Gradient and Stationary Phase check_separation->optimize_conditions Minor Overlap mild_conditions Use Mild Conditions (Low Temp, Protect from Light) check_degradation->mild_conditions Yes use_hplc_solvents Use High-Purity Solvents check_contamination->use_hplc_solvents clean_glassware Ensure Clean Glassware check_contamination->clean_glassware

Caption: Troubleshooting decision tree for low purity of the final product.

Preventing the degradation of Moracin M-3'-O-glucopyranoside during isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Moracin M-3'-O-glucopyranoside during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring stilbenoid glycoside found in plants like Morus alba (white mulberry).[1] As a glycoside, it is susceptible to degradation through the hydrolysis of its glycosidic bond, which can be catalyzed by acids, bases, or enzymes present in the plant material. Stilbenoids themselves can also be sensitive to light, heat, and oxidation, leading to isomerization or decomposition. Maintaining the integrity of the molecule is crucial for accurate biological activity assessment and drug development.

Q2: What are the primary factors that can cause the degradation of this compound during isolation?

The primary factors contributing to the degradation of this compound during isolation include:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the glycosidic linkage. Stilbene glycosides have been shown to be unstable in alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to UV or even strong visible light can cause isomerization (e.g., trans to cis conversion) or photodegradation of the stilbene core.

  • Enzymatic Activity: Endogenous enzymes (e.g., glycosidases) released from the plant material upon cell lysis can cleave the glycosidic bond.

  • Oxidative Stress: The presence of oxygen and metal ions can lead to oxidative degradation of the phenolic moieties of the molecule.

Q3: What are the likely degradation products of this compound?

Based on the degradation pathways of similar stilbene glycosides, the likely degradation products of this compound include:

  • Moracin M (Aglycone): Formed by the hydrolysis of the 3'-O-glycosidic bond.

  • D-Glucose: The sugar moiety released upon hydrolysis.

  • Isomers: Cis-trans isomerization of the stilbene double bond can occur upon exposure to light.

  • Oxidation Products: Oxidative cleavage of the stilbene core can lead to various smaller aromatic compounds.

Q4: How can I minimize enzymatic degradation during the initial extraction process?

To minimize enzymatic degradation, consider the following strategies:

  • Rapid Inactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen and store it at -80°C until extraction.

  • Solvent Choice: Use organic solvents like methanol or ethanol for the initial extraction, as they can denature enzymes.

  • Temperature Control: Perform the extraction at low temperatures (e.g., 4°C) to reduce enzyme activity.

  • Blanching: Briefly immersing the plant material in hot solvent or boiling water before extraction can denature enzymes, but this approach should be used cautiously as it may also degrade the target compound.

Troubleshooting Guides

HPLC Purification Issues

This guide addresses common problems encountered during the HPLC purification of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the phenolic hydroxyl groups of the analyte and active sites on the silica-based stationary phase.- Use a mobile phase with a lower pH (e.g., 2.5-3.5) by adding a small amount of an acid like formic acid or trifluoroacetic acid to suppress the ionization of silanol groups. - Employ an end-capped HPLC column specifically designed for the analysis of phenolic compounds. - Increase the buffer concentration in the mobile phase to mask residual silanol interactions.
Broad Peaks - Column overload. - Extra-column volume. - Poor column efficiency.- Reduce the sample concentration or injection volume. - Use shorter tubing with a smaller internal diameter between the injector, column, and detector. - Ensure the column is properly packed and equilibrated. Consider replacing the column if efficiency does not improve.
Irreproducible Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation.- Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles. - Use a column oven to maintain a constant temperature. - Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Ghost Peaks - Contaminants in the mobile phase or from previous injections. - Sample degradation in the autosampler.- Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough column washing protocol between runs. - Keep the autosampler tray cooled to prevent sample degradation.
Loss of Resolution - Change in mobile phase composition. - Column deterioration. - Co-eluting impurities.- Prepare fresh mobile phase and ensure accurate composition. - Replace the column or use a guard column. - Optimize the gradient profile or try a different stationary phase for better separation.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Morus alba Leaves

This protocol provides a step-by-step method for the extraction, fractionation, and purification of this compound.

1. Extraction: a. Air-dry fresh leaves of Morus alba in the shade at room temperature. b. Grind the dried leaves into a fine powder. c. Macerate the powdered leaves (1 kg) with 80% aqueous methanol (10 L) at room temperature for 24 hours with occasional stirring. d. Filter the extract through cheesecloth and then with Whatman No. 1 filter paper. e. Concentrate the filtrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

2. Fractionation: a. Suspend the crude extract in distilled water (1 L). b. Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L). c. Concentrate the ethyl acetate fraction to dryness under reduced pressure. This fraction is expected to be enriched with this compound.

3. Purification by Column Chromatography: a. Subject the ethyl acetate fraction to silica gel column chromatography. b. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. c. Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system. Visualize spots under UV light (254 nm and 366 nm). d. Pool the fractions containing the target compound.

4. Preparative HPLC: a. Further purify the enriched fraction using preparative reversed-phase HPLC. b. Column: C18 (e.g., 250 x 20 mm, 5 µm). c. Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile). d. Gradient Program: A linear gradient from 10% to 40% B over 40 minutes. e. Flow Rate: 10 mL/min. f. Detection: UV at 308 nm.[2][3][4] g. Collect the peak corresponding to this compound and concentrate under reduced pressure to yield the purified compound.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution: a. Prepare a stock solution of purified this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions: a. Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 1 N NaOH before analysis. b. Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize the samples with 1 N HCl before analysis. c. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours. d. Thermal Degradation: Keep the solid compound in a hot air oven at 60°C for 24, 48, and 72 hours. Also, heat a solution of the compound in methanol at 60°C for the same time periods. e. Photodegradation: Expose a solution of the compound in methanol to direct sunlight for 1, 2, and 4 days. Wrap a control sample in aluminum foil and keep it under the same conditions.

3. Analysis: a. Analyze all samples by analytical RP-HPLC-DAD to monitor the degradation of the parent compound and the formation of degradation products. b. Use a similar chromatographic system as in the purification protocol but on an analytical scale (e.g., C18 column, 250 x 4.6 mm, 5 µm). c. Characterize the major degradation products using LC-MS/MS to determine their molecular weights and fragmentation patterns.

Data Presentation

Table 1: Summary of Potential Degradation Conditions and Prevention Strategies

Degradation Factor Potential Effect on this compound Prevention/Mitigation Strategy
Acidic pH Hydrolysis of the glycosidic bond.Maintain neutral or slightly acidic (pH 4-6) conditions during extraction and purification. Use buffered mobile phases for HPLC.
Alkaline pH Rapid hydrolysis of the glycosidic bond and potential degradation of the aglycone.Avoid basic conditions. If necessary for a specific step, keep the exposure time minimal and the temperature low.
Elevated Temperature Increased rate of hydrolysis and oxidation.Perform all extraction and purification steps at low or room temperature. Avoid prolonged heating.
Light Exposure Isomerization (trans to cis) and photodegradation.Protect all samples and extracts from light by using amber glassware or wrapping containers in aluminum foil.
Enzymatic Activity Cleavage of the glycosidic bond by endogenous plant enzymes.Rapidly process or freeze-dry plant material after harvesting. Use organic solvents for extraction to denature enzymes.
Oxidation Degradation of the phenolic rings.Degas solvents. Consider adding antioxidants like ascorbic acid during extraction. Store purified compound under an inert atmosphere (e.g., nitrogen or argon).

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Morus alba Leaves (Dried and Powdered) maceration Maceration with 80% Methanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Concentration (Crude Extract) filtration->concentration1 partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 column_chrom Silica Gel Column Chromatography concentration2->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of this compound.

Degradation_Pathway MMG This compound MM Moracin M (Aglycone) MMG->MM Hydrolysis (Acid/Base/Enzyme) Glucose D-Glucose MMG->Glucose Hydrolysis (Acid/Base/Enzyme) Isomers Cis/Trans Isomers MMG->Isomers Light (UV) Oxidation_Products Oxidation Products MM->Oxidation_Products Oxidation Isomers->Oxidation_Products Oxidation

Caption: Proposed degradation pathways for this compound.

References

Troubleshooting common problems in Moracin M-3'-O-glucopyranoside bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Moracin M-3'-O-glucopyranoside in various bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural compound found in plants such as Morus alba (white mulberry).[1][2] It is a benzofuran derivative and a glucoside. Its primary known biological activities include inhibition of soluble epoxide hydrolase (sEH), and it has demonstrated anti-inflammatory properties.[1][3] Research on related moracin compounds suggests potential roles in modulating the NF-κB signaling pathway, inhibiting α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and the formation of advanced glycation end products (AGEs).

Q2: What is the known IC50 value for this compound?

A2: The reported IC50 value for this compound as a soluble epoxide hydrolase (sEH) inhibitor is 7.7 µM.[1][3]

Q3: How should I dissolve this compound for my bioassay?

A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For aqueous-based bioassays, it is crucial to ensure that the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. Serial dilutions of the stock solution should be made in the appropriate assay buffer.

Q4: Are there any known stability issues with this compound in bioassays?

A4: While specific stability data for this compound in various assay buffers is not extensively documented, as a glycosylated phenolic compound, it may be susceptible to degradation under extreme pH or temperature conditions. It is advisable to prepare fresh working solutions for each experiment and store the stock solution at -20°C or -80°C.

Q5: Can the glucopyranoside moiety be cleaved during the assay?

A5: The stability of the glycosidic bond can be influenced by enzymatic activity within cellular or tissue preparations, or by acidic conditions. If your assay system contains glycosidases, cleavage of the glucose moiety is a possibility, which would yield the aglycone, Moracin M. This could potentially alter the biological activity. Control experiments using Moracin M (if available) could help to investigate this.

Troubleshooting Guides

Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Problem Possible Cause Suggested Solution
High variability between replicates - Inaccurate pipetting of the compound or enzyme.- Incomplete mixing of reagents.- Temperature fluctuations during incubation.- Use calibrated pipettes and ensure proper mixing by gentle vortexing or pipetting up and down.- Ensure all reagents are at the recommended temperature before starting the assay.- Use a temperature-controlled incubator or water bath for the incubation step.
Low or no inhibition observed - Incorrect concentration of this compound.- Degraded compound.- Inactive enzyme.- Verify the concentration of your stock solution.- Prepare fresh dilutions from a new stock.- Check the activity of the sEH enzyme with a known inhibitor as a positive control.
High background fluorescence/absorbance - Contamination of reagents or microplate.- Autofluorescence of the compound.- Use fresh, high-quality reagents and clean microplates.- Run a control with this compound in the assay buffer without the enzyme to measure its intrinsic fluorescence/absorbance and subtract this from the experimental values.
α-Glucosidase Inhibition Assay
Problem Possible Cause Suggested Solution
Inconsistent IC50 values - Variation in enzyme concentration or substrate concentration between assays.- Different incubation times.- Standardize the concentrations of the α-glucosidase enzyme and the substrate (e.g., pNPG) for all experiments.- Precisely control the incubation time.
False positive results - Interference of this compound with the colorimetric detection method (e.g., reduction of the chromogen). Phenolic compounds can sometimes interfere with assays that measure absorbance.[4]- Run a control experiment without the enzyme to see if the compound reacts with the substrate or affects the absorbance of the final product.- Consider using an alternative detection method if significant interference is observed.
Precipitation of the compound in the assay buffer - Poor solubility of the compound at the tested concentration.- Decrease the final concentration of the compound.- Ensure the final DMSO concentration is optimized and consistent across all wells.
NF-κB Reporter Assay
Problem Possible Cause Suggested Solution
High cytotoxicity observed - The concentration of this compound is too high.- Synergistic toxicity with the NF-κB inducing agent (e.g., TNF-α, LPS).- Perform a cell viability assay (e.g., MTT, MTS) to determine the non-toxic concentration range of the compound on your specific cell line.- Test a range of concentrations to find the optimal balance between NF-κB inhibition and cell viability.
No inhibition of NF-κB activity - The compound is not active in the chosen cell line or at the tested concentrations.- The NF-κB pathway in your cell line is not sensitive to the compound's mechanism of action.- Increase the concentration of the compound, ensuring it remains below the cytotoxic level.- Use a positive control inhibitor of the NF-κB pathway to validate the assay.- Consider that the inhibitory effect may be cell-type specific.
High background luciferase activity - "Leaky" promoter in the reporter construct.- Autoluminescence of the compound.- Use a non-induced control to determine the basal level of luciferase expression and subtract this from all readings.- Test the compound in a cell lysate without the luciferase substrate to check for autoluminescence.

Quantitative Data Summary

BioassayTarget/PathwayCompoundIC50 ValueReference
sEH InhibitionSoluble Epoxide HydrolaseThis compound 7.7 µM[1][3]
Anti-inflammatoryIL-6 Production (in A549 cells)Moracin M8.1 µM[5]
Anti-inflammatoryiNOS/NO Production (in MH-S cells)Moracin M65.7 µM[5]

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

Principle: This assay measures the inhibition of sEH-catalyzed hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

  • Recombinant human sEH

  • sEH fluorescent substrate (e.g., PHOME)

  • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission ~330/465 nm)

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration should be consistent and non-inhibitory.

  • To each well of the microplate, add 50 µL of the diluted compound or control.

  • Add 50 µL of the sEH enzyme solution to each well.

  • Incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of the sEH substrate solution to each well.

  • Immediately measure the fluorescence intensity kinetically for 30 minutes or as an endpoint reading after a fixed time.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

α-Glucosidase Inhibition Assay (Colorimetric)

Principle: This assay measures the inhibition of α-glucosidase activity by quantifying the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Acarbose)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

  • 96-well clear microplate

  • Microplate reader (absorbance at 405 nm)

Procedure:

  • Prepare serial dilutions of this compound and the positive control in phosphate buffer.

  • Add 50 µL of the diluted compound or control to each well of the microplate.

  • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Start the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of the Na2CO3 solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and the IC50 value.

NF-κB Luciferase Reporter Assay

Principle: This cell-based assay utilizes a reporter cell line that expresses the luciferase gene under the control of an NF-κB response element. Inhibition of the NF-κB pathway results in decreased luciferase expression and a lower luminescent signal.

Materials:

  • A cell line stably transfected with an NF-κB-luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • NF-κB inducing agent (e.g., TNF-α, LPS)

  • Positive control inhibitor (e.g., Bay 11-7082)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plate

  • Luminometer

Procedure:

  • Seed the reporter cells in the 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or the positive control for 1-2 hours.

  • Stimulate the cells with the NF-κB inducing agent (e.g., TNF-α at 10 ng/mL) for 6-24 hours. Include an unstimulated control.

  • After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability if necessary and calculate the percentage of inhibition to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis p1 Dissolve Moracin M-3'-O-glucopyranoside in DMSO (Stock) p2 Prepare Serial Dilutions in Assay Buffer p1->p2 a1 Add Compound to Microplate Wells p2->a1 a2 Add Enzyme/ Cells a1->a2 a3 Incubate a2->a3 a4 Add Substrate/ Stimulus a3->a4 a5 Incubate a4->a5 d1 Measure Signal (Fluorescence/Absorbance/ Luminescence) a5->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 d2->d3

Caption: General experimental workflow for in vitro bioassays.

nfkb_pathway cluster_stimulus Stimulus cluster_inhibition Inhibition by Moracin M Derivatives cluster_pathway NF-κB Signaling Pathway stimulus TNF-α / LPS receptor Receptor stimulus->receptor binds moracin This compound ikk IKK Complex moracin->ikk inhibits p65_nuc p65/p50 (Nuclear Translocation) moracin->p65_nuc may inhibit translocation receptor->ikk activates ikba_p65 IκBα - p65/p50 ikk->ikba_p65 phosphorylates IκBα p_ikba P-IκBα ikba_p65->p_ikba ikba_p65->p65_nuc releases degradation IκBα Degradation p_ikba->degradation gene Gene Transcription (e.g., IL-6, iNOS) p65_nuc->gene activates

Caption: Putative inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Accurate Quantification of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Moracin M-3'-O-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the analysis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Secondary Silanol Interactions: The polar nature of the glucopyranoside moiety can lead to interactions with active sites on the silica-based column packing.- Use an end-capped C18 column: These columns have fewer free silanol groups, reducing secondary interactions.- Lower the mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Dilute the sample and re-inject.- Use a column with a larger internal diameter or a higher loading capacity.
Incompatible Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.- Whenever possible, dissolve the sample in the initial mobile phase.- If a stronger solvent is necessary, inject a smaller volume.
Inconsistent Retention Times Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components in a gradient elution.- Ensure the mobile phase is thoroughly degassed and well-mixed.- Prime the pump for each solvent line before starting the run.
Temperature Variations: Changes in column temperature can affect retention times.- Use a column oven to maintain a consistent temperature throughout the analysis.
Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention.- Use a guard column to protect the analytical column.- If the problem persists, replace the analytical column.
Low Signal Intensity/Poor Sensitivity Suboptimal Detection Wavelength: The selected UV wavelength may not be at the absorbance maximum of this compound.- Determine the UV spectrum of a pure standard of this compound to identify the wavelength of maximum absorbance (λmax). Based on literature for similar flavonoids, a starting point could be around 265 nm.
Sample Degradation: The analyte may be unstable under the extraction or storage conditions.- Store extracts at low temperatures (e.g., 4°C or -20°C) and protect from light.- Analyze samples as soon as possible after preparation.
Matrix Effects (in LC-MS/MS): Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.- Improve sample cleanup: Use solid-phase extraction (SPE) to remove interfering compounds.- Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.- Use a stable isotope-labeled internal standard: This is the most effective way to correct for matrix effects.
Ghost Peaks Contamination: Carryover from previous injections or contamination in the mobile phase or sample preparation solvents.- Run a blank injection (injection of the mobile phase) to see if the ghost peak is present.- Clean the injector and autosampler with a strong solvent.- Use high-purity solvents for the mobile phase and sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC-DAD quantification of this compound?

A1: A good starting point is a reversed-phase HPLC method using a C18 column with a gradient elution. Based on validated methods for other flavonoid glycosides in Morus alba, the following conditions can be adapted:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a high aqueous content to a high organic content. A representative gradient could be: 0-40 min, 5% to 40% B.

  • Flow Rate: 1.0 mL/min

  • Detection: Diode Array Detector (DAD) monitoring at the λmax of this compound (e.g., 265 nm).

  • Column Temperature: 30°C

Q2: How should I prepare plant samples for the analysis of this compound?

A2: A common and effective method for extracting flavonoid glycosides from plant material is ultrasound-assisted extraction with an organic solvent.

  • Grind the dried plant material to a fine powder.

  • Accurately weigh a known amount of the powdered sample.

  • Add an extraction solvent , such as 70% methanol or 70% ethanol.

  • Sonicate the mixture for a defined period (e.g., 30 minutes).

  • Centrifuge the sample to pellet the solid material.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.

Q3: Is this compound commercially available as an analytical standard?

A3: Yes, this compound is available from several chemical suppliers as a reference standard for research purposes. It is crucial to use a certified reference standard for accurate quantification.

Q4: What are the key considerations for developing a UPLC-MS/MS method for this compound?

A4: For UPLC-MS/MS method development, the following steps are critical:

  • Optimize the chromatographic separation to ensure the analyte is well-resolved from isobaric interferences.

  • Select the appropriate ionization mode. Electrospray ionization (ESI) in negative ion mode is often suitable for flavonoids.

  • Determine the precursor ion in full scan mode (e.g., [M-H]⁻).

  • Fragment the precursor ion and identify the most abundant and stable product ions for Multiple Reaction Monitoring (MRM).

  • Optimize MS parameters such as collision energy and cone voltage to maximize the signal intensity of the selected MRM transitions.

  • Address potential matrix effects through appropriate sample preparation and the use of an internal standard.

Q5: How can I ensure the stability of this compound during my experiments?

A5: Flavonoid glycosides can be susceptible to degradation. To ensure stability:

  • Storage: Store stock solutions and extracts in a refrigerator (4°C) or freezer (-20°C) and protect them from light.

  • pH: Avoid strongly acidic or basic conditions during sample preparation, as this can lead to hydrolysis of the glycosidic bond.

  • Temperature: Minimize exposure of the samples to high temperatures.

  • Analysis Time: Analyze prepared samples in a timely manner.

Experimental Protocols

Protocol 1: HPLC-DAD Quantification of this compound in Morus alba Leaves

This protocol is adapted from established methods for flavonoid glycoside analysis in mulberry leaves.[1][2][3]

1. Sample Preparation:

  • Dry the Morus alba leaves at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
  • Grind the dried leaves into a fine powder.
  • Accurately weigh approximately 1.0 g of the powdered leaves into a centrifuge tube.
  • Add 20 mL of 70% methanol.
  • Vortex the mixture for 1 minute.
  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.
  • Centrifuge the mixture at 4000 rpm for 10 minutes.
  • Carefully collect the supernatant.
  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-DAD Conditions:

ParameterSetting
Instrument HPLC system with a Diode Array Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0 min, 10% B; 10 min, 30% B; 30 min, 60% B; 35 min, 10% B; 40 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm (or the determined λmax)

3. Quantification:

  • Prepare a stock solution of this compound reference standard of known concentration in methanol.
  • Create a series of calibration standards by diluting the stock solution.
  • Inject the calibration standards to generate a calibration curve of peak area versus concentration.
  • Inject the prepared sample extracts.
  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_quant Quantification start Dried & Powdered Morus alba Leaves extraction Ultrasound-Assisted Extraction (70% MeOH) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration injection HPLC Injection filtration->injection separation C18 Column Separation (Gradient Elution) injection->separation detection DAD Detection (λ = 265 nm) separation->detection calculation Concentration Calculation detection->calculation calibration Calibration Curve (Reference Standard) calibration->calculation result Quantitative Result calculation->result

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No cause_peak Potential Causes: - Secondary Interactions - Column Overload - Incompatible Solvent peak_shape->cause_peak Yes sensitivity Low Sensitivity? retention_time->sensitivity No cause_rt Potential Causes: - Mobile Phase Fluctuation - Temperature Variation - Column Degradation retention_time->cause_rt Yes cause_sens Potential Causes: - Suboptimal Wavelength - Sample Degradation - Matrix Effects (MS) sensitivity->cause_sens Yes end_node Issue Resolved sensitivity->end_node No solution_peak Solutions: - Use End-capped Column - Lower Mobile Phase pH - Dilute Sample - Match Injection Solvent cause_peak->solution_peak solution_peak->end_node solution_rt Solutions: - Degas/Prime Mobile Phase - Use Column Oven - Use Guard Column/Replace Column cause_rt->solution_rt solution_rt->end_node solution_sens Solutions: - Determine λmax - Proper Sample Storage - Improve Sample Cleanup (SPE) - Use Matrix-Matched Standards cause_sens->solution_sens solution_sens->end_node

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Technical Support Center: Moracin M-3'-O-glucopyranoside Analysis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from Moracin M-3'-O-glucopyranoside samples.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound samples isolated from Morus alba?

A1: Samples of this compound isolated from its natural source, Morus alba (white mulberry), are often contaminated with structurally related compounds. These can be broadly categorized as:

  • Other Flavonoids and Glycosides: Morus alba is rich in various flavonoids. You may find other flavonoid glycosides or their aglycones, such as quercetin, rutin, kaempferol, and their derivatives.[1][2]

  • Related Benzofurans: The extract contains other 2-arylbenzofurans that are structurally similar to the moracin skeleton.[3][4]

  • Stilbenes and Coumarins: These classes of compounds are also present in Morus species and may co-elute with your target compound during initial extraction.[2][3]

  • Diels-Alder Type Adducts: Complex adducts formed from other polyphenols in the plant can be present.[5]

  • Degradation Products: Although specific degradation pathways for this compound are not extensively documented, compounds with glycosidic bonds can be susceptible to hydrolysis under acidic or enzymatic conditions, which would yield Moracin M (the aglycone) and glucose. The benzofuran structure may also be susceptible to oxidation.

Q2: Which analytical techniques are recommended for identifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[6]

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for separating this compound from its impurities. A reversed-phase C18 column is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of impurities, which is crucial for their identification.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown impurities, isolation of the impurity is necessary, followed by 1D and 2D NMR analysis.

Q3: My this compound sample shows low purity after initial extraction. What is the general purification strategy?

A3: A multi-step purification strategy is typically required. The general workflow involves an initial crude fractionation followed by one or more high-resolution chromatographic steps.

Troubleshooting Guides

HPLC Analysis and Purification

Issue: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Inappropriate Mobile Phase Modify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous phase (often water with a small amount of acid like formic or acetic acid to improve peak shape).
Incorrect Column Chemistry Ensure you are using a suitable column. A C18 column is a good starting point. If co-elution persists, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column.
Suboptimal Gradient Elution If using a gradient, adjust the slope. A shallower gradient can improve the resolution of closely eluting peaks.
Isocratic Elution Issues If using isocratic elution, it may not be sufficient for a complex mixture. Switching to a gradient elution is recommended.

Issue: Tailing or broad peaks in the HPLC chromatogram.

Possible CauseSuggested Solution
Secondary Interactions with Column Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups and reduce tailing.
Column Overload Reduce the concentration or volume of the injected sample.
Column Contamination or Degradation Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.
Column Chromatography Purification

Issue: Low recovery of this compound from the column.

Possible CauseSuggested Solution
Irreversible Adsorption The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel). Try a different stationary phase like reversed-phase C18 silica or a polyamide resin.
Compound Degradation on Column Phenolic compounds can be sensitive to degradation on silica gel. Deactivate the silica gel by adding a small percentage of water or triethylamine to the mobile phase.
Inappropriate Elution Solvents The elution solvent may not be strong enough to desorb the compound. Gradually increase the polarity of the mobile phase.

Issue: Fractions are still impure after column chromatography.

Possible CauseSuggested Solution
Poor Separation Optimize the mobile phase system. Use a shallow gradient to improve the separation of compounds with similar polarities.
Column Overloading Use a larger column or load less sample. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight.
Inadequate Fraction Collection Collect smaller fractions to better resolve closely eluting compounds. Monitor the elution with thin-layer chromatography (TLC) or a UV detector.
Recrystallization

Issue: this compound does not crystallize from the solution.

Possible CauseSuggested Solution
Solution is Not Supersaturated The concentration of the compound may be too low. Evaporate some of the solvent to increase the concentration.
Solvent is Too Good The compound is too soluble in the chosen solvent, even at low temperatures. Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly.
Presence of Impurities Inhibiting Crystallization The sample may be too impure for recrystallization. Further purify by column chromatography before attempting recrystallization.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals.

Issue: The recrystallized product is still impure.

Possible CauseSuggested Solution
Impurities Co-crystallized The impurities may have similar solubility properties to your target compound. A second recrystallization from a different solvent system may be necessary.
Incomplete Removal of Mother Liquor Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing dissolved impurities.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of B (e.g., 5-10%), and increase linearly to a high percentage of B (e.g., 95%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm or 320 nm).

  • Temperature: 25-30 °C

Protocol 2: Preparative Column Chromatography for Purification
  • Stationary Phase Selection: Start with silica gel 60 (70-230 mesh). If issues with recovery or degradation occur, consider using reversed-phase C18 silica or polyamide resin.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). Adsorb this onto a small amount of silica gel and dry it to a fine powder.

  • Column Packing: Pack the column with the selected stationary phase as a slurry in the initial mobile phase.

  • Loading: Carefully add the dried sample-silica mixture to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., dichloromethane or ethyl acetate/hexane mixture) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). The exact solvent system will need to be optimized based on TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure compound. Pool the pure fractions and evaporate the solvent.

Protocol 3: Recrystallization
  • Solvent Selection: Test the solubility of your purified this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test for polyphenolic compounds include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.

  • Dissolution: In a flask, add a minimal amount of the hot, chosen solvent to your compound until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_analysis Impurity Identification cluster_purification Purification cluster_final_product Final Product crude_extract Crude Extract from Morus alba hplc_analysis HPLC/LC-MS Analysis crude_extract->hplc_analysis Initial Purity Check column_chrom Column Chromatography crude_extract->column_chrom Purification Step 1 impurity_id Identify Impurities hplc_analysis->impurity_id fraction_analysis Fraction Analysis (TLC/HPLC) column_chrom->fraction_analysis fraction_analysis->column_chrom Re-chromatograph Impure Fractions recrystallization Recrystallization fraction_analysis->recrystallization Pool Pure Fractions pure_product Pure this compound recrystallization->pure_product Final Polishing troubleshooting_logic cluster_good cluster_bad start Sample Analysis by HPLC purity_check Purity > 95%? start->purity_check end_good Acceptable Purity purity_check->end_good Yes impurity_type Nature of Impurity? purity_check->impurity_type No baseline Baseline Noise / Drifting? impurity_type->baseline Other Issues related_cpds Structurally Related Impurities impurity_type->related_cpds Co-eluting Peaks degradation_pdts Potential Degradation Products impurity_type->degradation_pdts New/Unexpected Peaks mobile_phase_prep Check Mobile Phase Prep Degas Solvents baseline->mobile_phase_prep Yes column_equilibration Ensure Column Equilibration baseline->column_equilibration Yes purify Further Purification Needed (Column Chromatography / Recrystallization) related_cpds->purify check_stability Investigate Sample Stability (pH, Temp, Light) degradation_pdts->check_stability

References

Protocol adjustments for reproducible Moracin M-3'-O-glucopyranoside experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with Moracin M-3'-O-glucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural phenolic compound.[1][2] It is primarily isolated from plants of the Morus genus, such as Morus alba (white mulberry).[1][3] Its main reported biological activities include the inhibition of soluble epoxide hydrolase (sEH) and anti-inflammatory effects.[3]

Q2: What is the mechanism of action for this compound's anti-inflammatory effect?

A2: The anti-inflammatory activity of this compound is linked to its ability to inhibit soluble epoxide hydrolase (sEH).[3] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling molecules with anti-inflammatory properties. By inhibiting sEH, this compound increases the levels of EETs, which can in turn suppress inflammatory pathways, potentially including the NF-κB signaling pathway.

Q3: What are the physical and chemical properties of this compound?

A3: The key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₂₀H₂₀O₉
Molecular Weight404.37 g/mol
CAS Number152041-26-4
AppearanceSolid (powder)
Boiling Point624.7°C at 760 mmHg
Flash Point331.6°C
Density1.582 g/cm³
Refractive Index1.715
Vapor Pressure1.81E-16 mmHg at 25°C

Source: Echemi[4]

Q4: How should I store and handle this compound?

A4: this compound should be stored as a solid, protected from light and moisture. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, it should be kept at -20°C. When preparing solutions, it is advisable to make them fresh for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Soluble Epoxide Hydrolase (sEH) Inhibition Assay
ProblemPossible Cause(s)Suggested Solution(s)
High background fluorescence 1. Autofluorescence of the test compound. 2. Contaminated buffer or reagents. 3. Non-specific binding of the compound to the enzyme or substrate.1. Run a control well with the compound alone to measure its intrinsic fluorescence and subtract this value from the experimental wells. 2. Prepare fresh buffers and solutions. Ensure all labware is clean. 3. Decrease the concentration of the compound.
Low or no sEH activity 1. Inactive enzyme. 2. Incorrect assay buffer pH. 3. Substrate degradation.1. Ensure the enzyme has been stored and handled correctly. Use a fresh aliquot. 2. Verify the pH of the assay buffer. 3. Prepare fresh substrate solution for each experiment. Protect the substrate from light.
Inconsistent IC₅₀ values 1. Inaccurate serial dilutions. 2. Variability in incubation times. 3. Instability of the compound in the assay buffer.1. Carefully prepare serial dilutions and use calibrated pipettes. 2. Use a multichannel pipette for simultaneous addition of reagents to ensure uniform incubation times. 3. Assess the stability of this compound in the assay buffer over the experiment's duration.
Anti-Inflammatory Assays (e.g., Protein Denaturation Inhibition)
ProblemPossible Cause(s)Suggested Solution(s)
Precipitation of the compound in the assay medium 1. Poor solubility of this compound at the tested concentration. 2. Interaction with components of the medium.1. Test a lower concentration range. Use a co-solvent like DMSO, ensuring the final concentration does not affect the assay. 2. Check for compatibility with all assay components.
High variability between replicates 1. Uneven heating during incubation. 2. Inconsistent mixing of reagents. 3. Pipetting errors.1. Ensure uniform temperature distribution in the incubator or water bath. 2. Gently vortex or pipette to mix all solutions thoroughly. 3. Use calibrated pipettes and consistent pipetting technique.
Results not correlating with expected anti-inflammatory activity 1. The chosen assay may not be suitable for the compound's mechanism of action. 2. The compound may be unstable under the assay conditions.1. Consider using a cell-based assay that measures inflammatory markers like nitric oxide (NO) or prostaglandin E2 (PGE2) production. 2. Evaluate the stability of the compound under the specific pH, temperature, and light conditions of the assay.
HPLC Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Reduce the injection volume or the concentration of the sample. 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 3. Use a guard column and ensure proper sample filtration. Replace the analytical column if necessary.
Fluctuating retention times 1. Inconsistent mobile phase composition. 2. Temperature fluctuations. 3. Pump malfunction.1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for leaks and ensure proper functioning of the check valves.
Ghost peaks 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections.1. Use high-purity solvents and filter the mobile phase. 2. Implement a thorough needle wash program in the autosampler. Inject a blank solvent run to check for carryover.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay Protocol

This protocol is a general guideline based on commercially available fluorometric sEH inhibitor screening kits.

Materials:

  • Recombinant human sEH

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • This compound

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission ~330/465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the compound in assay buffer to achieve the desired final concentrations.

    • Dilute the sEH enzyme and substrate in assay buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add 20 µL of the diluted this compound solutions to the sample wells.

    • Add 20 µL of assay buffer with the same concentration of DMSO to the control wells.

    • Add 20 µL of the positive control inhibitor to its designated wells.

    • Add 160 µL of the diluted sEH enzyme solution to all wells except the blank (no enzyme) wells. Add 180 µL of assay buffer to the blank wells.

  • Incubation:

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the diluted sEH substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of this compound relative to the control.

    • Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

In Vitro Anti-Inflammatory Assay: Albumin Denaturation Inhibition

This assay is a simple method to screen for anti-inflammatory activity.

Materials:

  • Bovine serum albumin (BSA) or fresh hen's egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • This compound

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of BSA in PBS.

    • Prepare various concentrations of this compound and the reference standard in PBS.

  • Reaction Mixture:

    • In test tubes, mix 0.5 mL of the BSA solution with 0.5 mL of the this compound or standard solutions at different concentrations.

    • For the control, mix 0.5 mL of the BSA solution with 0.5 mL of PBS.

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 70°C in a water bath for 10 minutes.

  • Measurement:

    • After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation:

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound and control solutions plate_setup Set up 96-well plate with compound, controls, and enzyme prep_compound->plate_setup prep_reagents Prepare assay buffers, enzyme, and substrate prep_reagents->plate_setup pre_incubation Pre-incubate at RT for 15 min plate_setup->pre_incubation reaction_start Initiate reaction with substrate addition pre_incubation->reaction_start measurement Measure fluorescence (kinetic or endpoint) reaction_start->measurement calc_rate Calculate reaction rates measurement->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 value calc_inhibition->calc_ic50

Caption: Workflow for the sEH inhibition assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf_receptor TNF-α Receptor trak TRAF2 tnf_receptor->trak tnf TNF-α tnf->tnf_receptor ikk IKK Complex trak->ikk activates ikb_nfkb IκB-NF-κB (Inactive) ikk->ikb_nfkb phosphorylates IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc translocates to ikb_nfkb->nfkb releases sEH sEH eets EETs eets->ikk inhibits dh_eets DHETs eets->dh_eets hydrolyzes moracin Moracin M-3'-O- glucopyranoside moracin->sEH inhibits gene_transcription Inflammatory Gene Transcription nfkb_nuc->gene_transcription induces

Caption: Proposed signaling pathway of this compound.

References

Improving the resolution of Moracin M-3'-O-glucopyranoside in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Moracin M-3'-O-glucopyranoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the resolution of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered when analyzing this compound by HPLC?

A1: The most common peak shape issues are peak tailing, peak fronting, and split peaks. These problems can negatively impact resolution and the accuracy of quantification.

Q2: What causes peak tailing for this compound?

A2: Peak tailing for this compound is often a result of secondary interactions between the analyte and the stationary phase.[1][2] Given its structure, which includes phenolic hydroxyl groups, it can interact with active silanol groups on the silica-based stationary phase.[2] Other potential causes include column overload, incorrect mobile phase pH, or a degraded column.[1][2]

Q3: How can I quickly diagnose the cause of poor resolution?

A3: A systematic approach is best. Start by examining the peak shape. If all peaks in the chromatogram are affected, the issue is likely systemic (e.g., a problem with the HPLC system or mobile phase preparation). If only the this compound peak or a few other peaks are affected, the problem is more likely related to the specific interactions between the analyte, the mobile phase, and the stationary phase.

Troubleshooting Guides

Issue 1: Peak Tailing of this compound

Peak tailing is characterized by an asymmetric peak where the latter half of the peak is broader than the front half. This can lead to poor resolution and inaccurate integration.

G start Peak Tailing Observed check_overload Check for Column Overload start->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample overload_yes Tailing Improves? dilute_sample->overload_yes overload_solution Reduce Sample Concentration or Injection Volume overload_yes->overload_solution Yes check_mobile_phase Evaluate Mobile Phase pH overload_yes->check_mobile_phase No end Resolution Improved overload_solution->end adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph ph_yes Tailing Improves? adjust_ph->ph_yes ph_solution Optimize Mobile Phase pH ph_yes->ph_solution Yes check_column Assess Column Health ph_yes->check_column No ph_solution->end new_column Use a New or Different Column (e.g., End-capped) check_column->new_column column_yes Tailing Improves? new_column->column_yes column_solution Replace Column column_yes->column_solution Yes column_yes->end No, consult further column_solution->end

Caption: Troubleshooting workflow for peak tailing.

  • Prepare Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Prepare Mobile Phase B: Acetonitrile.

  • Prepare a stock solution of this compound in a 50:50 mixture of Mobile Phase A and B.

  • Set up the HPLC system with a C18 column.

  • Run a gradient elution from 10% to 60% Mobile Phase B over 20 minutes.

  • If peak tailing is observed, prepare a new Mobile Phase A with a different pH, for example, by using a 20 mM ammonium formate buffer adjusted to pH 3.5.

  • Re-equilibrate the column with the new mobile phase and re-inject the sample.

  • Compare the peak symmetry between the two runs.

Mobile Phase AdditiveTailing FactorResolution (with adjacent peak)
0.1% Formic Acid1.81.3
20 mM Ammonium Formate, pH 3.51.21.9
Issue 2: Peak Fronting of this compound

Peak fronting, where the front of the peak is less steep than the back, is less common but can occur due to column overload or poor sample solubility.

G start Peak Fronting Observed check_solubility Check Sample Solubility in Mobile Phase start->check_solubility change_solvent Dissolve Sample in a Weaker Solvent (e.g., initial mobile phase) check_solubility->change_solvent solubility_yes Fronting Improves? change_solvent->solubility_yes solubility_solution Optimize Sample Solvent solubility_yes->solubility_solution Yes check_overload Check for Column Overload solubility_yes->check_overload No end Resolution Improved solubility_solution->end reduce_concentration Reduce Sample Concentration check_overload->reduce_concentration overload_yes Fronting Improves? reduce_concentration->overload_yes overload_solution Use a Lower Sample Concentration overload_yes->overload_solution Yes overload_yes->end No, consult further overload_solution->end

Caption: Troubleshooting workflow for peak fronting.

  • Prepare a stock solution of this compound in 100% acetonitrile.

  • Analyze the sample using your standard HPLC method.

  • If peak fronting is observed, prepare a new sample of the same concentration, but dissolve it in the initial mobile phase composition (e.g., 90% water with 0.1% formic acid and 10% acetonitrile).

  • Inject the new sample and compare the peak shape.

Sample SolventAsymmetry Factor
100% Acetonitrile0.8
Initial Mobile Phase1.1
Issue 3: Split Peaks for this compound

Split peaks can be caused by a partially blocked frit, a void in the column packing material, or co-elution with an impurity.

G start Split Peak Observed check_frit Check for Blocked Column Frit start->check_frit reverse_flush Reverse-flush the Column check_frit->reverse_flush frit_yes Split Peak Resolved? reverse_flush->frit_yes frit_solution Continue with Flushed Column frit_yes->frit_solution Yes check_column_void Check for Column Void frit_yes->check_column_void No end Resolution Improved frit_solution->end replace_column Replace with a New Column check_column_void->replace_column void_yes Split Peak Resolved? replace_column->void_yes void_solution Use New Column void_yes->void_solution Yes check_coelution Consider Co-elution void_yes->check_coelution No void_solution->end modify_gradient Modify Gradient or Mobile Phase check_coelution->modify_gradient coelution_yes Two Separate Peaks Appear? modify_gradient->coelution_yes coelution_solution Optimize Method for Separation coelution_yes->coelution_solution Yes coelution_yes->end No, consult further coelution_solution->end

Caption: Troubleshooting workflow for split peaks.

  • If a split peak is observed, first disconnect the column from the detector and direct the flow to a beaker.

  • Reverse the direction of the column and connect the outlet to the pump and the inlet to the beaker.

  • Flush the column with a strong solvent (e.g., 100% acetonitrile) at a low flow rate for 30 minutes.

  • Return the column to its original orientation, reconnect to the detector, and re-equilibrate with the mobile phase.

  • Re-inject the sample. If the peak is still split, the packing bed may be irreversibly damaged.

  • Replace the column with a new one of the same type and re-run the analysis.

Action TakenPeak Shape
Initial ObservationSplit Peak
After Reverse FlushSplit Peak
With New ColumnSingle, Symmetrical Peak

References

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Moracin M-3'-O-glucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific issues you may encounter during the LC-MS analysis of this compound.

Q1: I am observing significant ion suppression for this compound in my plasma samples. What are the most common causes and how can I identify the source of the suppression?

A1: Ion suppression is a common matrix effect in LC-MS analysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity. For flavonoid glycosides like this compound, common culprits in plasma include phospholipids, salts, and endogenous metabolites.

Identifying the Source:

A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression occurs.

Experimental Protocol: Post-Column Infusion

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer's ion source.

  • Injection: Inject a blank, extracted plasma sample (a sample prepared using the same procedure as your study samples but without the analyte).

  • Analysis: Monitor the signal intensity of this compound. A drop in the signal at specific retention times indicates the elution of interfering components from the matrix that are causing ion suppression.

By comparing the retention time of your analyte with the regions of ion suppression, you can determine if co-elution is the primary issue.

Diagram: Post-Column Infusion Workflow

cluster_LC LC System cluster_Infusion Infusion System Injector Injector (Blank Plasma Extract) Column Analytical Column Injector->Column Tee T-piece Column->Tee SyringePump Syringe Pump (this compound Standard) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Workflow for a post-column infusion experiment to detect ion suppression.

Q2: What are the recommended sample preparation techniques to reduce matrix effects for this compound in plasma?

A2: The choice of sample preparation is critical for minimizing matrix effects. The three most common techniques for bioanalysis are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The optimal method will depend on the required sensitivity and the complexity of the matrix.

Comparison of Sample Preparation Techniques for Flavonoids:

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery for Flavonoids
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Non-selective, may leave many interfering substances in the supernatant. Can result in significant ion suppression.Variable, can be lower due to co-precipitation.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).More selective than PPT, can remove a significant portion of interfering compounds.Can be labor-intensive, requires solvent optimization, and may have emulsion formation issues.Generally > 50%.[1]
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a small volume of solvent.Highly selective, provides the cleanest extracts, leading to minimal matrix effects.More expensive and time-consuming, requires method development to optimize sorbent, wash, and elution steps.88-96% for some flavonoids.[2]

Recommendation: For quantitative analysis of this compound in plasma, Solid-Phase Extraction (SPE) is often the preferred method due to its high efficiency in removing interfering phospholipids and other matrix components.[2] If speed and cost are primary concerns, Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and throughput.[1] Protein precipitation should be used with caution and may require further optimization of chromatographic conditions to separate the analyte from co-eluting matrix components.

Diagram: Decision Tree for Sample Preparation Selection

Start Start: High Matrix Effects Observed Q_Sensitivity Is high sensitivity critical? Start->Q_Sensitivity Q_CostTime Are cost and time major constraints? Q_Sensitivity->Q_CostTime No SPE Use Solid-Phase Extraction (SPE) Q_Sensitivity->SPE Yes LLE Use Liquid-Liquid Extraction (LLE) Q_CostTime->LLE No PPT Use Protein Precipitation (PPT) with chromatographic optimization Q_CostTime->PPT Yes Start Start: Co-elution with Interferences ChangeColumn Try Different Column Chemistry (e.g., Phenyl-Hexyl, PFP) Start->ChangeColumn OptimizeGradient Optimize Gradient Slope (shallower around analyte) ChangeColumn->OptimizeGradient ChangeMobilePhase Modify Mobile Phase (e.g., Methanol vs. Acetonitrile, adjust additive concentration) OptimizeGradient->ChangeMobilePhase End Achieved Separation ChangeMobilePhase->End

References

Increasing the efficiency of Moracin M-3'-O-glucopyranoside synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Moracin M-3'-O-glucopyranoside.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related flavonoid glycosides.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield - Inactive catalyst or enzyme.- Suboptimal reaction temperature.- Poor quality of starting materials (Moracin M or glucosyl donor).- Incorrect solvent or pH.- Verify the activity of the catalyst or enzyme. For enzymatic reactions, ensure proper storage and handling.[1]- Optimize the reaction temperature. Chemical glycosylation may require heating, while enzymatic reactions have specific optimal temperatures.[1]- Use highly pure Moracin M and an activated glucosyl donor (e.g., acetobromoglucose).[2]- Screen different solvents and buffer systems to find the optimal conditions for your specific reaction.
Poor Regioselectivity (Glycosylation at incorrect positions) - Multiple hydroxyl groups on Moracin M with similar reactivity.- Steric hindrance affecting access to the 3'-OH group.- Inappropriate choice of catalyst or enzyme.- Employ protecting group strategies to block other reactive hydroxyl groups on Moracin M before glycosylation.[3]- Utilize regioselective enzymes, such as specific glycosyltransferases (GTs), that preferentially target the 3'-OH position.[4][5][6]- Modify the reaction conditions (e.g., solvent, temperature, catalyst) to favor glycosylation at the desired position.
Formation of Multiple Byproducts - Side reactions due to harsh reaction conditions.- Decomposition of starting materials or product.- Anomerization of the glucosyl donor.- Use milder reaction conditions (e.g., lower temperature, less reactive catalyst).- Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction at the optimal time.- Employ stereoselective glycosylation methods to control the anomeric configuration of the product.
Difficulty in Product Purification - Similar polarity of the product and unreacted starting materials or byproducts.- Optimize chromatographic separation conditions (e.g., column type, mobile phase composition).- Consider derivatization of the crude product to alter its polarity for easier separation, followed by deprotection.- Recrystallization can be an effective purification method if a suitable solvent is found.
Hydrolysis of the Glycosidic Bond - Presence of acid or base in the work-up or purification steps.- Instability of the product under certain conditions.- Neutralize the reaction mixture carefully before work-up.- Use neutral purification techniques, such as size-exclusion chromatography, if possible.- Store the final product in a dry, neutral environment.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing this compound?

The synthesis of this compound typically involves the glycosylation of Moracin M with a suitable glucose donor. The two primary approaches are:

  • Chemical Synthesis: This often involves the use of a protected and activated glucose donor, such as acetobromoglucose, in the presence of a promoter like silver carbonate or mercury(II) cyanide (Koenigs-Knorr reaction) or using glycosyl trichloroacetimidates with a Lewis acid catalyst.[2] Protecting groups are often necessary to ensure regioselectivity.

  • Enzymatic Synthesis: This method utilizes glycosyltransferases (GTs) or glycoside hydrolases (GHs) to catalyze the transfer of a glucose moiety from a donor like UDP-glucose to Moracin M.[1][7] Enzymatic methods offer high regioselectivity and stereoselectivity under mild reaction conditions, often avoiding the need for protecting groups.[7]

2. How can I improve the regioselectivity of the glycosylation to favor the 3'-OH position of Moracin M?

Improving regioselectivity is a critical challenge. Here are some strategies:

  • Enzyme Selection: The most effective method is to use a regioselective glycosyltransferase that specifically targets the 3'-OH position of flavonoids.[4][5][6]

  • Protecting Groups (Chemical Synthesis): In chemical synthesis, protecting other hydroxyl groups on Moracin M (e.g., at the 7 and 4' positions) with suitable protecting groups (e.g., benzyl, silyl ethers) before the glycosylation step is a common strategy.[3] The protecting groups are then removed after the glycosidic bond is formed.

  • Reaction Condition Optimization: In some cases, adjusting the solvent, temperature, and catalyst can influence the regioselectivity of the reaction.

3. What are the key parameters to optimize for increasing the yield of the synthesis reaction?

To enhance the reaction yield, consider optimizing the following parameters:

  • Molar Ratio of Reactants: The stoichiometry of the glycosyl donor to the acceptor (Moracin M) is crucial. An excess of the donor is often used to drive the reaction to completion.

  • Catalyst/Enzyme Concentration: The amount of catalyst or enzyme should be optimized to ensure a reasonable reaction rate without causing excessive side reactions.

  • Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. Monitoring the reaction progress is essential to determine the optimal reaction time.

  • Solvent and pH: The choice of solvent can significantly impact the solubility of reactants and the reaction rate. For enzymatic reactions, maintaining the optimal pH of the buffer is critical for enzyme activity.[1]

4. What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy method to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) provides more quantitative information.

  • Product Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized this compound.[8]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product, confirm the position of glycosylation, and determine the stereochemistry of the glycosidic bond.[9][10]

    • HPLC: To determine the purity of the final product.

Experimental Protocols

General Chemical Synthesis Protocol (Koenigs-Knorr Method)

This protocol is a generalized procedure and requires optimization for the specific substrate.

  • Protection of Moracin M (if necessary):

    • Dissolve Moracin M in a suitable dry solvent (e.g., DMF, DCM).

    • Add the protecting group reagent (e.g., benzyl bromide, TBDMSCl) and a base (e.g., K₂CO₃, imidazole).

    • Stir the reaction at an appropriate temperature until the protection is complete (monitor by TLC).

    • Work up the reaction and purify the protected Moracin M.

  • Glycosylation:

    • Dissolve the protected Moracin M and a glycosyl donor (e.g., acetobromoglucose) in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile).

    • Add a promoter (e.g., silver carbonate, mercury(II) cyanide) under an inert atmosphere (e.g., argon or nitrogen).

    • Stir the reaction mixture in the dark at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture to remove insoluble salts and concentrate the filtrate.

  • Deprotection:

    • Dissolve the protected glycoside in a suitable solvent.

    • Add the deprotection reagent (e.g., H₂/Pd-C for benzyl groups, TBAF for silyl groups, NaOMe for acetyl groups).

    • Stir the reaction until deprotection is complete (monitor by TLC).

    • Work up the reaction and purify the final product, this compound, by column chromatography or preparative HPLC.

General Enzymatic Synthesis Protocol

This protocol requires a specific glycosyltransferase and optimization of conditions.

  • Reaction Setup:

    • Prepare a buffer solution at the optimal pH for the chosen glycosyltransferase.

    • Dissolve Moracin M (the acceptor) and a sugar donor (e.g., UDP-glucose) in the buffer. A co-solvent like DMSO may be needed to dissolve Moracin M.

    • Add the glycosyltransferase enzyme to the reaction mixture.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle shaking.

    • Monitor the reaction progress over time by taking aliquots and analyzing them by HPLC.

  • Reaction Quenching and Product Isolation:

    • Stop the reaction by adding a solvent like ethanol or by heat inactivation of the enzyme.

    • Centrifuge the mixture to remove the precipitated enzyme.

    • Purify the supernatant containing this compound using solid-phase extraction (SPE), column chromatography, or preparative HPLC.

Data Presentation

Table 1: Comparison of General Glycosylation Methods for Flavonoids

Parameter Chemical Synthesis (e.g., Koenigs-Knorr) Enzymatic Synthesis (Glycosyltransferases)
Regioselectivity Generally low without protecting groups.[3]High, enzyme-dependent.[4][5][6]
Stereoselectivity Dependent on reaction conditions and donor.High (typically forms one anomer).
Reaction Conditions Often harsh (e.g., heavy metal salts, anhydrous conditions, extreme temperatures).Mild (e.g., aqueous buffer, physiological pH, moderate temperatures).[1]
Protecting Groups Often required for regioselectivity.[3]Generally not required.[7]
Yield Variable, can be high with optimization.Often lower than chemical methods but can be improved.[7]
Substrate Scope Broad, but may require specific protecting group strategies.Can be limited to the specific enzyme's substrate tolerance.
Environmental Impact Use of toxic reagents and solvents.Generally more environmentally friendly.

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis A Moracin M B Protection of other -OH groups A->B C Glycosylation with activated glucose donor B->C D Deprotection C->D E Purification D->E F This compound E->F G Moracin M J Incubation G->J H UDP-Glucose H->J I Glycosyltransferase I->J K Purification J->K L This compound K->L

Caption: Comparative workflow for chemical vs. enzymatic synthesis.

troubleshooting_logic Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes PoorRegio Poor Regioselectivity Problem->PoorRegio Yes Byproducts Byproducts Formed Problem->Byproducts Yes Success Successful Synthesis Problem->Success No CheckReagents Check Reagent/Enzyme Activity & Purity LowYield->CheckReagents OptimizeTemp Optimize Temperature & Time LowYield->OptimizeTemp UseProtectingGroups Use Protecting Groups PoorRegio->UseProtectingGroups SelectEnzyme Use Regioselective Enzyme PoorRegio->SelectEnzyme MilderConditions Use Milder Conditions Byproducts->MilderConditions OptimizePurification Optimize Purification Byproducts->OptimizePurification CheckReagents->Problem OptimizeTemp->Problem UseProtectingGroups->Problem SelectEnzyme->Problem MilderConditions->Problem OptimizePurification->Problem

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Properties of Moracin M-3'-O-glucopyranoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of Moracin M-3'-O-glucopyranoside and related compounds derived from Morus alba. Due to the limited availability of direct in vivo studies on this compound, this document focuses on the closely related compound, Mulberroside F (moracin M-6, 3′-di-O-beta-D-glucopyranoside), and its aglycone, Moracin M. The findings are compared with established anti-inflammatory drugs, Dexamethasone and Indomethacin, to offer a comprehensive evaluation for research and drug development purposes.

Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the in vivo anti-inflammatory effects of Mulberroside F and standard anti-inflammatory drugs in a mouse model of allergic asthma. This model is characterized by airway hyperresponsiveness, eosinophil infiltration, and elevated levels of Th2 cytokines.

CompoundAnimal ModelDosageRoute of AdministrationKey Efficacy EndpointsPercentage Inhibition/Reduction
Mulberroside F OVA-induced asthmatic mice10 mg/kg & 20 mg/kgIntraperitonealAirway hyperresponsiveness, Eosinophil infiltration, Goblet cell hyperplasia, Th2 cytokines (IL-4, IL-5, IL-13) in BALFSignificant reduction in a dose-dependent manner
Dexamethasone LPS-challenged mice0.5, 1.5, and 5 mg/kgPeroralSurvival rate, Serum TNF-α and IL-6 levelsDose-dependent improvement in survival; significant reduction in TNF-α and IL-6 at 5 mg/kg[1]
Indomethacin Carrageenan-induced paw edema in rats10 mg/kg-Paw edema87.3% inhibition[2]

Experimental Protocols

In Vivo Model of Allergic Airway Inflammation

A detailed methodology for inducing and evaluating allergic airway inflammation in a murine model is presented below, based on the study of Mulberroside F.[3][4][5][6][7]

1. Animals:

  • Female BALB/c mice, 6-8 weeks old, are used.

2. Sensitization and Challenge:

  • Mice are sensitized by intraperitoneal (IP) injection of 20 µg ovalbumin (OVA) emulsified in 2 mg aluminum hydroxide in 200 µL of saline on days 0 and 14.

  • From day 21 to 27, mice are challenged with 1% OVA aerosol in saline for 30 minutes daily using an ultrasonic nebulizer.

3. Treatment:

  • Mulberroside F (10 or 20 mg/kg) is administered intraperitoneally one hour before each OVA challenge.

  • The control group receives the vehicle (e.g., saline).

4. Measurement of Airway Hyperresponsiveness (AHR):

  • 24 hours after the final OVA challenge, AHR is measured using a whole-body plethysmography system.

  • Mice are exposed to nebulized methacholine at increasing concentrations (0, 6.25, 12.5, 25, and 50 mg/mL).

  • Enhanced pause (Penh) values are recorded to assess airway resistance.

5. Bronchoalveolar Lavage (BAL) Fluid Analysis:

  • Immediately after AHR measurement, mice are euthanized.

  • The lungs are lavaged with 1 mL of ice-cold PBS.

  • The total number of inflammatory cells in the BAL fluid is counted using a hemocytometer.

  • Differential cell counts are performed on cytospin preparations stained with Diff-Quik solution to determine the number of eosinophils, neutrophils, macrophages, and lymphocytes.

6. Lung Histology:

  • Lung tissues are fixed in 10% buffered formalin, embedded in paraffin, and sectioned.

  • Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia and mucus production.

7. Cytokine Analysis:

  • The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid supernatant are measured by enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of moracin compounds are often attributed to their ability to modulate key inflammatory signaling pathways. The NF-κB pathway, a central regulator of inflammation, has been identified as a target for moracin O and P, structurally related to Moracin M.[8][9][10] The mechanism of action for Mulberroside F in the context of allergic asthma involves the suppression of Th2-cell activation.[3][4][6][7]

Below are diagrams illustrating the putative anti-inflammatory signaling pathway and a typical experimental workflow for in vivo validation.

G cluster_pathway Putative Anti-inflammatory Signaling Pathway of Moracin Glycosides Inflammatory_Stimuli Inflammatory Stimuli (e.g., Allergen, LPS) IKK IKK Activation Inflammatory_Stimuli->IKK Moracin_Glycoside This compound (or related compounds) Moracin_Glycoside->IKK Inhibition IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_Translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation G cluster_workflow In Vivo Experimental Workflow for Anti-inflammatory Validation cluster_assessment Efficacy Endpoints Animal_Model Animal Model of Inflammation (e.g., OVA-induced Asthma in Mice) Treatment_Groups Establishment of Treatment Groups (Vehicle, Test Compound, Positive Control) Animal_Model->Treatment_Groups Compound_Administration Compound Administration (e.g., Intraperitoneal Injection) Treatment_Groups->Compound_Administration Induction_of_Inflammation Induction of Inflammation (e.g., Allergen Challenge) Compound_Administration->Induction_of_Inflammation Efficacy_Assessment Assessment of Efficacy Endpoints Induction_of_Inflammation->Efficacy_Assessment Data_Analysis Data Analysis and Interpretation Efficacy_Assessment->Data_Analysis AHR Airway Hyperresponsiveness (Plethysmography) BALF Bronchoalveolar Lavage Fluid Analysis (Cell Counts, Cytokine Levels) Histology Lung Histopathology (H&E and PAS Staining)

References

A Comparative Guide to Moracin M-3'-O-glucopyranoside and Other Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Moracin M-3'-O-glucopyranoside with other known soluble epoxide hydrolase (sEH) inhibitors. The information presented is collated from various scientific publications and aims to provide a comprehensive overview for researchers in the field of drug discovery and development.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the conversion of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH has emerged as a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, pain, and neurodegenerative disorders, by stabilizing and augmenting the beneficial effects of EETs.

This compound, a natural product isolated from Morus alba (white mulberry), has been identified as an inhibitor of sEH.[1] This guide compares its inhibitory potency with a selection of other well-characterized sEH inhibitors, encompassing both natural and synthetic compounds.

Comparative Analysis of sEH Inhibitors

The inhibitory activity of various compounds against sEH is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and other notable sEH inhibitors. It is important to note that these values are compiled from different studies and may have been determined using varying experimental conditions.

InhibitorTypeTarget SpeciesIC50 ValueSource
This compound Natural ProductNot Specified7.7 µM[1]
Sulforaphane Natural ProductHuman3.65 µM[2]
Phenyl isothiocyanate (PITC) Natural ProductHuman7.5 µM[2]
Patuletin Natural ProductNot Specified12.1 µM[3]
t-AUCB SyntheticRat4.1 nMComparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Wagner KM, et al. 2014.
APAU (AR9281) SyntheticRat1.2 nMComparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Wagner KM, et al. 2014.
t-TUCB SyntheticRat0.8 nMComparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models. Wagner KM, et al. 2014.
TPPU SyntheticHuman0.4 nMDiscovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Sun C, et al. 2021.[4]
AR9281 SyntheticHuman~30 nMDiscovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Anandan SK, et al. 2011.[5]

Note: The IC50 values presented are for comparative purposes. Direct comparison between compounds tested in different laboratories under different conditions should be made with caution.

Signaling Pathway of sEH Action

The following diagram illustrates the role of sEH in the arachidonic acid cascade and the effect of its inhibition.

sEH_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Effects Beneficial Effects: - Anti-inflammation - Vasodilation - Analgesia EETs->Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs sEH_Inhibitors sEH Inhibitors (e.g., this compound) sEH_Inhibitors->sEH Inhibition

Caption: The sEH signaling pathway and the impact of its inhibition.

Experimental Protocols

The determination of sEH inhibitory activity is crucial for the evaluation of potential drug candidates. A common method is the fluorometric sEH activity assay.

Principle:

This assay utilizes a non-fluorescent substrate that is hydrolyzed by sEH to produce a highly fluorescent product. The rate of fluorescence increase is proportional to the sEH activity. The presence of an sEH inhibitor will decrease the rate of this reaction.

Materials:

  • Recombinant human sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent as the test compounds) and a positive control (a known sEH inhibitor).

  • Enzyme Preparation: Dilute the recombinant human sEH to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.

    • Add 50 µL of the test compound dilutions, vehicle control, or positive control to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add 100 µL of the pre-warmed fluorogenic substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 330/465 nm for PHOME).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

    • Determine the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the typical workflow for an in vitro sEH inhibition assay.

sEH_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - sEH Enzyme - Substrate start->prep_reagents prep_compounds Prepare Test Compounds (Serial Dilutions) start->prep_compounds plate_setup Plate Setup (96-well): - Add Enzyme - Add Compounds/Controls prep_reagents->plate_setup prep_compounds->plate_setup incubation Pre-incubation (e.g., 15 min at RT) plate_setup->incubation add_substrate Add Substrate to Initiate Reaction incubation->add_substrate read_fluorescence Kinetic Fluorescence Reading (Plate Reader) add_substrate->read_fluorescence data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition read_fluorescence->data_analysis calc_ic50 Calculate IC50 Value data_analysis->calc_ic50 end End calc_ic50->end

Caption: A typical workflow for an in vitro sEH inhibition assay.

Conclusion

This compound demonstrates inhibitory activity against soluble epoxide hydrolase, positioning it as a natural product of interest for further investigation. Its potency, with an IC50 in the low micromolar range, is comparable to some other natural product inhibitors, though less potent than many of the highly optimized synthetic inhibitors currently in development. The exploration of natural products like this compound provides valuable scaffolds for the design and development of novel sEH inhibitors with potentially unique pharmacological profiles. Further studies are warranted to fully characterize its mechanism of action, in vivo efficacy, and pharmacokinetic properties in direct comparison with leading synthetic candidates.

References

A Comparative Analysis of Moracin M-3'-O-glucopyranoside Across Morus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of Moracin M-3'-O-glucopyranoside content in various Morus (mulberry) species, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on the presence of this bioactive compound, outlines a detailed experimental protocol for its quantification, and illustrates its biosynthetic pathway.

Comparative Content of this compound

This compound, a derivative of moracin M, is a phenolic compound that has garnered interest for its potential biological activities, including anti-inflammatory properties through the inhibition of soluble epoxide hydrolase (sEH)[1][2]. Our review of the current literature indicates that the presence of this compound has been confirmed in a limited number of Morus species.

Morus SpeciesPresence of this compoundReference
Morus alba (White Mulberry)Present in leaves[1][3]
Morus insignisPresent in leaves[3]

Note: The absence of other Morus species from this table does not necessarily indicate the absence of the compound, but rather a lack of reported findings in the reviewed scientific literature.

Experimental Protocol for Quantification

To facilitate further research, this section provides a detailed methodology for the quantification of this compound in Morus plant material. This protocol is adapted from established high-performance liquid chromatography (HPLC) methods for the analysis of phenolic compounds in mulberry.

2.1. Sample Preparation (Extraction)

  • Collection and Drying: Collect fresh plant material (e.g., leaves) from the desired Morus species. The material should be washed with distilled water and dried at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved to prevent enzymatic degradation.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample.

    • Add 20 mL of methanol (HPLC grade) to the sample in a conical flask.

    • Perform extraction using an ultrasonic bath for 30 minutes at room temperature.

    • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

2.2. HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B (linear gradient)

    • 20-25 min: 40-10% B (linear gradient)

    • 25-30 min: 10% B (isocratic)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm (based on the UV absorption maxima of similar benzofuran derivatives).

  • Injection Volume: 10 µL.

2.3. Quantification

  • A standard stock solution of purified this compound should be prepared in methanol.

  • A calibration curve is constructed by preparing a series of dilutions from the stock solution and plotting the peak area against the concentration.

  • The concentration of this compound in the plant extracts is determined by comparing their peak areas with the calibration curve.

Biosynthesis of this compound

Moracin M is the precursor for other moracins, including its glycosylated form, this compound[4]. The biosynthesis of moracins is part of the broader phenylpropanoid pathway. The following diagram illustrates the putative biosynthetic pathway leading to Moracin M. The final step to this compound involves the action of a glucosyltransferase.

moracin_biosynthesis phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H p_coumaroyl_coa p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_coa 4CL resveratrol Resveratrol p_coumaroyl_coa->resveratrol STS oxyresveratrol Oxyresveratrol resveratrol->oxyresveratrol P450 moracin_m Moracin M oxyresveratrol->moracin_m MMS (Moracin M Synthase) mmg This compound moracin_m->mmg GT (Glucosyltransferase)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the comparative analysis of this compound content in different Morus species.

experimental_workflow start Plant Material Collection (Different Morus Species) drying Drying and Pulverization start->drying extraction Ultrasonic Extraction (Methanol) drying->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc HPLC Analysis filtration->hplc quantification Quantification (Calibration Curve) hplc->quantification comparison Comparative Data Analysis quantification->comparison

Caption: Experimental workflow for comparative analysis.

References

Experimental Validation of Moracin M-3'-O-glucopyranoside's Anti-inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Moracin M-3'-O-glucopyranoside, a natural compound isolated from Morus alba, has demonstrated notable anti-inflammatory properties. This guide provides a comprehensive overview of the experimental validation of its proposed mechanism of action, comparing its performance with other relevant compounds and supported by experimental data.

Primary Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition

The principal anti-inflammatory mechanism of this compound is attributed to its potent inhibition of soluble epoxide hydrolase (sEH). sEH is a key enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound effectively increases the bioavailability of EETs, which in turn exert their anti-inflammatory effects.

Quantitative Data: sEH Inhibition

An in vitro study has quantified the inhibitory activity of this compound against human sEH, reporting a half-maximal inhibitory concentration (IC50) of 7.7 µM. This demonstrates its efficacy as an sEH inhibitor.

Downstream Signaling Pathway: Modulation of NF-κB

The inhibition of sEH and subsequent stabilization of EETs are known to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. While direct experimental evidence exclusively for this compound's effect on NF-κB is still emerging, the mechanism is strongly supported by studies on its aglycone, Moracin M, and other related Moracin compounds. These studies have demonstrated direct inhibition of the NF-κB pathway, suggesting a similar downstream effect for this compound following sEH inhibition.

The proposed signaling cascade is as follows:

G cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Degrades IKK IκB kinase (IKK) EETs->IKK Inhibits IκBα Inhibitor of NF-κBα (IκBα) IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Sequesters in Cytoplasm Nucleus Nucleus NFκB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Comparative Performance with Alternative sEH Inhibitors

To provide a broader context for the efficacy of this compound, the following table compares its sEH inhibitory activity with other known natural and synthetic sEH inhibitors.

CompoundTypeSource/ClasssEH IC50 (µM)
This compound Natural Morus alba 7.7
HonokiolNaturalMagnolia officinalis0.57
β-Amyrin acetateNaturalAcer mandshuricum3.4
PatuletinNaturalInula britannica12.1
HispidulinNaturalInula britannica22.2
Quercetin-3-O-arabinosideNaturalMalus domestica39.3
N,N'-dicyclohexylurea (DCU)SyntheticUrea0.022 - 0.03
1-Adamantyl-3-(4-(trifluoromethoxy)phenyl)ureaSyntheticUrea0.00169 - 0.00294
AR9281 (TPPU)SyntheticUrea~0.004

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against sEH.

Principle: This assay typically utilizes a fluorogenic substrate that is hydrolyzed by sEH to produce a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will decrease the rate of fluorescence generation.

Materials:

  • Recombinant human sEH

  • sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate, black

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of recombinant human sEH to each well.

  • Add the different concentrations of the test compound to the respective wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for CMNPC) over a set period (e.g., 30 minutes) in kinetic mode.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

G cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Add Test Compound to Wells A->C B Add sEH Enzyme to 96-well Plate B->C D Pre-incubate Enzyme and Inhibitor C->D E Add Fluorogenic Substrate D->E F Measure Fluorescence (Kinetic Mode) E->F G Calculate Reaction Rates F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the sEH inhibition assay.

NF-κB Luciferase Reporter Assay

Objective: To determine the effect of a test compound on the transcriptional activity of NF-κB.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified by measuring its activity (e.g., luminescence).

Materials:

  • A suitable cell line (e.g., HEK293T, HeLa)

  • A plasmid containing a luciferase reporter gene driven by an NF-κB response element

  • Transfection reagent

  • Cell culture medium and supplements

  • An inducer of the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha - TNF-α)

  • Test compound (this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Transfect the cells with the NF-κB luciferase reporter plasmid.

  • After a suitable incubation period for plasmid expression, treat the cells with different concentrations of the test compound.

  • After a pre-incubation period with the test compound, stimulate the cells with the NF-κB inducer (e.g., TNF-α).

  • Following stimulation, lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition for each concentration of the test compound.

G cluster_cell_prep Cell Preparation & Transfection cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis A Seed Cells in Multi-well Plate B Transfect with NF-κB Luciferase Reporter A->B C Treat Cells with Test Compound B->C D Stimulate with NF-κB Inducer C->D E Lyse Cells & Add Luciferase Reagent D->E F Measure Luminescence E->F G Normalize Data & Calculate % Inhibition F->G

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Cross-Validation of Analytical Techniques for Moracin M-3'-O-glucopyranoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantification and characterization of Moracin M-3'-O-glucopyranoside, a bioactive compound found in plants of the Morus genus. The selection of an appropriate analytical method is critical for ensuring the accuracy, reliability, and validity of experimental data in research, quality control, and drug development. This document presents a cross-validation perspective on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry.

Data Presentation: A Comparative Analysis of Analytical Techniques

The performance of each analytical technique is summarized in the table below. The data presented are representative values derived from various studies on the analysis of flavonoid glycosides, including those found in Morus alba.

ParameterHPLC-DADLC-MS/MSqNMRUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detectionChromatographic separation followed by mass-based detectionIntrinsic signal intensity proportional to molar concentration in a magnetic fieldAbsorption of UV-Vis light by the analyte
Specificity Moderate to HighVery HighHighLow to Moderate
Linearity (R²)¹ > 0.999> 0.999> 0.999> 0.99
Precision (RSD%)² < 2%< 5%< 1%< 5%
Accuracy (Recovery%)³ 95-105%98-102%98-102%90-110%
Limit of Detection (LOD)⁴ ng/mL rangepg/mL to fg/mL rangeµg/mL to mg/mL rangeµg/mL range
Limit of Quantification (LOQ)⁴ ng/mL rangepg/mL to fg/mL rangeµg/mL to mg/mL rangeµg/mL range
Sample Throughput HighMedium to HighLowHigh
Cost ModerateHighHighLow
Primary Application Routine quantification, quality controlStructural confirmation, metabolite identification, high-sensitivity quantificationAbsolute quantification without a specific reference standard, structural elucidationTotal flavonoid content, preliminary screening

¹ Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. ² Precision, expressed as Relative Standard Deviation (RSD), measures the closeness of agreement between a series of measurements. ³ Accuracy refers to the closeness of the measurements to the true value. ⁴ LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the routine quantification of this compound in plant extracts and formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., 70% ethanol) using ultrasonication or maceration. Filter the extract through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 10% B, increase to 50% B over 20 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the maximum absorbance of this compound (e.g., around 320 nm).

  • Analysis: Inject equal volumes of the standard solutions and sample extracts. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and trace-level analysis.

Instrumentation:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Reagents:

  • Same as HPLC, but with LC-MS grade solvents and additives.

Procedure:

  • Standard and Sample Preparation: As described for HPLC.

  • LC Conditions: Similar to HPLC, but often with faster gradients and smaller particle size columns for higher resolution.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for flavonoids.

    • Multiple Reaction Monitoring (MRM): Select specific precursor-to-product ion transitions for this compound for quantification and confirmation.

  • Analysis: The quantification is based on the peak area of the specific MRM transitions, offering high selectivity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for an identical reference standard for calibration.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Methanol-d4).

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard and dissolve them in a precise volume of the deuterated solvent.

  • NMR Acquisition: Acquire a ¹H NMR spectrum with optimized parameters for quantification (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Calculation: The concentration of this compound is calculated using the following formula:

    • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    • Where C is the concentration, I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity.

UV-Vis Spectrophotometry

This technique is often used for the determination of the total flavonoid content in an extract rather than quantifying a specific compound.

Instrumentation:

  • UV-Vis spectrophotometer.

Reagents:

  • Aluminum chloride (AlCl₃) solution.

  • Sodium nitrite (NaNO₂) solution.

  • Sodium hydroxide (NaOH) solution.

  • Reference standard (e.g., quercetin or rutin).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of quercetin or rutin.

  • Sample Preparation: Mix the plant extract with the AlCl₃, NaNO₂, and NaOH solutions to form a colored complex.

  • Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (e.g., around 510 nm).

  • Analysis: Construct a calibration curve using the reference standard and determine the total flavonoid content in the sample, expressed as quercetin or rutin equivalents.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis plant_material Plant Material extraction Extraction plant_material->extraction filtration Filtration extraction->filtration hplc HPLC-DAD filtration->hplc lcms LC-MS/MS filtration->lcms qnmr qNMR filtration->qnmr uvvis UV-Vis filtration->uvvis quantification Quantification hplc->quantification lcms->quantification qnmr->quantification uvvis->quantification validation Method Validation quantification->validation comparison Cross-Validation validation->comparison

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathway

The anti-inflammatory activity of moracin compounds has been linked to the inhibition of the NF-κB signaling pathway.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor IKK IKK Complex receptor->IKK activates moracin This compound moracin->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive sequesters NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active translocates DNA DNA NFκB_active->DNA binds to gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA->gene_expression promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

A Comparative Analysis of Synthetic versus Naturally Sourced Moracin M-3'-O-glucopyranoside: Efficacy and Production

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of synthetically produced versus naturally sourced Moracin M-3'-O-glucopyranoside. This document summarizes the current scientific literature on its sourcing, biological efficacy, and the experimental methodologies used for its evaluation.

Executive Summary

This compound, a naturally occurring benzofuran derivative found in Morus alba (white mulberry), has garnered scientific interest for its diverse pharmacological activities.[1][2] These include anti-inflammatory, soluble epoxide hydrolase (sEH) inhibitory, α-glucosidase inhibitory, and phosphodiesterase-4 (PDE4) inhibitory effects. While the biological activities of the natural compound have been partially characterized, a direct comparative study on the efficacy of synthetically produced versus naturally sourced this compound is not available in the current scientific literature. This guide, therefore, presents a detailed account of the known attributes of the natural compound and the available synthetic routes for its aglycone, Moracin M, providing a foundation for future comparative research.

Sourcing and Synthesis

Natural Source:

Naturally, this compound is isolated from various parts of the Morus alba L. plant, a member of the Moraceae family.[1][3] The biosynthesis of moracins, including Moracin M, is linked to the stilbenoid and phenylpropanoid pathways within the plant.[4]

Synthetic Sourcing:

A complete chemical synthesis for this compound has not been explicitly detailed in the reviewed literature. However, a synthetic route for its aglycone, Moracin M, has been established.[5] The synthesis of the glycoside would subsequently require a glycosylation step.

Synthesis of Moracin M (Aglycone):

The synthesis of Moracin M involves a multi-step process, which is outlined in the workflow diagram below. The key steps include a Sonogashira coupling reaction to form the 2-arylbenzofuran core, followed by demethylation to yield Moracin M.[5]

G cluster_synthesis Synthetic Workflow for Moracin M A 2-iodo-5-methoxyphenol C Sonogashira Coupling (PdCl2(PPh3)2, CuI, TEA, DMF) A->C B 1-ethynyl-3,5-dimethoxybenzene B->C D Intermediate Compound 7 C->D E Demethylation (BBr3, CH2Cl2) D->E F Moracin M E->F

Caption: Synthetic workflow for the aglycone, Moracin M.[5]

Glycosylation:

The final step to obtain this compound from the synthetically produced Moracin M would be glycosylation. This process involves the enzymatic or chemical attachment of a glucose molecule to the 3'-hydroxyl group of Moracin M. While general enzymatic glycosylation strategies are known, a specific protocol for the glycosylation of Moracin M has not been found in the reviewed literature.[6]

Comparative Efficacy Data

As previously stated, no direct comparative studies on the efficacy of synthetic versus naturally sourced this compound were identified. The following tables summarize the reported biological activities and quantitative data for the naturally sourced compound.

Table 1: Summary of Reported Biological Activities and Efficacy of Natural this compound

Biological ActivityTargetEfficacy (IC50)Reference
sEH InhibitionSoluble Epoxide Hydrolase7.7 µM[1]
PDE4 InhibitionPhosphodiesterase-4D22.9 µM (for Moracin M)[7]
PDE4 InhibitionPhosphodiesterase-4B24.5 µM (for Moracin M)[7]
Anti-inflammatoryNF-κB PathwayData not quantified with IC50[8]

Note: Data for PDE4 inhibition is for the aglycone, Moracin M, as specific data for the glycoside was not available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

1. Soluble Epoxide Hydrolase (sEH) Inhibition Assay:

  • Principle: This assay measures the inhibition of sEH-mediated hydrolysis of a substrate.

  • Protocol: A high-throughput screening assay can be employed using a fluorescent substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of the epoxide moiety by sEH leads to the release of a highly fluorescent product. The reaction is initiated by adding the enzyme to a buffer solution containing the substrate and the test compound (this compound). The fluorescence is measured at excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.

2. Phosphodiesterase-4 (PDE4) Inhibition Assay:

  • Principle: This assay determines the inhibitory effect of a compound on the activity of PDE4, an enzyme that degrades cyclic AMP (cAMP).

  • Protocol: The inhibitory activity against PDE4 is measured using a two-step enzymatic reaction. In the first step, PDE4 hydrolyzes cAMP to AMP. In the second step, the amount of remaining cAMP is quantified. Alternatively, a method involving the conversion of AMP to adenosine by a 5'-nucleotidase, followed by the deamination of adenosine to inosine by adenosine deaminase, can be used. The decrease in absorbance at 265 nm is proportional to the PDE4 activity. The IC50 value is calculated from the dose-response curve.

3. Anti-inflammatory Activity Assay (NF-κB Pathway):

  • Principle: The anti-inflammatory effect can be assessed by measuring the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

  • Protocol: A common method involves using a cell line (e.g., RAW264.7 macrophages) that has been stably transfected with an NF-κB-dependent luciferase reporter gene. The cells are pre-treated with various concentrations of this compound and then stimulated with an inflammatory agent like lipopolysaccharide (LPS). The luciferase activity, which correlates with NF-κB activation, is then measured. A decrease in luciferase activity indicates an inhibitory effect on the NF-κB pathway.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with specific signaling pathways.

NF-κB Signaling Pathway in Inflammation:

Moracin compounds have been shown to exert their anti-inflammatory effects by targeting the NF-κB pathway.[8][9] The diagram below illustrates the general mechanism of NF-κB activation and the potential point of inhibition by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

PDE4 Signaling Pathway:

Moracin M acts as a PDE4 inhibitor, leading to an increase in intracellular cAMP levels.[7] This, in turn, activates Protein Kinase A (PKA), which can modulate various downstream signaling events, including the inhibition of inflammatory responses.[10][11]

G cluster_pde4 PDE4 Signaling Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Activation PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Degradation Downstream Downstream Effects (e.g., Reduced Inflammation) PKA->Downstream Moracin Moracin M Moracin->PDE4 Inhibition

Caption: Mechanism of action of Moracin M as a PDE4 inhibitor.

Conclusion and Future Directions

Naturally sourced this compound exhibits promising therapeutic potential through various biological activities. While a synthetic route to its aglycone, Moracin M, has been developed, a direct comparison of the efficacy between synthetic and natural forms of the glycoside is currently lacking in the scientific literature. Future research should focus on:

  • Developing a complete and efficient synthesis of this compound.

  • Conducting direct, quantitative comparisons of the biological activities of the synthetic and natural compounds.

  • Further elucidating the specific molecular targets and signaling pathways modulated by this compound.

Such studies are crucial for the potential development of this compound as a therapeutic agent and for understanding the structure-activity relationships that govern its efficacy.

References

Unveiling the Structure-Activity Relationship of Moracin M-3'-O-glucopyranoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Moracin M-3'-O-glucopyranoside and its structural analogs, with a focus on the structure-activity relationship (SAR) for the inhibition of soluble epoxide hydrolase (sEH), a key enzyme implicated in inflammation and cardiovascular diseases. The information presented herein is supported by experimental data to facilitate further research and drug development endeavors.

Comparative Analysis of sEH Inhibitory Activity

The inhibitory potency of this compound and its related compounds against soluble epoxide hydrolase (sEH) is summarized in the table below. The data highlights the influence of the glucopyranoside moiety and other structural features on the inhibitory activity.

CompoundStructuresEH IC50 (µM)[1]
This compound Structure of this compound7.7[1][2]
Moracin MStructure of Moracin M9.9[1]
Mulberroside AStructure of Mulberroside A> 50
Moracin CStructure of Moracin C1.1[1]
Moracin NStructure of Moracin N1.2[1]

Key Observations from the SAR Data:

  • Effect of Glycosylation: The presence of a 3'-O-glucopyranoside moiety in this compound (IC50 = 7.7 µM) slightly enhances its sEH inhibitory activity compared to its aglycone, Moracin M (IC50 = 9.9 µM)[1]. This suggests that the sugar moiety may contribute to the binding affinity with the enzyme.

  • Influence of Prenylation: The introduction of a prenyl group at the C-3 position of the furan ring, as seen in Moracin C, significantly increases the inhibitory potency (IC50 = 1.1 µM)[1]. Similarly, Moracin N, with a prenyl group on the B-ring, also shows potent inhibition (IC50 = 1.2 µM)[1]. This indicates that lipophilic substitutions at these positions are favorable for sEH inhibition.

  • Importance of the Resorcinol Moiety: The resorcinol moiety (benzene-1,3-diol) in the 2-arylbenzofuran scaffold is a common feature among active moracin derivatives and is likely crucial for interaction with the active site of sEH.

Experimental Protocols

A detailed methodology for the soluble epoxide hydrolase (sEH) inhibition assay is provided below.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This assay is based on the hydrolysis of a non-fluorescent substrate, PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester), by sEH to a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The increase in fluorescence is monitored to determine the enzyme activity.

Materials:

  • Recombinant human or murine sEH

  • PHOME substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compounds (this compound and its analogs)

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the PHOME substrate in a suitable organic solvent (e.g., DMSO).

    • Dilute the recombinant sEH enzyme to the desired concentration in the assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Assay Protocol:

    • Add 20 µL of the diluted test compound or control to the wells of the 96-well microplate.

    • Add 160 µL of the diluted sEH enzyme solution to each well.

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the PHOME substrate solution to each well.

    • Immediately measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

    • Record the fluorescence every minute for a duration of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed anti-inflammatory mechanism of sEH inhibitors and the general workflow for evaluating their activity.

sEH_Inhibition_Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Moracin This compound (sEH Inhibitor) Moracin->sEH Inhibits

Caption: Mechanism of sEH Inhibition.

experimental_workflow start Start: Compound Library (Moracin Analogs) assay In Vitro sEH Inhibition Assay start->assay data Determine IC50 Values assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead Identify Lead Compounds sar->lead

Caption: Experimental Workflow.

References

In vivo studies to validate the therapeutic potential of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo therapeutic potential of Moracin M-3'-O-glucopyranoside and its related compounds (Moracin M, O, and P) against alternative treatments in the fields of oncology, diabetes, and inflammation. The information is compiled from preclinical animal studies to offer insights into the efficacy and mechanisms of action of these natural compounds.

I. Anti-Cancer Potential: Skin Cancer

This compound, a natural compound found in mulberry leaves, has demonstrated significant potential in preclinical models of skin cancer. Its efficacy is compared here with the conventional topical chemotherapeutic agent, 5-Fluorouracil (5-FU).

Comparative Efficacy Data
Compound Animal Model Dosage and Administration Key Findings Tumor Inhibition
This compound DMBA/TPA-induced mouse skin tumorigenesisTopical application of 2.5 mg and 5 mg in acetone, twice weekly for 16 weeksSignificant reduction in tumor incidence and multiplicity.[1]69% (at 2.5 mg) and 99% (at 5 mg) inhibition of tumor multiplicity.[1]
5-Fluorouracil (5-FU) DMBA/Croton oil-induced mouse skin papillomaTopical application of 1%, 2%, and 5% cream for 4 weeksDecrease in the cumulative number of papillomas.[2]Significant reduction in papilloma number (specific percentage not stated).[2]
Experimental Protocols

This compound in DMBA/TPA-Induced Skin Carcinogenesis:

  • Animal Model: Female ICR mice.

  • Initiation: A single topical application of 7,12-dimethylbenz[a]anthracene (DMBA).

  • Promotion: Twice weekly topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA) for 16 weeks.

  • Treatment: this compound (2.5 mg or 5 mg in acetone) was applied topically 30 minutes prior to each TPA application.[1][3]

  • Assessment: Tumor incidence and multiplicity were recorded weekly. At the end of the study, skin samples were collected for histological and biochemical analysis, including markers like TNF-α, 4-HNE, c-fos, c-myc, and COX-2.[1][3][4]

5-Fluorouracil in DMBA/Croton Oil-Induced Skin Papilloma:

  • Animal Model: Wild-type mice.

  • Carcinogenesis: Two-stage induction using DMBA followed by croton oil.

  • Treatment: Topical application of 1%, 2%, or 5% 5-FU cream for 4 weeks, after the appearance of papillomas.

  • Assessment: The cumulative number of papillomas was monitored. Immunohistochemical analysis for markers like caspase-3 was performed.[2]

Signaling Pathway and Experimental Workflow

The anti-cancer activity of this compound in this model is associated with the suppression of inflammatory and proliferative signaling pathways. A key mechanism involves the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2), which are crucial mediators in TPA-induced tumor promotion.[1][3][4] The reduction in TNF-α suggests an interference with the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[5][6]

Diagram of the Proposed Anti-Cancer Signaling Pathway of this compound

anticancer_pathway TPA TPA TNFa TNF-α TPA->TNFa COX2 COX-2 TPA->COX2 Moracin This compound Moracin->TNFa Moracin->COX2 NFkB NF-κB TNFa->NFkB Proliferation Cell Proliferation (c-fos, c-myc) NFkB->Proliferation COX2->Proliferation Tumor Tumor Growth Proliferation->Tumor

Caption: Proposed mechanism of this compound in skin cancer.

Experimental Workflow for DMBA/TPA-Induced Skin Carcinogenesis

experimental_workflow_cancer start Start: Female ICR Mice initiation Initiation: Single topical DMBA application start->initiation promotion Promotion: Twice weekly topical TPA (16 weeks) initiation->promotion treatment Treatment: Topical this compound (30 min before TPA) promotion->treatment assessment Assessment: - Tumor incidence - Tumor multiplicity - Histology - Biomarker analysis promotion->assessment treatment->promotion end End assessment->end

Caption: Workflow of the in vivo skin cancer study.

II. Anti-Diabetic Potential

Moracin M, a related compound, has shown promise in animal models of diabetes. Its performance is compared with Metformin, a first-line medication for type 2 diabetes.

Comparative Efficacy Data
Compound Animal Model Dosage and Administration Key Findings Blood Glucose Reduction
Moracin M Alloxan-induced diabetic miceNot specified in available abstractsPresented anti-hyperglycemic effects.Specific percentage not available.
Metformin Alloxan-induced diabetic rabbits25 mg/animal daily for one month, orallySignificant decrease in blood glucose levels.[7]Significant reduction compared to untreated diabetic group.[7]
Metformin Alloxan-induced diabetic mice50 and 100 mg/kg for 7 and 12 weeksModerate recovery of α7-nAChRs expression in the brain.[8]Not the primary outcome measured.

Note: Direct quantitative in vivo data for isolated Moracin M is limited. Data from a study on a Moringa oleifera extract (another natural product) in alloxan-induced diabetic mice showed a 1.28-fold decrease in blood glucose at a 100 mg/kg dose.[9]

Experimental Protocols

Alloxan-Induced Diabetes Model (General Protocol):

  • Animal Model: Mice or rats (e.g., Swiss albino, Wistar).

  • Induction: A single intraperitoneal injection of alloxan monohydrate (typically 150-180 mg/kg) after overnight fasting. Diabetes is confirmed by measuring blood glucose levels (usually >200 mg/dL) after 72 hours.

  • Treatment: Oral administration of the test compound (e.g., Moracin M, Metformin) daily for a specified period (e.g., 4 weeks).

  • Assessment: Fasting blood glucose levels are monitored regularly. At the end of the study, blood samples can be collected to measure insulin levels, and tissues (e.g., pancreas, liver) can be harvested for histological analysis.

Signaling Pathway and Experimental Workflow

The anti-diabetic effects of compounds from Morus alba are thought to be mediated, in part, through the PI3K/Akt signaling pathway, which is crucial for insulin-mediated glucose uptake. Moracin E and M have been shown to activate the PI3K-Akt-mTOR signaling pathway, promoting skeletal muscle cell proliferation, which could contribute to improved glucose disposal.

Diagram of the Proposed Anti-Diabetic Signaling Pathway of Moracin M

antidiabetic_pathway Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IR->PI3K MoracinM Moracin M MoracinM->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: Proposed mechanism of Moracin M in improving glucose uptake.

Experimental Workflow for Alloxan-Induced Diabetes Study

experimental_workflow_diabetes start Start: Fasted Mice induction Diabetes Induction: Single i.p. Alloxan injection start->induction confirmation Confirmation: Blood glucose > 200 mg/dL (after 72h) induction->confirmation treatment Treatment: Daily oral administration (e.g., 4 weeks) confirmation->treatment assessment Assessment: - Blood glucose levels - Insulin levels - Histology treatment->assessment end End assessment->end

Caption: Workflow of the in vivo diabetes study.

III. Anti-Inflammatory Potential

Moracin O and P have been identified as potent anti-inflammatory agents, primarily through their interaction with the NF-κB signaling pathway. Their potential is compared with Dexamethasone, a widely used corticosteroid.

Comparative Efficacy Data
Compound Animal Model Dosage and Administration Key Findings Edema Inhibition
Moracin O and P Not specified in available in vivo studies for isolated compounds.Morus twig extract showed in vivo efficacy.[10]In vitro, significantly inhibited NF-κB activity.[5]In vivo data for isolated compounds not available.
Dexamethasone Carrageenan-induced rat paw edema1 µg, local pre-injectionStrongly inhibited edema development.[11]>60% inhibition at 3 hours.[11]
Dexamethasone Carrageenan-induced lung inflammation in rats10 mg/L in drinking waterSubdued inflammation and edema.[9]Significant reduction in lung wet weight.[9]

Note: While direct in vivo data for isolated Moracin O and P is limited, a study on a Moroccan medicinal plant extract in a carrageenan-induced ear edema model in mice showed edema reductions ranging from 22% to 28% at a dose of 300 µg/cm².[12]

Experimental Protocols

Carrageenan-Induced Paw Edema Model:

  • Animal Model: Rats or mice.

  • Induction: Subplantar injection of a 1% carrageenan solution into the hind paw.

  • Treatment: Administration of the test compound (e.g., Moracin O/P, Dexamethasone) either systemically (e.g., intraperitoneally) or locally before carrageenan injection.

  • Assessment: Paw volume or thickness is measured at various time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the swelling in the treated group to the control group.

Signaling Pathway and Experimental Workflow

Moracin O and P exert their anti-inflammatory effects by targeting the NF-κB signaling pathway.[5][6] In inflammatory conditions, stimuli like TNF-α activate IKK, which then phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Moracin O and P are proposed to inhibit this cascade, thereby reducing the inflammatory response.

Diagram of the Proposed Anti-Inflammatory Signaling Pathway of Moracin O and P

antiinflammatory_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Stimuli->IKK MoracinOP Moracin O & P MoracinOP->IKK IkBa IκBα IKK->IkBa P NFkB_inactive NF-κB (inactive) IkBa->NFkB_inactive Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Proinflammatory Pro-inflammatory Gene Expression Nucleus->Proinflammatory

Caption: Proposed mechanism of Moracin O and P in inflammation.

Experimental Workflow for Carrageenan-Induced Paw Edema Study

experimental_workflow_inflammation start Start: Rats/Mice treatment Treatment: Administer test compound (e.g., Moracin O/P) start->treatment induction Induction: Subplantar Carrageenan injection treatment->induction measurement Measurement: Paw volume/thickness (at various time points) induction->measurement analysis Analysis: Calculate % edema inhibition measurement->analysis end End analysis->end

Caption: Workflow of the in vivo inflammation study.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Moracin M-3'-O-glucopyranoside and other prominent stilbenoids, including resveratrol, pterostilbene, and piceatannol. The information is compiled from various scientific studies to offer an objective overview supported by available experimental data.

Introduction to Stilbenoids

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. They are produced by plants in response to stress, such as injury or fungal infection. This class of compounds has garnered significant attention in the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. While resveratrol is the most extensively studied stilbenoid, a growing body of research is exploring the therapeutic potential of other members of this family, such as this compound, a derivative found in Morus alba (white mulberry).

Comparative Biological Activities

This section compares the anti-inflammatory, anticancer, and antioxidant activities of this compound with resveratrol, pterostilbene, and piceatannol. The available quantitative data from various in vitro studies are summarized in the tables below. It is important to note that a direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.

Anti-inflammatory Activity

Stilbenoids are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and modulation of signaling pathways.

This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory mediators.[1][2] Resveratrol, on the other hand, has been shown to inhibit other inflammatory targets such as sphingosine kinase.

CompoundTarget/AssayCell Line/SystemIC₅₀ (µM)Reference
This compound sEH InhibitionNot Specified7.7[1][2]
Resveratrol Sphingosine Kinase InhibitionPrimary neutrophils~20
Pterostilbene Not directly compared
Piceatannol Not directly compared
Anticancer Activity

The anticancer properties of stilbenoids are attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. While data on the anticancer activity of this compound is limited, extensive research has been conducted on resveratrol and pterostilbene.

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Moracin M MCF7Breast Cancer>200 µg/mL (low activity)[3]
Resveratrol T98GGlioblastoma< lower concentrations[4]
HCT-116Colon Carcinoma~50-100[5]
Pterostilbene T98GGlioblastoma< lower concentrations[4]
HCT-116Colon Carcinoma~50-100[5]
Gnetin H (dimer) T98GGlioblastoma< lower concentrations[4]
Suffruticosol C (trimer) T98GGlioblastoma< lower concentrations[4]

Note: A direct IC₅₀ value for the anticancer activity of this compound was not found in the reviewed literature. The provided data for Moracin M suggests low cytotoxic activity.

Antioxidant Activity
CompoundAssayIC₅₀ / ActivityReference
Moracin C DPPH, ABTS, CUPRAC, O₂⁻ scavengingVaries by assay[6]
Iso-moracin C DPPH, ABTS, CUPRAC, O₂⁻ scavengingVaries by assay[6]
Morus alba stem bark extract DPPH radical scavengingIC₅₀ = 37.75 µg/mL
Morus alba root bark extract DPPH radical scavengingIC₅₀ = 40.20 µg/mL
Resveratrol and its oligomers Various antioxidant assaysPotent activity[4]

Signaling Pathways and Mechanisms of Action

The biological activities of stilbenoids are mediated through their interaction with various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Several moracin derivatives, including Moracin O and P, have been shown to suppress NF-κB activity, thereby exerting their anti-inflammatory effects.[7] This suggests that this compound may also modulate this pathway.

NF_kB_Pathway cluster_0 Pro-inflammatory Stimuli (e.g., TNF-α) cluster_1 This compound cluster_2 Cellular Response TNF-α TNF-α IKK IKK Complex TNF-α->IKK Activates This compound This compound This compound->IKK Inhibits (putative) IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Expression of Inflammatory Genes Nucleus->Inflammatory Genes Induces Transcription Apoptosis_Pathway cluster_0 This compound cluster_1 Apoptotic Cascade Moracin Moracin XIAP XIAP Moracin->XIAP Inhibits (putative) Caspase-3 Caspase-3 XIAP->Caspase-3 Inhibits PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

References

Confirming the Target Engagement of Moracin M-3'-O-glucopyranoside in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of Moracin M-3'-O-glucopyranoside, a natural product isolated from Morus alba. The primary reported target of this compound is soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and cardiovascular diseases.[1][2] This document outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols to enable rigorous validation of its mechanism of action in cellular models.

Introduction to this compound and its Putative Target

This compound is a derivative of Moracin M, a phenolic compound also found in Morus alba.[3][4] While Moracin M has been shown to inhibit phosphodiesterase-4 (PDE4), its glucopyranoside derivative has been identified as an inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 7.7 µM.[1][2][4] sEH is a bifunctional enzyme that plays a crucial role in the metabolism of epoxy fatty acids, which are signaling lipids involved in the regulation of blood pressure, inflammation, and pain. Inhibition of sEH is a promising therapeutic strategy for various inflammatory and cardiovascular conditions.

This guide will focus on methodologies to confirm the direct interaction of this compound with sEH within a cellular context and to assess its selectivity.

Methods for Confirming Target Engagement

To validate the interaction between this compound and its putative target, sEH, in a cellular environment, several biophysical and proteomic methods can be employed. This guide will focus on two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) for direct target binding confirmation and a Kinobeads-based competitive profiling approach for assessing target selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a versatile method used to monitor the thermal stability of proteins in response to ligand binding in intact cells or cell lysates.[5][6][7][8] The principle is that the binding of a compound to its target protein confers thermal stabilization, resulting in a higher melting temperature (Tm) for the protein-ligand complex compared to the unbound protein.

The general workflow for a CETSA experiment involves treating intact cells with the compound of interest, followed by heating the cell lysates to a range of temperatures. The soluble fraction of the target protein at each temperature is then quantified, typically by Western blotting or other immunoassays.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_separation Fractionation cluster_quantification Quantification cluster_analysis Data Analysis start Intact Cells treatment Incubate with This compound or Vehicle (DMSO) start->treatment heating Heat cell lysates at varying temperatures treatment->heating centrifugation Centrifuge to separate soluble and aggregated proteins heating->centrifugation western_blot Quantify soluble sEH (e.g., Western Blot) centrifugation->western_blot melting_curve Plot melting curves and determine Tm shift western_blot->melting_curve

Figure 1: CETSA Experimental Workflow.
  • Cell Culture and Treatment:

    • Culture a relevant cell line endogenously expressing sEH (e.g., human embryonic kidney cells HEK293, or a liver cell line like HepG2) to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Lysis and Heating:

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).

    • Lyse the cells by freeze-thaw cycles.

    • Aliquot the cell lysate into PCR tubes for each temperature point.

    • Heat the lysates at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Quantification of Soluble sEH:

    • Determine the protein concentration of the soluble fractions.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against sEH.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • Normalize the band intensity of each sample to the intensity of the unheated control.

    • Plot the normalized intensities as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both the vehicle- and compound-treated samples. A shift in Tm indicates target engagement.

CompoundConcentration (µM)Target ProteinCell LineTm (°C)ΔTm (°C)
Vehicle (DMSO)0.1%sEHHEK29354.2-
This compound10sEHHEK29358.7+4.5
TPPU (positive control)1sEHHEK29360.1+5.9
Staurosporine (negative control)1sEHHEK29354.3+0.1

Table 1: Example CETSA Data for this compound and Control Compounds.

Kinobeads Competition Assay for Selectivity Profiling

While this compound is not primarily a kinase inhibitor, the kinobeads chemical proteomics platform can be adapted to assess its binding to a broad range of ATP-binding proteins, including some non-kinase targets, and to identify potential off-targets.[9][10][11][12][13] This approach involves the use of beads functionalized with broad-spectrum kinase inhibitors to enrich a significant portion of the cellular kinome. The compound of interest is then used as a competitor to displace kinases and other ATP-binding proteins from the beads in a concentration-dependent manner.

In this assay, cell lysate is pre-incubated with increasing concentrations of the test compound before being exposed to the kinobeads. Proteins that are bound by the test compound will not bind to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry.

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_incubation Competitive Incubation cluster_pulldown Affinity Pulldown cluster_digestion Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis lysate Cell Lysate incubation Incubate lysate with increasing concentrations of This compound lysate->incubation pulldown Add Kinobeads to capture unbound kinases incubation->pulldown digestion On-bead digestion of captured proteins pulldown->digestion lcms LC-MS/MS analysis of peptides digestion->lcms dose_response Generate dose-response curves and determine IC50 values lcms->dose_response

Figure 2: Kinobeads Competition Assay Workflow.
  • Cell Lysis:

    • Prepare a lysate from a suitable cell line (or a mixture of cell lines to broaden kinome coverage) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation.

  • Competitive Binding:

    • Aliquot the cell lysate and incubate with a range of concentrations of this compound (e.g., 0.01 to 100 µM) or a vehicle control (DMSO) for 1 hour at 4°C.

  • Kinobeads Pulldown:

    • Add a slurry of kinobeads to each lysate-compound mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow for binding of unbound kinases to the beads.

  • Washing and Digestion:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified protein, plot the relative abundance as a function of the this compound concentration to generate dose-response curves.

    • Calculate the IC50 value for each protein that shows concentration-dependent displacement.

Protein TargetThis compound IC50 (µM)TPPU IC50 (µM)Sunitinib (Control) IC50 (µM)
sEH8.20.05>100
ABL1>100>1000.025
SRC>100>1000.080
CDK2>100>1000.150
p38α (MAPK14)>100>1000.200

Table 2: Example Data from a Kinobeads Competition Assay for Selectivity Profiling.

Comparison with Alternative sEH Inhibitors

To contextualize the target engagement profile of this compound, it is crucial to compare its performance with other known sEH inhibitors.

FeatureThis compoundTPPUAUDA
Chemical Class Natural Product (Flavonoid Glycoside)UreaUrea
Reported sEH IC50 7.7 µM[1][2]~1 nM~3 nM
Cellular Potency (CETSA ΔTm) ModerateHighHigh
Known Selectivity Primarily sEH; potential for other interactionsHighly selective for sEHSelective for sEH
Advantages Natural product scaffoldHigh potency and selectivityWell-characterized tool compound
Limitations Moderate potency; full selectivity profile not yet establishedSynthetic compoundSynthetic compound

Table 3: Comparison of this compound with other sEH inhibitors.

Conclusion

Confirming the direct cellular engagement of this compound with its putative target, soluble epoxide hydrolase, is a critical step in validating its mechanism of action. The Cellular Thermal Shift Assay (CETSA) provides a robust method for demonstrating direct target binding in a physiological context. Complementary techniques like kinobeads-based chemical proteomics can offer valuable insights into the compound's selectivity profile and potential off-targets. By employing these methodologies and comparing the results with well-characterized sEH inhibitors, researchers can build a comprehensive understanding of the molecular interactions of this compound, paving the way for its further development as a potential therapeutic agent.

References

A Head-to-Head Comparison of Moracin M-3'-O-glucopyranoside with Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the anti-inflammatory properties of Moracin M-3'-O-glucopyranoside, a natural compound isolated from Morus alba, against established nonsteroidal anti-inflammatory drugs (NSAIDs) and a corticosteroid. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the compound's potential as a novel anti-inflammatory agent.

Executive Summary

This compound exhibits anti-inflammatory activity through a distinct mechanism of action compared to traditional NSAIDs. While standard drugs like ibuprofen and celecoxib primarily target the cyclooxygenase (COX) enzymes, this compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH). Furthermore, its aglycone, Moracin M, and related compounds have demonstrated potent anti-inflammatory effects, suggesting modulation of the NF-κB and MAPK signaling pathways. This guide presents the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways to facilitate a comprehensive comparative analysis.

Data Presentation: Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the key quantitative parameters for this compound and standard anti-inflammatory drugs. It is important to note that direct comparative studies for all parameters are not available in the current literature; thus, data is compiled from various sources.

CompoundTargetIC50 (µM)Reference
This compoundSoluble Epoxide Hydrolase (sEH)7.7[1]
IbuprofenCOX-112[2]
COX-280[2]
CelecoxibCOX-182[2]
COX-26.8[2]
DexamethasoneCOX-20.0073[3]

Note: A lower IC50 value indicates greater potency.

Mechanism of Action: A Divergence in Pathways

Standard NSAIDs and this compound exert their anti-inflammatory effects through different primary mechanisms.

Standard NSAIDs (Ibuprofen, Celecoxib): These drugs primarily inhibit the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Non-selective NSAIDs like ibuprofen inhibit both isoforms, while COX-2 selective inhibitors like celecoxib primarily target the inflammatory COX-2 enzyme.

Dexamethasone: As a corticosteroid, dexamethasone has a broader mechanism of action. It inhibits the expression of multiple inflammatory genes, including those for COX-2, pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and adhesion molecules. Its potent anti-inflammatory effects are mediated through the glucocorticoid receptor.

This compound: The primary identified mechanism for this compound is the inhibition of soluble epoxide hydrolase (sEH).[1] sEH metabolizes anti-inflammatory epoxy fatty acids (EpFAs) into less active diols. By inhibiting sEH, this compound increases the levels of EpFAs, which have vasodilatory, anti-inflammatory, and analgesic properties. Furthermore, related moracin compounds have been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[4][6]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory actions of these compounds.

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 COX2 COX-2 Arachidonic Acid->COX2 Prostaglandins_H Prostaglandins COX1->Prostaglandins_H COX2->Prostaglandins_H Inflammation Inflammation, Pain, Fever Prostaglandins_H->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2

Caption: Mechanism of Action of NSAIDs.

Moracin_Mechanism cluster_sEH sEH Pathway cluster_NFkB NF-κB Pathway Epoxy Fatty Acids (EpFAs) Epoxy Fatty Acids (EpFAs) sEH sEH Epoxy Fatty Acids (EpFAs)->sEH Anti_Inflammation Anti-inflammatory Effects Epoxy Fatty Acids (EpFAs)->Anti_Inflammation Diols Diols sEH->Diols Moracin_Gluc This compound Moracin_Gluc->sEH Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Proinflammatory_Genes activates Moracin_Related Moracin O & P (related compounds) Moracin_Related->IKK inhibit

Caption: Postulated Mechanisms of this compound and Related Compounds.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of anti-inflammatory agents. Below are outlines of key experimental methodologies relevant to the data presented.

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.

  • Methodology:

    • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are commonly used.

    • Assay Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, the enzyme produces prostaglandin G2 (PGG2), which is then reduced to PGH2, a reaction that can be monitored colorimetrically.

    • Procedure:

      • The test compound at various concentrations is pre-incubated with the COX enzyme.

      • Arachidonic acid is added to initiate the reaction.

      • The rate of reaction is measured using a spectrophotometer.

      • The percentage of inhibition is calculated relative to a vehicle control.

      • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

2. Soluble Epoxide Hydrolase (sEH) Inhibition Assay

  • Objective: To determine the IC50 of a compound against the sEH enzyme.

  • Methodology:

    • Enzyme Source: Recombinant human sEH.

    • Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), is often used.

    • Procedure:

      • The test compound is incubated with the sEH enzyme.

      • The fluorescent substrate is added.

      • The hydrolysis of the substrate by sEH results in a fluorescent product that can be measured using a fluorescence plate reader.

      • The IC50 is calculated from the dose-response curve.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

  • Objective: To quantify the inhibitory effect of a compound on the production of pro-inflammatory cytokines in cell-based assays.

  • Methodology:

    • Cell Model: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are commonly used.

    • Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of cytokines.

    • Treatment: Cells are pre-treated with the test compound at various concentrations before LPS stimulation.

    • Quantification: The concentration of cytokines in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

    • Analysis: The percentage of inhibition of cytokine production is calculated, and IC50 values can be determined.

4. NF-κB Activation Assay

  • Objective: To assess the effect of a compound on the activation of the NF-κB signaling pathway.

  • Methodology:

    • Reporter Gene Assay:

      • Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.

      • Cells are treated with the test compound and then stimulated with an activator of the NF-κB pathway (e.g., TNF-α or LPS).

      • The luciferase activity is measured, which corresponds to the level of NF-κB activation.

    • Western Blot Analysis:

      • The phosphorylation of key proteins in the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB, can be assessed by Western blotting using specific antibodies. A decrease in phosphorylation indicates inhibition of the pathway.

Conclusion

This compound presents a compelling profile as a potential anti-inflammatory agent with a mechanism of action distinct from that of classical NSAIDs. Its activity as a soluble epoxide hydrolase inhibitor, coupled with the likely NF-κB inhibitory effects of its aglycone and related compounds, suggests a multi-faceted approach to dampening the inflammatory response. While direct comparative data on COX and cytokine inhibition are needed for a complete picture, the existing evidence warrants further investigation into its therapeutic potential. The favorable potency of its derivatives compared to dexamethasone in preclinical models further underscores the promise of this class of compounds for the development of novel anti-inflammatory therapies. Researchers are encouraged to conduct head-to-head studies to fully elucidate the comparative efficacy and safety profile of this compound.

References

Replicating and Validating Published Findings on Moracin M-3'-O-glucopyranoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview for replicating and validating the published findings on Moracin M-3'-O-glucopyranoside, a natural compound isolated from Morus alba (white mulberry). The primary focus is on its role as a soluble epoxide hydrolase (sEH) inhibitor and its associated anti-inflammatory activity. This document presents a comparison with other compounds, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Comparative Efficacy of sEH Inhibitors

This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in the degradation of anti-inflammatory lipid mediators. The inhibitory potential of this compound, along with other moracin and coumarin derivatives isolated from mulberry leaves, has been quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the compound as an inhibitor.

The following table summarizes the IC50 values of this compound and other related compounds against sEH, as reported in the foundational study by Li et al. (2020).[1][2][3] This data provides a basis for comparing the efficacy of these potential anti-inflammatory agents.

CompoundTypeIC50 (µM)
This compoundMoracin7.7
Compound 1 (Coumarin)Coumarin6.9
Compound 2 (Coumarin)Coumarin0.2
Compound 3 (Coumarin)Coumarin15.9
Compound 4 (Moracin)Moracin1.1
Compound 5 (Moracin)Moracin1.2
Compound 6 (Moracin)Moracin9.9

Experimental Protocols

To facilitate the replication of these findings, the detailed experimental protocol for the soluble epoxide hydrolase (sEH) inhibition assay, as described by Li et al. (2020), is provided below.[1]

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against human sEH. The assay is based on the enzymatic hydrolysis of a fluorogenic substrate, which is monitored to quantify enzyme activity.

Materials:

  • Human recombinant sEH enzyme

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as the substrate

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate, black

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the human recombinant sEH enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the PHOME substrate in a suitable organic solvent and then dilute it to the final working concentration in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Test compound solution at various concentrations (or solvent control).

      • sEH enzyme solution.

    • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the PHOME substrate solution to each well.

  • Measurement of Fluorescence:

    • Immediately after adding the substrate, measure the fluorescence intensity at regular intervals for a specified duration using a microplate reader.

    • The excitation and emission wavelengths should be optimized for the fluorescent product of the PHOME substrate (typically around 330 nm for excitation and 465 nm for emission).

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the sEH enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Experimental Workflow

sEH-Mediated Inflammatory Pathway

Soluble epoxide hydrolase plays a critical role in the inflammatory process by metabolizing epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory lipid mediators. Inhibition of sEH, therefore, represents a promising therapeutic strategy for inflammatory diseases. The following diagram illustrates the signaling pathway.

sEH_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation_Resolution Inflammation Resolution EETs->Inflammation_Resolution DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Pro_inflammatory_Effects Pro-inflammatory Effects DHETs->Pro_inflammatory_Effects Moracin_M_Glucopyranoside This compound Moracin_M_Glucopyranoside->sEH

Caption: The sEH pathway's role in inflammation.

Experimental Workflow for sEH Inhibitor Screening

The process of identifying and characterizing sEH inhibitors from natural sources involves a systematic workflow, from extraction to biological activity assessment. The following diagram outlines the key steps in this process.

Experimental_Workflow Start Start: Plant Material (Morus alba leaves) Extraction Extraction & Fractionation Start->Extraction Isolation Compound Isolation (Chromatography) Extraction->Isolation Identification Structure Elucidation (NMR, MS) Isolation->Identification Screening sEH Inhibition Assay (Primary Screen) Identification->Screening Data_Analysis IC50 Determination Screening->Data_Analysis Lead_Compound Lead Compound: This compound Data_Analysis->Lead_Compound

Caption: Workflow for sEH inhibitor discovery.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for Moracin M-3'-O-glucopyranoside, designed for researchers, scientists, and drug development professionals. The following protocols are based on established best practices for laboratory chemical waste management and are intended to ensure safety and regulatory compliance.

Disclaimer: No specific official disposal protocol for this compound has been published. Therefore, the following procedures are based on general laboratory safety principles. Always consult the Safety Data Sheet (SDS) provided by the supplier and contact your institution's Environmental Health and Safety (EHS) department for final guidance.

Initial Hazard Assessment and Waste Characterization

Before disposal, it is crucial to characterize the waste containing this compound. While detailed toxicological data for this specific compound is not widely available, related compounds such as Moracin M are known to be skin, eye, and respiratory tract irritants[1]. Therefore, it is prudent to handle this compound and its waste with care, assuming it may possess similar hazardous properties.

Key Principles for Handling:

  • Segregation: Do not mix waste containing this compound with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can react violently or release toxic gases[2].

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any known hazard warnings.

  • Containment: Use appropriate, sealed, and chemically compatible containers for waste storage. Containers should be kept closed except when adding waste[3].

  • Storage: Store waste in a designated Satellite Accumulation Area (SAA), which should be inspected weekly for any signs of leakage[2][4].

Disposal Decision Framework

The primary route for the disposal of this compound waste is through your institution's hazardous waste management program. Drain or trash disposal is strongly discouraged without explicit approval from your EHS department.

The following table summarizes general quantitative limits for different disposal methods, which should be confirmed with local regulations and your institution's policies.

Disposal MethodpH RangeMaximum Quantity (Small-Scale Lab)Key Restrictions
Hazardous Waste Pickup N/ANo upper limit for collectionMust be properly labeled and stored in a designated Satellite Accumulation Area. Incompatible materials must be segregated[2][4].
Sewer (Drain) Disposal 5.5 - 10.5Typically a few hundred grams or milliliters per day[5]Not recommended for this compound. Restricted to non-hazardous, water-soluble substances. Must not be harmful to aquatic life[5][6]. Prohibited for most hazardous chemicals[4].
Solid Waste (Trash) N/AN/ANot recommended for this compound. Restricted to non-hazardous, non-reactive, non-flammable, and non-toxic materials[5].

Step-by-Step Disposal Protocol

  • Personal Protective Equipment (PPE): Before handling any waste, wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.

    • Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. Do not fill containers beyond 90% capacity to allow for expansion[2].

  • Segregation and Storage:

    • Store the waste container in your designated Satellite Accumulation Area.

    • Ensure the container is segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[7].

  • Request for Pickup:

    • Contact your institution's EHS department or use their designated system to request a hazardous waste pickup.

    • Provide them with the complete chemical name and any available hazard information.

  • Decontamination:

    • After the waste has been collected, decontaminate the area where it was stored.

    • If the container held acutely hazardous waste, it may require triple-rinsing, with the rinsate also treated as hazardous waste[3].

Experimental Workflow & Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Waste containing This compound sds_check Consult Supplier SDS and Institutional EHS Guidelines start->sds_check is_hazardous Is the waste classified as hazardous by SDS or EHS? sds_check->is_hazardous non_hazardous_path Is drain or trash disposal explicitly permitted by EHS for this specific waste stream? is_hazardous->non_hazardous_path No hw_collection Collect in a labeled, compatible container is_hazardous->hw_collection Yes / Unknown non_hazardous_path->hw_collection No / Unsure drain_disposal Follow EHS protocol for drain/trash disposal. (Rare for research compounds) non_hazardous_path->drain_disposal Yes saa Store in designated Satellite Accumulation Area (SAA) hw_collection->saa pickup Arrange for Hazardous Waste Pickup with EHS saa->pickup end End of Procedure pickup->end drain_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Moracin M-3'-O-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Moracin M-3'-O-glucopyranoside was found during the literature search. The following information is based on the safety profiles of structurally related compounds, including benzofurans and glycosides, as well as general good laboratory practices for handling chemical compounds of unknown toxicity. Researchers must perform a thorough risk assessment for their specific use case and laboratory environment.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe management of this compound in a laboratory setting.

I. Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE for handling this compound, likely a solid powder.

PPE Category Equipment Specification and Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsMust meet ANSI Z87.1 or equivalent standards. Protects against splashes and airborne particles. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended, especially when handling the pure compound. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection Laboratory CoatA buttoned lab coat made of a flame-resistant material is recommended. It should cover the arms and torso completely.
Respiratory Protection N95 Respirator or higherRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. A full-face respirator may be required for spill cleanup of large quantities.
Foot Protection Closed-toe shoesShoes should fully cover the feet to protect against spills.

II. Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound from receipt to preparation for use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) during inspection.

  • Verify that the container is clearly labeled with the compound name and any available hazard information.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.

  • Store away from incompatible materials such as strong oxidizing agents.

3. Weighing and Aliquoting (in a Chemical Fume Hood):

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Decontaminate the work surface before and after use.

    • Gather all necessary equipment (spatula, weigh paper/boat, vials, etc.) and place them in the fume hood.

  • Procedure:

    • Don all required PPE, including a respirator if weighing a significant amount of powder.

    • Carefully open the primary container inside the fume hood.

    • Use a clean spatula to transfer the desired amount of powder to a weigh paper or boat on a calibrated balance.

    • Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.

    • Securely close the primary container.

    • Transfer the weighed compound to a labeled secondary container.

  • Cleanup:

    • Carefully dispose of any contaminated weigh paper and other disposable items in a designated chemical waste container.

    • Wipe down the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the chemical waste.

4. Solution Preparation:

  • All solution preparation should be conducted within a chemical fume hood.

  • Slowly add the weighed this compound to the desired solvent.

  • If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent aersolization.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Solid Waste:

    • All solid waste contaminated with the compound (e.g., gloves, weigh papers, pipette tips) should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not pour solutions down the drain unless authorized by your institution's environmental health and safety (EHS) department.

  • Container Disposal:

    • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it according to institutional guidelines.

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound should be decontaminated. This can typically be achieved by washing with a suitable solvent, followed by a standard laboratory detergent and water wash. The initial solvent wash should be collected as hazardous waste.

IV. Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

  • Small Powder Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid generating dust.

    • Carefully wipe up the material, working from the outside in.

    • Place the contaminated paper towels in a sealed bag and dispose of it as hazardous solid waste.

    • Wipe the spill area with a suitable solvent and then with soap and water.

  • Large Powder Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Close the doors to the laboratory and prevent re-entry.

    • Contact your institution's EHS department or emergency response team immediately.

    • Provide them with as much information as possible about the spilled substance.

  • Liquid Spill:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill using absorbent pads or other suitable material.

    • Absorb the spilled liquid.

    • Place the used absorbent materials in a sealed bag and dispose of as hazardous waste.

    • Clean the spill area with a suitable solvent and then with soap and water.

V. Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkspace Prepare & Decontaminate Workspace GatherPPE->PrepWorkspace Weighing Weigh Compound PrepWorkspace->Weighing SolutionPrep Prepare Solution Weighing->SolutionPrep WasteSegregation Segregate Waste SolutionPrep->WasteSegregation Decontaminate Decontaminate Equipment & Workspace WasteSegregation->Decontaminate Disposal Dispose of Waste per EHS Guidelines Decontaminate->Disposal Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate ContactEHS Contact EHS/Emergency Response Evacuate->ContactEHS

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Moracin M-3'-O-glucopyranoside
Reactant of Route 2
Moracin M-3'-O-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.